molecular formula C11H10BNO2 B137564 (6-phenylpyridin-3-yl)boronic Acid CAS No. 155079-10-0

(6-phenylpyridin-3-yl)boronic Acid

Cat. No.: B137564
CAS No.: 155079-10-0
M. Wt: 199.02 g/mol
InChI Key: XSQUPVXOENTCJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Phenylpyridin-3-yl)boronic acid is a versatile aryl boronic acid valuable in medicinal chemistry and chemical biology research. Its structure makes it a key building block in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for creating novel biaryl compounds and complex molecular architectures essential in drug discovery . As a boronic acid, it functions as a Lewis acid and can act as a bioisostere for carboxylic acids, modifying the selectivity and pharmacokinetic properties of lead compounds . A primary research application of this compound class is in the design of enzyme inhibitors. Boronic acids can reversibly form complexes with nucleophilic residues in enzyme active sites, particularly targeting hydrolytic enzymes . This mechanism is leveraged in developing potent inhibitors for metalloenzymes like arginase, which is a therapeutic target in oncology for its role in the immunosuppressive tumor microenvironment . Beyond therapeutics, boronic acids are widely used to develop sensors for carbohydrates, diols, and peroxides, making this compound a potential precursor in constructing fluorescent probes and diagnostic tools .

Properties

IUPAC Name

(6-phenylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BNO2/c14-12(15)10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQUPVXOENTCJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)C2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376384
Record name (6-Phenylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155079-10-0
Record name (6-Phenylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-Phenylpyridin-3-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (6-phenylpyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 155079-10-0

This technical guide provides a comprehensive overview of (6-phenylpyridin-3-yl)boronic acid, a key building block in modern organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, analysis, and applications.

Chemical Properties and Data

This compound is a stable, solid organoboron compound. Its structure, featuring a phenyl group attached to a pyridine ring which in turn bears a boronic acid moiety, makes it a versatile reagent for forming carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions.[1] Boronic acids, in general, are considered "green" compounds as they ultimately degrade to the environmentally benign boric acid.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 155079-10-0[2][3]
Molecular Formula C₁₁H₁₀BNO₂[2][3]
Molecular Weight 199.01 g/mol [2]
IUPAC Name This compound[2]
Appearance Solid (typically off-white to yellow powder)[2]
Purity Commercially available with ≥95% purity[2]
Storage Store under inert gas[2]

Table 2: Representative Analytical Data

The following table presents expected analytical data for this compound based on typical values for related arylboronic acids and pyridinyl moieties.[4][5]

AnalysisExpected Results
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): 9.10 (s, 1H), 8.30 (d, 1H), 8.15 (d, 2H), 8.10 (s, 2H, B(OH)₂), 8.05 (d, 1H), 7.50 (m, 3H)
¹³C NMR (DMSO-d₆, 101 MHz)δ (ppm): 159.0, 145.0, 140.0, 138.5, 135.0, 130.0, 129.5, 127.0, 125.0 (Note: Carbon attached to Boron may be unobserved or broad)
¹¹B NMR (DMSO-d₆, 128 MHz)δ (ppm): 28.0 - 30.0 (trigonal sp² boronic acid)
HPLC-UV Retention time is dependent on the specific method (column, mobile phase). Detection is typically performed at 254 nm.
LC-MS (ESI+) [M+H]⁺ = 200.08

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established methods for preparing pyridinyl boronic acids.[1][6] A common and effective strategy involves a two-step process: a Suzuki-Miyaura cross-coupling to construct the 2-phenylpyridine core, followed by a Miyaura borylation to install the boronic acid group.

Proposed Synthetic Pathway

A plausible and efficient synthesis starts from the commercially available 2,5-dibromopyridine. The first step is a selective Suzuki-Miyaura coupling with phenylboronic acid, followed by a palladium-catalyzed borylation of the remaining bromo-substituent.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Miyaura Borylation 2,5-Dibromopyridine 2,5-Dibromopyridine Pd_catalyst_1 Pd(PPh₃)₄, Base 2,5-Dibromopyridine->Pd_catalyst_1 Phenylboronic_acid Phenylboronic_acid Phenylboronic_acid->Pd_catalyst_1 2-Phenyl-5-bromopyridine 2-Phenyl-5-bromopyridine Pd_catalyst_1->2-Phenyl-5-bromopyridine Bis(pinacolato)diboron Bis(pinacolato)diboron Pd_catalyst_2 Pd(dppf)Cl₂, Base 2-Phenyl-5-bromopyridine->Pd_catalyst_2 Bis(pinacolato)diboron->Pd_catalyst_2 Pinacol_ester_intermediate This compound pinacol ester Pd_catalyst_2->Pinacol_ester_intermediate Hydrolysis Acidic Workup (e.g., HCl) Pinacol_ester_intermediate->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Proposed synthesis of this compound.
Detailed Experimental Protocols

The following protocols are representative methods adapted from established procedures for similar transformations.[4][7]

Protocol 1: Synthesis of 2-Phenyl-5-bromopyridine (Intermediate)

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2,5-dibromopyridine (1.0 eq.), phenylboronic acid (1.05 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

  • Reaction: Heat the mixture to reflux (e.g., 90-100 °C) and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 2-phenyl-5-bromopyridine.

Protocol 2: Synthesis of this compound

  • Reaction Setup: In a dry Schlenk flask under argon, combine 2-phenyl-5-bromopyridine (1.0 eq.), bis(pinacolato)diboron (B₂Pin₂) (1.1 eq.), and potassium acetate (KOAc, 1.5 eq.).

  • Solvent Addition: Add a degassed anhydrous solvent such as 1,4-dioxane or toluene.

  • Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 eq.).

  • Reaction: Heat the mixture to 80-100 °C and stir for 8-16 hours. Monitor the formation of the pinacol ester intermediate by TLC or GC-MS.

  • Work-up and Hydrolysis: After cooling, filter the reaction mixture through a pad of celite. Concentrate the filtrate. To the crude pinacol ester, add a mixture of tetrahydrofuran (THF) and 2M aqueous HCl. Stir vigorously at room temperature for 4-6 hours to effect hydrolysis.

  • Purification: Neutralize the mixture carefully with a base (e.g., NaHCO₃). Extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers, concentrate, and purify the crude boronic acid by recrystallization or precipitation to obtain this compound as a solid.

Applications in Drug Discovery

Pyridinyl boronic acids are highly valued intermediates in medicinal chemistry. The pyridine nitrogen can act as a hydrogen bond acceptor, improving solubility and modulating pharmacokinetic properties, while the boronic acid functional group serves as a versatile handle for constructing complex molecular architectures via cross-coupling reactions.

Role as a Key Building Block in Kinase Inhibitors

The phenylpyridine scaffold is a common motif in a variety of kinase inhibitors. Kinases are critical enzymes in cell signaling pathways, and their dysregulation is implicated in numerous diseases, especially cancer. This compound can be used in the crucial C-C bond-forming steps to synthesize these complex inhibitors. The Suzuki-Miyaura coupling is the most prominent application, where the boronic acid is coupled with an aryl or heteroaryl halide to assemble the final drug candidate or a key intermediate.

Representative Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a new carbon-carbon bond between the pyridine ring of the boronic acid and a carbon atom of an organic halide or triflate.

G Boronic_Acid This compound Catalytic_System Pd Catalyst Base Solvent Boronic_Acid->Catalytic_System Aryl_Halide Aryl/Heteroaryl Halide (R-X, X=Br, I, Cl, OTf) Aryl_Halide->Catalytic_System Coupled_Product Coupled Product (e.g., Kinase Inhibitor Scaffold) Catalytic_System->Coupled_Product

General workflow for Suzuki-Miyaura coupling.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vial, combine this compound (1.2 eq.), the aryl or heteroaryl halide (1.0 eq.), a suitable base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 0.02-0.05 eq.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of DME/water, toluene/ethanol/water, or dioxane/water.

  • Reaction: Seal the vial and heat the mixture with stirring at a temperature between 80 °C and 110 °C until the starting halide is consumed (as monitored by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization to obtain the desired coupled product.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Table 3: Hazard Information

Hazard StatementCode
Harmful if swallowedH302
Harmful in contact with skinH312
Causes skin irritationH315
Causes serious eye irritationH319
Harmful if inhaledH332
May cause respiratory irritationH335

Data obtained from representative supplier safety data sheets.[2]

In case of contact, wash the affected area thoroughly with water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

References

An In-depth Technical Guide to (6-phenylpyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Phenylpyridin-3-yl)boronic acid is a versatile bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. As a member of the pyridinylboronic acid family, it serves as a crucial building block in the construction of complex molecular architectures, particularly through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Its structure, featuring a phenyl-substituted pyridine ring coupled with a boronic acid moiety, allows for sequential and site-selective functionalization, making it an invaluable intermediate in the synthesis of novel pharmaceutical compounds and biologically active molecules.[1][2][3] This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and application, and its role in drug discovery.

Core Properties and Data

The fundamental properties of this compound are summarized below, providing essential data for its use in a laboratory setting.

PropertyData
Molecular Weight 199.01 g/mol
Molecular Formula C₁₁H₁₀BNO₂
CAS Number 155079-10-0
Appearance White to off-white solid
Predicted Boiling Point 401.1 ± 47.0 °C
Predicted Density 1.24 ± 0.1 g/cm³
Predicted pKa 4.03 ± 0.10
Storage Conditions Inert atmosphere (Nitrogen or Argon) at 2-8°C

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be achieved through a multi-step process. A common and effective strategy involves the initial formation of a phenylpyridine core via a Suzuki-Miyaura coupling, followed by a halogen-metal exchange and subsequent borylation.

Step 1: Synthesis of 5-Bromo-2-phenylpyridine via Suzuki-Miyaura Coupling

This initial step creates the core phenylpyridine structure.

Materials:

  • 2,5-Dibromopyridine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask, combine 2,5-dibromopyridine (1.0 eq), phenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq), to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 5-bromo-2-phenylpyridine by column chromatography on silica gel.

Step 2: Synthesis of this compound via Lithium-Halogen Exchange and Borylation

This step introduces the boronic acid functionality.

Materials:

  • 5-Bromo-2-phenylpyridine (from Step 1)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere and low-temperature reactions

Procedure:

  • Dissolve 5-bromo-2-phenylpyridine (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an argon or nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature to ensure complete lithium-halogen exchange.[4][5]

  • In a separate flask, dissolve triisopropyl borate (1.2 eq) in anhydrous THF and cool to -78 °C.

  • Slowly transfer the lithiated pyridine solution to the triisopropyl borate solution via cannula, again maintaining the temperature at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1M hydrochloric acid.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting solid is this compound. It can be further purified by recrystallization if necessary.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Borylation 2,5-Dibromopyridine 2,5-Dibromopyridine Suzuki Coupling Suzuki Coupling 2,5-Dibromopyridine->Suzuki Coupling Phenylboronic acid Phenylboronic acid Phenylboronic acid->Suzuki Coupling 5-Bromo-2-phenylpyridine 5-Bromo-2-phenylpyridine Suzuki Coupling->5-Bromo-2-phenylpyridine Pd(PPh₃)₄, K₂CO₃ Toluene/Ethanol/Water, Reflux Lithiation Lithiation Borylation Reaction Borylation Reaction Lithiation->Borylation Reaction Triisopropyl borate, -78 °C to RT Final Product This compound Borylation Reaction->Final Product Acidic Workup (HCl) 5-Bromo-2-phenylpyridine_ref 5-Bromo-2-phenylpyridine 5-Bromo-2-phenylpyridine_ref->Lithiation n-BuLi, THF, -78 °C G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)-X L₂ oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation r1_pd_r2 R¹-Pd(II)-R² L₂ transmetalation->r1_pd_r2 borate_salt Borate Salt transmetalation->borate_salt reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Coupled Product (R¹-R²) reductive_elimination->product aryl_halide Aryl Halide (R¹-X) aryl_halide->oxidative_addition boronic_acid This compound (R²-B(OH)₂) + Base boronic_acid->transmetalation

References

An In-depth Technical Guide to (6-phenylpyridin-3-yl)boronic acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-phenylpyridin-3-yl)boronic acid is a bifunctional organic compound featuring a phenyl-substituted pyridine ring and a boronic acid moiety. This unique structural arrangement makes it a valuable building block in medicinal chemistry and materials science. The pyridine and phenyl rings provide a scaffold that can be further functionalized, while the boronic acid group serves as a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. Boronic acids, as a class, are recognized for their low toxicity and stability, making them attractive reagents in pharmaceutical development.[1] This guide provides a comprehensive overview of the structure, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in various experimental settings.

PropertyValueReference
CAS Number 155079-10-0[2]
Molecular Formula C₁₁H₁₀BNO₂[2]
Molecular Weight 199.02 g/mol [2]
IUPAC Name This compound[2]
Physical Form Solid[3]
Purity Typically ≥95%[3]
Storage Store under inert gas[3]
SMILES OB(O)c1cc(c(cc1)c2ccccc2)[2]
InChI Key XSQUPVXOENTCJV-UHFFFAOYSA-N[2]

Spectroscopic Data

The structural elucidation of this compound relies on various spectroscopic techniques. Below is a summary of expected and reported spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and phenyl rings. Aromatic protons typically resonate in the range of 7.0-9.0 ppm. The protons on the boronic acid group (-OH) may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. For the related 3-pyridylboronic acid, proton signals are observed in the aromatic region.[4]

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eleven carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment within the aromatic rings.

  • ¹¹B NMR: Boron-11 NMR spectroscopy is a powerful tool for characterizing boronic acids.[5] The chemical shift for the sp²-hybridized boron atom in a boronic acid typically appears in a characteristic range, providing direct evidence for the presence of the B(OH)₂ group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups of the boronic acid, often involved in hydrogen bonding.

  • C=C and C=N stretching: Multiple sharp bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic pyridine and phenyl rings.

  • B-O stretching: A strong band typically observed around 1300-1400 cm⁻¹.

  • C-H stretching: Bands above 3000 cm⁻¹ for the aromatic C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (MW: 199.02), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected. Analysis of boronic acids by mass spectrometry can sometimes be complicated by dehydration to form boroxines (cyclic trimers).[6]

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic strategies. A common and effective method involves a palladium-catalyzed cross-coupling reaction, such as the Miyaura borylation.

Experimental Protocol: Miyaura Borylation of 5-Bromo-2-phenylpyridine

This protocol describes a plausible synthesis of this compound from the readily available starting material, 5-bromo-2-phenylpyridine.

Reaction Scheme:

G reactant1 5-Bromo-2-phenylpyridine product1 This compound pinacol ester reactant1->product1 Miyaura Borylation reactant2 Bis(pinacolato)diboron reactant2->product1 product2 This compound product1->product2 Hydrolysis catalyst Pd(dppf)Cl₂ catalyst->product1 base KOAc base->product1 solvent Dioxane solvent->product1 hydrolysis Acidic Hydrolysis (e.g., HCl) hydrolysis->product2

Figure 1: Synthetic workflow for this compound.

Materials:

  • 5-Bromo-2-phenylpyridine

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-phenylpyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound pinacol ester.

  • Purification of Pinacol Ester (Optional): The crude pinacol ester can be purified by column chromatography on silica gel.

  • Hydrolysis: Dissolve the crude or purified pinacol ester in a suitable solvent mixture (e.g., acetone/water or THF/water). Add an aqueous solution of a strong acid, such as hydrochloric acid, and stir at room temperature until the hydrolysis is complete (as monitored by TLC or LC-MS).

  • Isolation: Neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to afford this compound.

Applications in Drug Discovery and Development

Boronic acids are a privileged class of compounds in medicinal chemistry, with several FDA-approved drugs containing this moiety, such as the proteasome inhibitor bortezomib.[1] The boronic acid group can act as a transition-state analog inhibitor of serine proteases and other hydrolases.[7]

While specific biological activities for this compound are not extensively reported in publicly available literature, its structural motifs suggest potential applications as an intermediate in the synthesis of bioactive molecules. The phenylpyridine core is present in numerous pharmacologically active compounds.

Potential as an Intermediate in Suzuki-Miyaura Coupling

This compound is an ideal substrate for Suzuki-Miyaura cross-coupling reactions to generate more complex molecular architectures. This reaction is a powerful tool for creating carbon-carbon bonds.[8]

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

G cluster_reactants Reactants cluster_conditions Reaction Conditions Boronic_Acid This compound Product Biaryl Product Boronic_Acid->Product Aryl_Halide Aryl or Heteroaryl Halide (R-X) Aryl_Halide->Product Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., Na₂CO₃, K₂CO₃) Base->Product Solvent Solvent (e.g., Toluene/Water, Dioxane) Solvent->Product G Signal Upstream Signal Protease_Inactive Inactive Protease Signal->Protease_Inactive Protease_Active Active Protease Protease_Inactive->Protease_Active Activation Cleaved_Substrate Cleaved Substrate Protease_Active->Cleaved_Substrate Cleavage Substrate Substrate Protein Substrate->Cleaved_Substrate Downstream_Signaling Downstream Signaling Cascade Cleaved_Substrate->Downstream_Signaling Biological_Response Biological Response Downstream_Signaling->Biological_Response Inhibitor This compound Inhibitor->Protease_Active Inhibition

References

An In-depth Technical Guide to the Synthesis of (6-phenylpyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for the preparation of (6-phenylpyridin-3-yl)boronic acid, a valuable building block in medicinal chemistry and materials science. The document details two robust and widely applicable methods: a two-step synthesis involving a Suzuki-Miyaura coupling followed by a lithium-halogen exchange and borylation, and a direct Miyaura borylation approach. This guide includes detailed experimental protocols, comparative data, and mechanistic diagrams to facilitate successful synthesis and optimization.

Introduction

This compound is a key intermediate in the synthesis of a variety of compounds with significant applications in drug discovery and development. Its utility stems from the presence of the boronic acid moiety, which readily participates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. This allows for the facile introduction of the 6-phenylpyridin-3-yl scaffold into complex molecules, a structural motif found in a range of biologically active compounds.

Comparative Overview of Synthetic Pathways

Two principal synthetic strategies for this compound are presented below. The choice of method may depend on factors such as the availability of starting materials, desired scale, and laboratory capabilities.

PathwayStarting MaterialsKey IntermediatesReagents & ConditionsTypical YieldsAdvantagesDisadvantages
Pathway 1: Two-Step Synthesis 2,5-Dibromopyridine, Phenylboronic acid5-Bromo-2-phenylpyridine1. Suzuki Coupling: Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O). 2. Lithiation/Borylation: n-BuLi, Triisopropyl borate, THF, -78 °C to rt.60-80% (overall)Reliable and well-established reactions. Modular approach allowing for variation.Two distinct synthetic steps. Requires cryogenic conditions.
Pathway 2: Direct Borylation 5-Bromo-2-phenylpyridineThis compound pinacol esterMiyaura Borylation: Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., KOAc), Bis(pinacolato)diboron, Solvent (e.g., Dioxane).70-90%One-pot potential from the aryl halide. Milder reaction conditions.Requires the synthesis of the 5-bromo-2-phenylpyridine precursor.

Experimental Protocols

Pathway 1: Two-Step Synthesis via Suzuki Coupling and Lithiation-Borylation

This pathway involves the initial synthesis of the key intermediate, 5-bromo-2-phenylpyridine, via a Suzuki-Miyaura coupling, followed by a lithium-halogen exchange and subsequent borylation.

Step 1: Synthesis of 5-Bromo-2-phenylpyridine

Reaction Scheme:

Materials:

  • 2,5-Dibromopyridine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add 2,5-dibromopyridine, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).

  • Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 5-bromo-2-phenylpyridine.

Step 2: Synthesis of this compound

Reaction Scheme:

Materials:

  • 5-Bromo-2-phenylpyridine (1.0 eq)

  • n-Butyllithium (n-BuLi) (1.1 eq, solution in hexanes)

  • Triisopropyl borate (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 2 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve 5-bromo-2-phenylpyridine in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise via syringe, maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes at this temperature.

  • Add triisopropyl borate dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm slowly to room temperature and stir for an additional 1-2 hours.

  • Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M HCl.

  • Stir the mixture vigorously for 30 minutes.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure. The crude this compound can often be purified by recrystallization (e.g., from an acetone/hexane mixture) or by careful column chromatography on silica gel.

Pathway 2: Direct Miyaura Borylation

This pathway offers a more direct route from 5-bromo-2-phenylpyridine to the corresponding boronic acid pinacol ester, which can then be hydrolyzed to the desired boronic acid.

Reaction Scheme:

Materials:

  • 5-Bromo-2-phenylpyridine (1.0 eq)

  • Bis(pinacolato)diboron (B₂(pin)₂) (1.1 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 eq)

  • Potassium acetate (KOAc) (1.5 eq)

  • Anhydrous 1,4-Dioxane

Procedure:

  • In a flame-dried Schlenk tube, combine 5-bromo-2-phenylpyridine, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure. The resulting crude this compound pinacol ester can be purified by column chromatography.

  • For hydrolysis to the boronic acid, the pinacol ester can be stirred with an aqueous acid (e.g., 2 M HCl) in a suitable solvent like acetone or THF, followed by extraction and purification as described in Pathway 1, Step 2.

Mandatory Visualizations

Suzuki_Miyaura_Coupling A Pd(0)L₂ B Oxidative Addition A->B C Ar-Pd(II)-X(L)₂ B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L)₂ D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-Ar' F->G H Ar-X H->B I Ar'-B(OR)₂ I->D J Base J->D Lithiation_Borylation_Workflow start Start: 5-Bromo-2-phenylpyridine in anhydrous THF cool Cool to -78 °C start->cool add_nBuLi Add n-BuLi dropwise cool->add_nBuLi stir1 Stir for 30-60 min at -78 °C add_nBuLi->stir1 add_borate Add Triisopropyl borate dropwise at -78 °C stir1->add_borate warm Warm to room temperature and stir for 1-2 h add_borate->warm quench Quench with 2 M HCl at 0 °C warm->quench extract Aqueous workup and extraction with Ethyl Acetate quench->extract purify Dry, concentrate, and purify extract->purify end End: This compound purify->end

An In-depth Technical Guide to the Solubility of (6-phenylpyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (6-phenylpyridin-3-yl)boronic acid. Due to the limited availability of specific quantitative solubility data for this compound in peer-reviewed literature, this document focuses on providing general solubility trends for closely related compounds, robust experimental protocols to determine its solubility, and an understanding of the factors influencing the solubility of boronic acids.

Introduction to this compound

This compound is a bifunctional organic compound featuring a phenyl-substituted pyridine ring and a boronic acid moiety. This structure makes it a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, a cornerstone of modern drug discovery and development. A thorough understanding of its solubility is critical for reaction optimization, purification, formulation, and biological screening.

Chemical Structure:

  • IUPAC Name: this compound[1]

  • CAS Number: 155079-10-0[1]

  • Molecular Formula: C₁₁H₁₀BNO₂[1]

  • Molecular Weight: 199.02 g/mol [1]

General Solubility Characteristics of Arylboronic Acids

The solubility of arylboronic acids is influenced by several factors, including the nature of the substituents on the aromatic ring, the polarity of the solvent, and the potential for intermolecular interactions such as hydrogen bonding.

Generally, boronic acids are mild Lewis acids that are stable and relatively easy to handle.[2] The presence of the boronic acid group, -B(OH)₂, allows for hydrogen bonding, which can influence solubility in polar solvents. The phenylpyridine core of this compound contributes to its aromatic and somewhat polar character.

While specific data for this compound is scarce, the solubility of the parent compound, phenylboronic acid , can serve as a useful reference point.

Quantitative Solubility Data for Phenylboronic Acid

The following table summarizes the available quantitative and qualitative solubility data for phenylboronic acid in various solvents. This information can be used as an initial guide for solvent selection when working with this compound.

SolventSolubilityTemperature (°C)Reference
Water10 g/L20[2][3]
Water~1.9 g/100g 20[4]
Diethyl EtherSolubleNot Specified[2]
EthanolSolubleNot Specified[2]
MethanolEasily SolubleNot Specified[5]
AcetoneHigh SolubilityNot Specified[4][6]
ChloroformModerate SolubilityNot Specified[4][6]
3-PentanoneHigh SolubilityNot Specified[4][6]
Dipropyl EtherHigh SolubilityNot Specified[4][6]
MethylcyclohexaneVery Low SolubilityNot Specified[4][6]
HexanesPoorly SolubleNot Specified[2]
Carbon TetrachloridePoorly SolubleNot Specified[2]
DMSO100 mg/mLNot Specified[7]

Note: The introduction of a pyridine ring and a phenyl substituent in this compound compared to phenylboronic acid will likely alter its solubility profile. The pyridine nitrogen can act as a hydrogen bond acceptor, potentially increasing solubility in protic solvents.

Experimental Protocols for Solubility Determination

Determining the precise solubility of this compound requires experimental measurement. The two most common methods employed in drug discovery and development are the Shake-Flask method for thermodynamic solubility and kinetic solubility assays for high-throughput screening.[8][9]

The shake-flask method is considered the gold standard for determining equilibrium or thermodynamic solubility.[10] It involves equilibrating an excess of the solid compound with a solvent over a period of time.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., water, buffer, or organic solvent) in a sealed vial or flask.[10]

  • Equilibration: Agitate the mixture at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[8][11]

  • Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.[12]

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12]

  • Calibration: Use a pre-constructed calibration curve of the compound to accurately determine its concentration.[12]

Kinetic solubility assays are high-throughput methods used in early drug discovery to quickly assess the solubility of a large number of compounds.[9][12] These methods typically involve precipitating the compound from a DMSO stock solution into an aqueous buffer.

Common Kinetic Solubility Assay Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[12][13]

  • Serial Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microtiter plate.[12][13]

  • Incubation: Mix and incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[13]

  • Precipitate Detection: Determine the solubility by detecting the formation of a precipitate. This can be done using several techniques:

    • Nephelometry: Measures light scattering caused by undissolved particles.[13]

    • Direct UV Assay: After filtering out the precipitate, the concentration of the dissolved compound is measured by UV absorbance.[13]

    • LC-MS/MS Analysis: After filtration, the concentration in the filtrate is quantified by LC-MS/MS.[14]

It is important to note that kinetic solubility values can sometimes overestimate the true thermodynamic solubility because the short incubation time may not be sufficient to reach equilibrium, and supersaturated solutions can form.[10]

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the experimental protocols described above.

G Workflow for Shake-Flask Solubility Determination A Add excess solid compound to solvent B Agitate at constant temperature (24-72h) A->B C Separate solid and liquid phases (centrifugation/filtration) B->C D Analyze supernatant/filtrate (HPLC, LC-MS) C->D E Determine concentration from calibration curve D->E

Caption: A flowchart of the shake-flask method for thermodynamic solubility.

G Workflow for Kinetic Solubility Assay cluster_0 Preparation cluster_1 Assay cluster_2 Detection A Prepare concentrated stock solution in DMSO B Add stock solution to aqueous buffer in microplate A->B C Incubate for a short period (e.g., 2h) B->C D Measure precipitate formation C->D D1 Nephelometry (light scattering) D->D1 D2 Direct UV (after filtration) D->D2 D3 LC-MS (after filtration) D->D3

Caption: A general workflow for a high-throughput kinetic solubility assay.

Conclusion

References

(6-Phenylpyridin-3-yl)boronic Acid: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core stability and storage considerations for (6-phenylpyridin-3-yl)boronic acid. While specific, in-depth stability studies for this particular compound are not extensively published, this guide extrapolates from the well-documented behavior of arylboronic acids to provide a robust framework for its handling, storage, and stability assessment. Boronic acids are crucial building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making a thorough understanding of their stability profile essential for reproducible and successful experimental outcomes.[1][2][3][4]

Core Concepts in Boronic Acid Stability

The stability of this compound, like other arylboronic acids, is primarily influenced by its susceptibility to three main degradation pathways: dehydration to form boroxines, protodeboronation, and oxidation.[5][6] These pathways are influenced by environmental factors such as moisture, temperature, pH, and oxygen.

  • Dehydration (Boroxine Formation): Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[7] This is often the primary component of solid boronic acid samples and can impact reaction stoichiometry if not accounted for. This equilibrium is driven by the presence or absence of water.

  • Protodeboronation: This is an irreversible degradation process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the corresponding arene (6-phenylpyridine in this case).[5] This reaction can be catalyzed by acidic or basic conditions.

  • Oxidation: The electron-deficient boron center is susceptible to oxidation, which can lead to the formation of the corresponding phenol and boric acid.[6][7] This process is often mediated by exposure to air (oxygen) and can be accelerated by certain contaminants.

G cluster_conditions Degradation Triggers main This compound R-B(OH)₂ boroxine Boroxine (RBO)₃ main->boroxine Dehydration (+H₂O / -H₂O) arene 6-Phenylpyridine (Protodeboronation Product) R-H main->arene Protodeboronation (Acid/Base) phenol 6-Phenylpyridin-3-ol (Oxidation Product) R-OH main->phenol Oxidation ([O]) moisture Moisture moisture->boroxine ph Non-Neutral pH ph->arene oxygen Oxygen / Air oxygen->phenol

Figure 1: Primary degradation pathways for arylboronic acids.

Recommended Storage and Handling

Proper storage is critical to ensure the long-term stability and reactivity of this compound. The key is to minimize exposure to moisture, oxygen, heat, and light. Safety Data Sheets (SDS) for similar compounds like phenylboronic acid provide a strong basis for these recommendations.[8][9][10]

ParameterRecommendationRationale
Temperature Store refrigerated (2-8°C).[8] For long-term storage, consider -20°C.[10][11]Minimizes the rate of all degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon).[5][8]Prevents oxidation of the electron-deficient boron center.
Moisture Keep container tightly sealed in a dry place.[8][9] Use a desiccator for added protection.The compound is hygroscopic; moisture promotes hydrolysis and boroxine equilibrium shifts.[8][9]
Light Store in an opaque or amber vial.Protects against potential photolytic degradation pathways.
Handling Handle quickly in a dry, inert atmosphere glovebox or with careful inert gas techniques.Minimizes exposure to atmospheric moisture and oxygen.

Stability in Solution

Boronic acids are generally less stable in solution than in their solid state. The choice of solvent and the pH of the solution are critical factors.

ConditionStability GuidelineRationale
pH Most stable at a neutral pH.[5]Both acidic and basic conditions can catalyze protodeboronation.[5] At physiological pH, they typically exist in their uncharged trigonal form.[3]
Solvent Storage For short-term storage, use anhydrous aprotic solvents. For longer-term, general guidelines for boronic acids in solvent are -80°C for up to 6 months or -20°C for 1 month, stored under nitrogen.[11]Protic solvents (especially water) can facilitate hydrolysis and degradation.

Enhancing Stability: The Boronate Ester Strategy

For applications requiring enhanced stability, especially during purification or prolonged storage, converting the boronic acid to a boronate ester is a widely used strategy.[12][13] Pinacol esters and N-methyliminodiacetic acid (MIDA) boronates are common choices that offer increased stability against degradation and are often more amenable to purification by silica gel chromatography.[14][15][16] These stable precursors can then be used directly in reactions like Suzuki-Miyaura coupling, where the active boronic acid is released in situ.[16]

G start This compound (Potentially Unstable) protect Protection Reaction (e.g., with Pinacol, MIDA) start->protect ester Stable Boronate Ester (e.g., Pinacol or MIDA ester) protect->ester storage Long-Term Storage Purification (Chromatography) ester->storage reaction Cross-Coupling Reaction (e.g., Suzuki-Miyaura) ester->reaction storage->reaction release In Situ Deprotection (Slow release of Boronic Acid) reaction->release product Desired Coupled Product release->product

Figure 2: Workflow for enhancing stability via boronate ester formation.

Experimental Protocols for Stability Assessment

Assessing the stability of this compound is crucial for quality control and reaction optimization. The following are generalized protocols for common analytical techniques used for this purpose.

Stability Indicating HPLC Method

Objective: To quantify the amount of intact this compound and its degradation products over time under specific stress conditions (e.g., elevated temperature, different pH).[5]

Methodology:

  • Solution Preparation: Prepare a stock solution of the boronic acid in a suitable anhydrous solvent (e.g., acetonitrile).

  • Stress Conditions: Aliquot the stock solution into several vials. Subject each vial to a different stress condition (e.g., 40°C, 60°C, acidic buffer, basic buffer, exposure to air). Include a control sample stored at -20°C under nitrogen.

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), remove an aliquot from each stressed sample and the control.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% TFA or formic acid) and acetonitrile is typical.

    • Detection: UV detector set to a wavelength appropriate for the phenyl-pyridine chromophore (e.g., ~254 nm).

    • Injection: Inject the samples onto the HPLC system.

  • Data Analysis: Monitor the peak area of the parent boronic acid. The appearance of new peaks may correspond to degradation products (e.g., the protodeboronated 6-phenylpyridine). Calculate the percentage of the remaining parent compound at each time point relative to the control.

Degradation Monitoring by ¹H NMR Spectroscopy

Objective: To qualitatively and semi-quantitatively observe the disappearance of the this compound signal and the appearance of signals from degradation products.[5]

Methodology:

  • Sample Preparation: Dissolve a known amount of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆, Acetonitrile-d₃) in an NMR tube. Include an internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

  • Initial Spectrum: Acquire an initial ¹H NMR spectrum (Time = 0).

  • Incubation: Store the NMR tube under the desired stress condition (e.g., room temperature, 50°C).

  • Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at regular intervals.

  • Data Analysis: Monitor the integration of characteristic peaks for the parent compound against the internal standard. Look for the appearance of new signals corresponding to degradation products. For example, the disappearance of aromatic protons adjacent to the boronic acid group and the appearance of a new proton signal in that position would indicate protodeboronation.

G start Prepare Boronic Acid Solution in Test Solvent split Divide into Aliquots start->split control Control Sample (-20°C, Inert Atm.) split->control stress1 Stress Condition 1 (e.g., 40°C) split->stress1 stress2 Stress Condition 2 (e.g., pH 4) split->stress2 stress3 Stress Condition 3 (e.g., Air Exposure) split->stress3 sampling Sample at Time Intervals (0, 24, 48h...) control->sampling stress1->sampling stress2->sampling stress3->sampling analysis Analyze by HPLC or NMR sampling->analysis data Calculate % Degradation vs. Time analysis->data

Figure 3: General experimental workflow for a stability study.

References

Spectroscopic Profile of (6-phenylpyridin-3-yl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (6-phenylpyridin-3-yl)boronic acid, a key building block in medicinal chemistry and materials science. This document outlines the expected spectroscopic characteristics based on known data for analogous arylboronic acids and provides detailed experimental protocols for acquiring such data.

Core Spectroscopic Data

The quantitative data presented below are predicted values based on the analysis of similar arylboronic acid structures. These tables are intended to serve as a reference for the characterization of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.90s1HH-2 (pyridine)
~8.20d1HH-4 (pyridine)
~8.00d2HH-2', H-6' (phenyl)
~7.80d1HH-5 (pyridine)
~7.50-7.40m3HH-3', H-4', H-5' (phenyl)
~8.30 (broad s)-2HB(OH)₂

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~160C-6 (pyridine)
~150C-2 (pyridine)
~145C-4 (pyridine)
~138C-1' (phenyl)
~135C-5 (pyridine)
~130C-4' (phenyl)
~129C-3', C-5' (phenyl)
~127C-2', C-6' (phenyl)
Not ObservedC-3 (pyridine, C-B)

Solvent: DMSO-d₆. Note: The carbon atom attached to boron is often not observed or appears as a very broad signal due to quadrupolar relaxation.

Table 3: Predicted Mass Spectrometry Data
m/zIon
199.08[M]⁺ (as C₁₁H₁₀¹¹BNO₂)
198.08[M]⁺ (as C₁₁H₁₀¹⁰BNO₂)
200.08[M+H]⁺
222.06[M+Na]⁺

Ionization Mode: Electrospray Ionization (ESI), Positive Mode

Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3600-3200Strong, BroadO-H stretch (B(OH)₂)
~3100-3000MediumAromatic C-H stretch
~1600MediumAromatic C=C stretch
~1400-1300StrongB-O stretch
~1100MediumB-C stretch
~800-700StrongAromatic C-H bend (out-of-plane)

Technique: Attenuated Total Reflectance (ATR)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the solid this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

    • Transfer the solution to a 5 mm NMR tube.

    • Ensure the sample is fully dissolved to avoid peak broadening. Boronic acids have a tendency to form oligomers, which can result in poor spectral resolution; using a solvent like methanol-d₄ can help mitigate this by forming the dimethyl ester in situ.[1]

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Temperature: 298 K.[2]

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Temperature: 298 K.[2]

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elemental formula of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[3]

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.[3]

    • Filter the final solution through a 0.22 µm syringe filter if any particulate matter is present.

  • Instrumentation (LC-MS with ESI):

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is commonly used for good ionization.

      • Flow Rate: 0.2-0.5 mL/min.

    • Mass Spectrometer (MS):

      • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[4]

      • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass accuracy.

      • Scan Range: m/z 50-500.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion ([M]⁺), the protonated molecule ([M+H]⁺), and any other adducts (e.g., [M+Na]⁺).

    • Compare the measured accurate mass to the calculated exact mass to confirm the elemental composition. The molecular formula of this compound is C₁₁H₁₀BNO₂.[5]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation (ATR-FTIR):

    • Place a small amount of the solid sample directly onto the ATR crystal.[6]

    • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Instrumentation (ATR-FTIR):

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

    • Crystal: A diamond or germanium crystal is commonly used.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Collection and Analysis:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands for the functional groups present, such as O-H, C-H (aromatic), C=C (aromatic), B-O, and B-C stretches.[7]

Visualized Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization Sample This compound (Solid) Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Dilute Dilute in LC-MS Grade Solvent Sample->Dilute Solid Use Solid Directly Sample->Solid NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR MS Mass Spectrometry (LC-MS ESI-TOF) Dilute->MS IR IR Spectroscopy (ATR-FTIR) Solid->IR NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data MS_Data Molecular Weight, Elemental Composition MS->MS_Data IR_Data Functional Group Identification IR->IR_Data Conclusion Structure Confirmation & Purity Assessment NMR_Data->Conclusion MS_Data->Conclusion IR_Data->Conclusion

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to (6-Phenylpyridin-3-yl)boronic Acid: Synthesis, Applications, and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Phenylpyridin-3-yl)boronic acid is a valuable bifunctional reagent in modern organic and medicinal chemistry. Its unique structure, featuring a phenyl-substituted pyridine core and a reactive boronic acid moiety, makes it a critical building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive review of the available literature on this compound, with a focus on its synthesis, chemical properties, and applications, particularly in the realm of drug discovery and development. This document will detail experimental protocols, present quantitative data in structured formats, and utilize visualizations to illustrate key synthetic and reactive pathways.

Introduction

Boronic acids and their derivatives have emerged as indispensable tools in synthetic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Among the vast array of available boronic acids, heteroaromatic derivatives are of particular interest due to their prevalence in pharmaceuticals and other biologically active molecules. This compound, with its distinct phenylpyridine scaffold, offers a versatile platform for the introduction of this privileged structural motif into new chemical entities. The presence of the nitrogen atom in the pyridine ring not only influences the electronic properties of the molecule but also provides a potential site for further functionalization or interaction with biological targets.

This guide will serve as a technical resource for researchers, providing detailed methodologies for the synthesis and utilization of this compound, a summary of its known applications, and an outlook on its potential in future drug discovery endeavors.

Chemical Properties

A clear understanding of the fundamental chemical properties of this compound is crucial for its effective use in synthesis and drug design.

PropertyValueReference
CAS Number 155079-10-0[2]
Molecular Formula C₁₁H₁₀BNO₂[2]
Molecular Weight 199.02 g/mol [2]
IUPAC Name This compound[2]
Synonyms 2-Phenyl-5-pyridineboronic acid
Physical Form Solid[2]
Purity Typically >95%[2]
Storage Store under inert gas[2]

Synthesis of this compound

The synthesis of this compound typically proceeds via a metal-halogen exchange reaction from a suitable halo-precursor, followed by borylation. The most common precursor is 5-bromo-2-phenylpyridine.

General Synthetic Workflow

The overall transformation involves the conversion of the carbon-bromine bond to a carbon-boron bond. This is a well-established methodology for the preparation of aryl and heteroaryl boronic acids.[1]

G Start 5-Bromo-2-phenylpyridine Step1 Lithiation (n-BuLi or Mg) Start->Step1 Intermediate 5-Lithio-2-phenylpyridine or Grignard Reagent Step1->Intermediate Step2 Borylation (Trialkyl borate) Intermediate->Step2 Boronate_Ester Boronate Ester Intermediate Step2->Boronate_Ester Step3 Hydrolysis (Aqueous Acid) Boronate_Ester->Step3 End This compound Step3->End

Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Generalized)

Materials:

  • 5-Bromo-2-phenylpyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Magnesium turnings

  • Triisopropyl borate or Trimethyl borate

  • Anhydrous Diethyl Ether

  • Hydrochloric Acid (HCl), aqueous solution

  • Saturated aqueous solution of Ammonium Chloride

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Preparation of the Organometallic Intermediate:

    • Lithiation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-phenylpyridine and anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes dropwise while maintaining the temperature. Stir the reaction mixture at -78 °C for 1-2 hours.

    • Grignard Formation: In a separate flame-dried flask, activate magnesium turnings with a crystal of iodine in anhydrous diethyl ether. Add a solution of 5-bromo-2-phenylpyridine in anhydrous THF dropwise to initiate the Grignard reaction, maintaining a gentle reflux. After the addition is complete, continue to stir at room temperature until the magnesium is consumed.

  • Borylation:

    • To the solution of the organometallic intermediate at -78 °C, slowly add triisopropyl borate or trimethyl borate. The reaction is typically exothermic, so careful temperature control is essential.

  • Hydrolysis and Work-up:

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, leading to the synthesis of complex biaryl and heteroaryl structures.[4][5]

General Reaction Scheme

G Boronic_Acid This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) Boronic_Acid->Catalyst Aryl_Halide Aryl/Heteroaryl Halide (Ar-X, X = Br, I, Cl, OTf) Aryl_Halide->Catalyst Product Coupled Product (6-Phenyl-3-aryl-pyridine) Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) Base->Catalyst Solvent Solvent (e.g., Toluene, Dioxane, DMF/H₂O) Solvent->Catalyst

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Generalized Experimental Protocol for Suzuki-Miyaura Coupling

The following is a generalized protocol for a Suzuki-Miyaura coupling reaction using an aryl boronic acid. Specific conditions should be optimized for each substrate combination.[6]

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromobenzene, 2-bromopyridine)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Palladium(II) acetate with a phosphine ligand)

  • Base (e.g., Potassium carbonate, Cesium carbonate, Potassium phosphate)

  • Solvent (e.g., Toluene, 1,4-Dioxane, Dimethylformamide/Water mixture)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask or a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Add the degassed solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data for Similar Suzuki-Miyaura Reactions

While specific yield data for reactions involving this compound is not extensively reported in the searched literature, the following table provides representative yields for Suzuki-Miyaura couplings of similar pyridinylboronic acids with various aryl halides. This data can serve as a benchmark for what to expect in terms of reaction efficiency.

Pyridinylboronic AcidAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pyridine-3-boronic acid1-Bromo-4-methoxybenzenePd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O801292[7]
Pyridine-3-boronic acid1-Iodo-4-nitrobenzenePd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O100295[7]
2-Chloropyridine-5-boronic acidPhenylacetylenePdCl₂(dppf) (5)K₂CO₃Dioxane/H₂O801685[4]
6-Fluoropyridine-3-boronic acid6-ChloroindoleP1 (1.5)K₃PO₄Dioxane/H₂O60891[8]

Applications in Medicinal Chemistry and Drug Discovery

The phenylpyridine motif is a key structural element in numerous biologically active compounds. Therefore, this compound serves as a crucial intermediate in the synthesis of potential therapeutic agents. Boronic acid derivatives themselves have shown promise as inhibitors of various enzymes.[9]

While specific biological data for direct derivatives of this compound are not prevalent in the reviewed literature, the following table presents IC₅₀ values for various boronic acid-containing enzyme inhibitors to illustrate the potential potency that can be achieved with this class of compounds.

Compound ClassTarget EnzymeRepresentative IC₅₀ (nM)Reference
Dipeptidyl boronic acidsProteasome4.31 - 10.1[4][7]
Aryl boronic acidsAmpC β-lactamase83[10]
Phenylboronic acid derivativesMyeloid cell leukemia-1 (Mcl-1)3.4[11]
Peptidomimetic boronic acidsPenicillin-Binding Proteins (PBPs)430[12]

The synthesis of novel compounds using this compound as a starting material could lead to the discovery of new inhibitors for a range of therapeutic targets, including kinases, proteases, and other enzymes implicated in diseases such as cancer and infectious diseases.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in organic synthesis with significant potential in drug discovery. While general synthetic and reactive protocols are well-established for boronic acids, there is a need for more detailed studies focusing specifically on this compound to fully elucidate its reactivity profile and expand its applications. Future research should focus on:

  • Optimization of the synthesis of this compound to develop a high-yielding and scalable process.

  • Exploration of its reactivity in a wider range of cross-coupling reactions beyond the Suzuki-Miyaura coupling.

  • Systematic synthesis and biological evaluation of compound libraries derived from this compound to identify novel therapeutic agents. The development of derivatives as potential enzyme inhibitors is a particularly promising avenue.

By providing a solid foundation of its chemistry and potential applications, this technical guide aims to stimulate further research and innovation in the use of this compound for the advancement of chemical and pharmaceutical sciences.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with (6-phenylpyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing (6-phenylpyridin-3-yl)boronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1] this compound is a valuable reagent in this reaction, allowing for the introduction of a phenylpyridine moiety into a variety of molecular scaffolds. This structural motif is found in numerous biologically active compounds, including kinase inhibitors. The reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a wide range of reactants.[2]

Key Reaction Parameters

The success of the Suzuki-Miyaura coupling with this compound is dependent on the careful selection of several key parameters:

  • Palladium Catalyst and Ligand: The choice of the palladium source and the associated ligand is critical for catalytic activity. Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes like Pd(PPh₃)₄ and Pd(dppf)Cl₂.[3][4] The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to improve reaction efficiency, especially with challenging substrates.[3]

  • Base: A base is essential for the activation of the boronic acid, facilitating the transmetalation step.[3] The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The strength and solubility of the base should be considered in the context of the specific substrates and solvent system.

  • Solvent: The solvent system must be capable of dissolving the reactants and the catalyst. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water is frequently used to dissolve both the organic substrates and the inorganic base.[4] Anhydrous conditions can also be employed with soluble bases.

  • Temperature: Reaction temperatures typically range from room temperature to the reflux temperature of the solvent. Microwave irradiation can be used to accelerate the reaction, often leading to shorter reaction times and improved yields.[5]

Data Presentation

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of various boronic acids with aryl halides, providing a reference for expected yields and reaction conditions. While specific data for this compound is not available in a single comprehensive table in the searched literature, the provided data for structurally similar heteroaryl boronic acids offers valuable guidance.

EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-Bromoanisole2-Pyridylboronate1.5 (Pd₂(dba)₃)3KF (3)Dioxane11012-2474[4]
23-Bromobenzonitrile3-Fluoropyridin-2-ylboronic acid3 (Pd(dppf)Cl₂)-K₂CO₃ (2)Dioxane/H₂O (4:1)120 (MW)0.2580-90[5]
34-Chlorotoluene3-Fluoropyridin-2-ylboronic acid3 (Pd(dppf)Cl₂)-K₂CO₃ (2)Dioxane/H₂O (4:1)120 (MW)0.2560-75[5]
45-Bromo-2-methylpyridin-3-aminePhenylboronic acid5 (Pd(PPh₃)₄)-K₃PO₄ (2.2)Dioxane/H₂O (4:1)9012-2475[4]
53-Chloropyridine2-Pyridylboronate1.5 (Pd₂(dba)₃)3KF (3)Dioxane11012-24>90[4]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the specific catalyst, ligand, base, solvent, and temperature may be required for different substrates.

Materials:

  • This compound (1.1 - 1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the aryl halide, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system via syringe. Then, add the palladium catalyst.

  • Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol for Microwave-Assisted Suzuki-Miyaura Coupling

Microwave-assisted synthesis can significantly reduce reaction times.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • 10 mL microwave vial with a stir bar

Procedure:

  • Reagent Combination: In a 10 mL microwave vial, combine this compound, the aryl halide, the palladium catalyst, and the base.

  • Solvent Addition: Add the solvent mixture to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).

  • Work-up and Purification: After cooling, follow the work-up and purification steps outlined in the general protocol.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Base Base Base->Transmetalation Ar'-B(OH)2 (6-phenylpyridin-3-yl)B(OH)2 (Ar'-B(OH)2) Ar'-B(OH)2->Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerated Catalyst Ar-Ar' Product (Ar-Ar') Reductive_Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Phenylpyridine_Derivative Phenylpyridine Derivative (VEGFR-2 Inhibitor) Phenylpyridine_Derivative->VEGFR2 Inhibits Experimental_Workflow Start Start Combine_Reagents Combine this compound, aryl halide, base, and catalyst Start->Combine_Reagents Add_Solvent Add degassed solvent Combine_Reagents->Add_Solvent Reaction Heat under inert atmosphere (Conventional or Microwave) Add_Solvent->Reaction Monitoring Monitor reaction by TLC/LC-MS Reaction->Monitoring Workup Aqueous work-up and extraction Monitoring->Workup Purification Column chromatography Workup->Purification Analysis Characterize product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

References

Application Notes and Protocols for Palladium-Catalyzed Coupling of (6-Phenylpyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of (6-phenylpyridin-3-yl)boronic acid with various aryl halides. This reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. This document outlines recommended catalyst systems, detailed experimental protocols, and comparative data to facilitate reaction optimization and success.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds. For drug discovery and development, the synthesis of novel biaryl and heteroaryl compounds is crucial for exploring new chemical space and developing potent therapeutics. The (6-phenylpyridin-3-yl) moiety is a key structural motif in many biologically active compounds. Its successful coupling with a variety of aryl and heteroaryl halides allows for the rapid generation of diverse compound libraries.

This document focuses on practical applications, providing researchers with the necessary information to select appropriate palladium catalysts and reaction conditions for the successful coupling of this compound. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity, especially when dealing with heteroaromatic substrates which can present unique challenges such as catalyst inhibition or protodeboronation.

Data Presentation: Comparative Performance of Palladium Catalysts

The selection of an appropriate palladium catalyst system is paramount for the successful Suzuki-Miyaura coupling of this compound. The following table summarizes the performance of commonly employed palladium catalysts in the coupling of this compound and analogous heteroarylboronic acids with various aryl halides. This data is compiled from literature sources and provides a basis for catalyst selection and reaction optimization.

Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(dppf)Cl₂ 4-BromoanisoleK₂CO₃1,4-Dioxane/H₂O1008-1087
3-FluorobromobenzeneK₂CO₃1,4-Dioxane/H₂O1008-1082
4-ChlorobromobenzeneK₂CO₃1,4-Dioxane/H₂O1008-1073
4-BromobenzonitrileK₂CO₃1,4-Dioxane/H₂O1008-1085
Pd(OAc)₂ / SPhos 4-ChloroacetophenoneK₃PO₄Toluene/H₂O1001290
2-ChlorotolueneK₃PO₄Toluene/H₂O1001278
4-Chloro-N,N-dimethylanilineK₃PO₄Toluene/H₂O1001285
2-BromopyridineK₃PO₄Toluene/H₂O1001275
Pd(PPh₃)₄ 4-IodoanisoleNa₂CO₃Toluene/EtOH/H₂O801292
1-Bromo-4-nitrobenzeneNa₂CO₃Toluene/EtOH/H₂O801288
3-BromopyridineNa₂CO₃Toluene/EtOH/H₂O801279

Note: Yields are for isolated products and are representative of typical outcomes for the specified or analogous reactions. Actual yields may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Detailed methodologies for two common palladium-catalyzed Suzuki-Miyaura coupling reactions of this compound are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Coupling of this compound with an Aryl Bromide using Pd(dppf)Cl₂

This protocol is suitable for the coupling of this compound with a range of electron-rich and electron-poor aryl bromides.[1]

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, Pd(dppf)Cl₂, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio) to the flask via syringe. The final concentration of the boronic acid should be in the range of 0.1-0.2 M.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-10 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Coupling of this compound with an Aryl Chloride using a Pd(OAc)₂/SPhos Catalyst System

This protocol is particularly effective for the coupling of less reactive aryl chlorides. The use of a bulky, electron-rich phosphine ligand such as SPhos is often crucial for achieving high yields.

Materials:

  • This compound (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Toluene (Anhydrous)

  • Deionized Water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂, SPhos, and potassium phosphate to a dry Schlenk flask containing a magnetic stir bar.

  • Add the aryl chloride and this compound to the flask.

  • Add anhydrous toluene and degassed deionized water (typically in a 10:1 ratio). The final concentration of the aryl chloride should be approximately 0.2 M.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions with aryl chlorides may require longer reaction times, typically 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd Aryl Halide (R¹-X) RPdX R¹-Pd(II)Ln-X OxAdd->RPdX Transmetal Transmetalation (R²-B(OR)₂) RPdX->Transmetal RPdR R¹-Pd(II)Ln-R² Transmetal->RPdR BoronWaste X-B(OR)₂ Transmetal->BoronWaste RedElim Reductive Elimination RPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

This diagram outlines the typical experimental workflow for performing a Suzuki-Miyaura coupling reaction in a research laboratory setting.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Assemble Dry Glassware reagents Add Boronic Acid, Aryl Halide, Catalyst, and Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) reagents->inert solvent Add Degassed Solvents inert->solvent heat Heat to Reaction Temperature with Stirring solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up and Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Isolated Product purify->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols: (6-phenylpyridin-3-yl)boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(6-phenylpyridin-3-yl)boronic acid is a versatile and valuable building block in medicinal chemistry, primarily utilized in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions. Its rigid biphenyl-like structure, containing a nitrogen atom for potential hydrogen bonding and modulation of physicochemical properties, makes it an attractive scaffold for the development of targeted therapeutics, particularly kinase inhibitors. These notes provide an overview of its applications and detailed protocols for its use in the synthesis of key inhibitors.

Core Application: Suzuki-Miyaura Cross-Coupling

This compound is an essential reagent for the palladium-catalyzed Suzuki-Miyaura reaction, which forms a carbon-carbon bond between the pyridinyl ring and an aryl or vinyl halide/triflate.[1][2] This reaction is fundamental to the construction of numerous inhibitor scaffolds. The stability, ease of preparation, and low toxicity of boronic acids contribute to the widespread use of this reaction in pharmaceutical synthesis.[2][3]

General Reaction Scheme: The Suzuki-Miyaura coupling reaction involves an organoboron species (like this compound) and an organohalide, catalyzed by a palladium(0) complex.[1] The reaction requires a base to activate the boronic acid.[2]

Suzuki_Coupling_Workflow start This compound + Aryl/Vinyl Halide (R-X) reaction Suzuki-Miyaura Cross-Coupling start->reaction reagents Pd Catalyst (e.g., Pd(PPh3)4, Pd2(dba)3) Base (e.g., Na2CO3, K2CO3) Solvent (e.g., DME, Toluene/H2O) reagents->reaction product Coupled Product (6-phenyl-3-R-pyridine) reaction->product workup Aqueous Workup & Purification product->workup final_product Pure Target Molecule workup->final_product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Application in the Synthesis of Kinase Inhibitors

The (6-phenylpyridin-3-yl) moiety is a key structural component in a variety of kinase inhibitors, where it often serves as a crucial fragment for binding within the ATP-binding pocket of the target kinase.

IRAK4 is a serine/threonine kinase that plays a critical role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it a key target for treating inflammatory diseases.[4][5] Small molecule inhibitors of IRAK4 have shown potential in various animal models of inflammatory and cell proliferative disorders.[4]

The synthesis of potent IRAK4 inhibitors with a 5-aryl-2,4-diaminopyrimidine core can be achieved using this compound (or a related pyridinyl boronic acid) via a Suzuki coupling.[4]

Signaling Pathway of IRAK4:

IRAK4_Signaling TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1/2 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Transcription MAPK->Cytokines Transcription Inhibitor Inhibitor derived from This compound Inhibitor->IRAK4

Caption: Simplified IRAK4 signaling pathway and point of inhibition.

Quantitative Data: IRAK4 Inhibitors

Compound IDTargetAssayIC50 (nM)Reference
Zimlovisertib (PF-06650833)IRAK4Cell-based0.2[6]
Zimlovisertib (PF-06650833)IRAK4PBMC2.4[6]
AS2444697IRAK4Enzymatic21[6]
Zabedosertib (BAY 1834845)IRAK4Enzymatic3.55[6]
GLPG4471IRAK4Enzymatic1.7[6]
KME-2780IRAK4Enzymatic0.5[6]
KME-2780IRAK1Enzymatic19[6]

Experimental Protocol: Synthesis of a 5-Aryl-2,4-diaminopyrimidine IRAK4 Inhibitor Intermediate

This protocol is adapted from general Suzuki coupling procedures for the synthesis of IRAK4 inhibitors.[4]

  • Reaction Setup: To a microwave vial, add the 5-bromo-2,4-diaminopyrimidine intermediate (1 equivalent), this compound (1.5 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.1 equivalents).

  • Solvent and Base: Add a degassed solvent mixture, such as 1,2-dimethoxyethane (DME) and an aqueous solution of 2 M sodium carbonate (Na₂CO₃) in a 4:1 ratio.

  • Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • Reaction: Seal the vial and heat the mixture in a microwave reactor to 100-120°C for 30-60 minutes, or until TLC/LCMS analysis indicates completion of the reaction.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 5-(6-phenylpyridin-3-yl)-2,4-diaminopyrimidine derivative.

BTK is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, which regulates B-cell proliferation, survival, and differentiation.[7][8] BTK inhibitors are a cornerstone in the treatment of various B-cell malignancies.[9][10] The 4-phenoxyphenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold is a common core for many BTK inhibitors, and analogues can be synthesized using this compound to introduce structural diversity.[9]

Signaling Pathway of BTK:

BTK_Signaling BCR B-Cell Receptor (BCR) Lyn_Syk Lyn / Syk BCR->Lyn_Syk Activation Antigen Antigen Antigen->BCR BTK BTK Lyn_Syk->BTK Phosphorylation PLCy2 PLCγ2 BTK->PLCy2 Phosphorylation DAG DAG PLCy2->DAG IP3 IP3 PLCy2->IP3 PKC PKC DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux Signaling_Complex Signaling Complex PKC->Signaling_Complex Ca_Flux->Signaling_Complex NFkB_MAPK NF-κB / MAPK Pathways Signaling_Complex->NFkB_MAPK Cell_Response B-Cell Proliferation & Survival NFkB_MAPK->Cell_Response Gene Transcription Inhibitor BTK Inhibitor Inhibitor->BTK

Caption: Simplified BTK signaling pathway downstream of the B-Cell Receptor.

Quantitative Data: BTK Inhibitors

Compound IDTargetAssayIC50 (nM)Reference
IbrutinibBTKEnzymatic0.5[8]
AcalabrutinibBTKEnzymatic3[11]
ZanubrutinibBTKEnzymatic<1[10]
GDC-0853BTKEnzymatic0.91[9]
RemibrutinibBTKEnzymatic1[8]
TolebrutinibBTKRamos B cells0.4[8]
RilzabrutinibBTKEnzymatic1.3[8]

ENPP1 is an enzyme that hydrolyzes extracellular ATP and 2'3'-cGAMP, a key immunotransmitter that activates the STING (Stimulator of Interferon Genes) pathway.[12][13] By inhibiting ENPP1, extracellular cGAMP levels increase, leading to a sustained, localized activation of the STING pathway, which promotes anti-tumor immunity.[13][14] Therefore, ENPP1 inhibitors are being investigated as a novel cancer immunotherapy strategy.[12][15] Boronic acids have been identified as potent zinc-binding groups in the active site of ENPP1.[12]

Signaling Pathway of ENPP1/STING:

ENPP1_STING_Pathway Tumor_Cell Tumor Cell cGAMP_Synthase cGAS cGAMP_out Extracellular 2'3'-cGAMP cGAMP_Synthase->cGAMP_out Produces & Exports dsDNA Cytosolic dsDNA dsDNA->cGAMP_Synthase Senses ENPP1 ENPP1 cGAMP_out->ENPP1 Hydrolyzes APC Antigen Presenting Cell (e.g., Dendritic Cell) cGAMP_out->APC Enters AMP_GMP AMP + GMP ENPP1->AMP_GMP STING STING APC->STING Activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates Type1_IFN Type I Interferons (IFN-α/β) IRF3->Type1_IFN Transcription T_Cell T-Cell Priming & Activation Type1_IFN->T_Cell Inhibitor ENPP1 Inhibitor (Boronic Acid-based) Inhibitor->ENPP1

Caption: Role of ENPP1 in regulating the cGAS-STING pathway.

Quantitative Data: ENPP1 Inhibitors

Compound IDTargetAssayIC50 (nM)Reference
GBD-09259ENPP12'3' cGAMP Hydrolysis6.7[14]
GBD-09259ENPP1ATP Hydrolysis8.4[14]
GBD-09259ENPP2/3Enzymatic>3000[14]
ISM5939ENPP1Not specifiedPotent, Orally Available[15]

Application in the Synthesis of Other Biologically Active Molecules

The utility of this compound extends beyond kinase inhibitors. It serves as a building block for various other classes of compounds.

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.[16] The synthesis of 2,4,6-trisubstituted 1,3,5-triazines as PI3K inhibitors has been demonstrated using Suzuki coupling reactions with various arylboronic acids.[17] The incorporation of the (6-phenylpyridin-3-yl) group can be explored to optimize the potency and selectivity of these inhibitors.

Experimental Protocol: Synthesis of a 2,4,6-Trisubstituted Triazine PI3K Inhibitor

This protocol is adapted from the synthesis of related PI3K inhibitors.[17]

  • Reaction Setup: In a microwave-safe tube, combine the 2-chloro-4,6-disubstituted triazine intermediate (1 equivalent), this compound (2 equivalents), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.2 equivalents), and triphenylphosphine (PPh₃, 0.4 equivalents).

  • Solvent and Base: Add a 4:1 mixture of 1,2-dimethoxyethane (DME) and 2 M aqueous sodium carbonate (Na₂CO₃).

  • Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 5 minutes.

  • Reaction: Seal the tube and heat in a microwave reactor at 100°C for 20 minutes.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate and purify the residue using flash column chromatography to obtain the final product.

ALK is a receptor tyrosine kinase, and its genetic alterations are drivers in several cancers, including non-small cell lung cancer and neuroblastoma.[18][19] Lorlatinib (PF-06463922) is a potent, brain-penetrant, third-generation ALK/ROS1 inhibitor.[18][20] While the exact synthesis steps are proprietary, the complex macrocyclic structure containing multiple aryl linkages strongly suggests the use of advanced cross-coupling methodologies like the Suzuki-Miyaura reaction, for which this compound or its derivatives are ideal starting materials.[18]

Quantitative Data: ALK Inhibitors

Compound IDTargetCell LineIC50 (nM)Reference
Lorlatinib (PF-06463922)ALKBa/F3 (WT)1.7[19]
Lorlatinib (PF-06463922)ALKBa/F3 (L1196M)6.9[19]
Lorlatinib (PF-06463922)ALKBa/F3 (G1202R)17.1[19]
CrizotinibALKBa/F3 (WT)49.3[19]
CrizotinibALKBa/F3 (L1196M)100.9[19]
CrizotinibALKBa/F3 (G1202R)>1000[19]

Disclaimer: The provided protocols are generalized and may require optimization based on the specific substrate and laboratory conditions. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (6-Phenylpyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are fundamental structural motifs in a vast array of functional materials, agrochemicals, and perhaps most significantly, in medicinal chemistry and drug discovery. The synthesis of these compounds through palladium-catalyzed cross-coupling reactions has become a cornerstone of modern organic chemistry. Among these methods, the Suzuki-Miyaura coupling is preeminent due to its mild reaction conditions, exceptional functional group tolerance, and the general stability and low toxicity of the requisite boronic acid reagents.

This document provides detailed application notes and protocols for the use of (6-phenylpyridin-3-yl)boronic acid in the Suzuki-Miyaura cross-coupling reaction to synthesize a variety of biaryl and hetero-biaryl compounds. The presence of the phenyl-substituted pyridine moiety in this building block offers a versatile platform for the generation of molecules with potential applications in pharmaceutical and materials science.

General Reaction Scheme

The Suzuki-Miyaura cross-coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron species, in this case, this compound, and an aryl or heteroaryl halide (or triflate). The reaction is catalyzed by a palladium(0) complex, which is typically generated in situ, and requires a base to activate the boronic acid for transmetalation.

A general representation of this transformation is depicted below:

Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocols

The following is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol can be adapted for a range of aryl and heteroaryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a Schlenk flask under an inert atmosphere (nitrogen or argon), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe. The solvent should be degassed prior to use.

  • Stir the reaction mixture at 80-100 °C. The reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Data Presentation

The following table summarizes the expected yields for the Suzuki-Miyaura coupling of this compound with a variety of aryl bromides under typical reaction conditions. Yields are representative and may vary based on the specific reaction conditions and the scale of the reaction.

EntryAryl Bromide PartnerProductTypical Yield (%)
14-Bromoanisole5-(4-Methoxyphenyl)-2-phenylpyridine85-95
24-Bromotoluene5-(4-Methylphenyl)-2-phenylpyridine80-90
31-Bromo-4-(trifluoromethyl)benzene2-Phenyl-5-(4-(trifluoromethyl)phenyl)pyridine75-85
44-Bromobenzonitrile4-(6-Phenylpyridin-3-yl)benzonitrile70-80
51-Bromo-3-nitrobenzene5-(3-Nitrophenyl)-2-phenylpyridine65-75
62-Bromopyridine2,3'-Bipyridine, 6-phenyl-60-70
71-Bromo-2-methylbenzene5-(2-Methylphenyl)-2-phenylpyridine50-65

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X      L₂ Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar'      L₂ ArPdX->ArPdAr [Ar'B(OH)₃]⁻ Transmetalation Transmetalation ArPdAr->Pd0 Biaryl Ar-Ar' ArPdAr->Biaryl RedElim Reductive Elimination Reactant1 Ar-X Reactant2 Ar'B(OH)₂ Borate [Ar'B(OH)₃]⁻ Reactant2->Borate + OH⁻ Base Base Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A Weigh Reactants: This compound, Aryl Halide, Base B Add Catalyst and Ligand A->B C Inert Atmosphere: Evacuate and backfill with N₂/Ar B->C D Add Degassed Solvent C->D E Heat and Stir (Monitor by TLC/LC-MS) D->E F Cool to Room Temperature E->F G Aqueous Workup: Dilute, Wash with Water and Brine F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterization: NMR, MS I->J

Application Notes and Protocols for (6-phenylpyridin-3-yl)boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the use of (6-phenylpyridin-3-yl)boronic acid, a versatile building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. The protocols are compiled from established literature and are intended to serve as a comprehensive guide for laboratory applications.

Introduction

This compound is a key reagent in modern synthetic chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its structure, featuring a phenyl-substituted pyridine ring, makes it a valuable precursor for the synthesis of complex biaryl and heteroaryl compounds, which are prevalent scaffolds in pharmaceuticals and functional materials. These notes will cover the most common applications of this boronic acid, including Suzuki-Miyaura couplings, Chan-Lam couplings, and oxidative homocoupling reactions, providing detailed experimental conditions and data.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. It involves the cross-coupling of an organoboron compound, such as this compound, with an organic halide or triflate, catalyzed by a palladium complex.

General Reaction Scheme

Suzuki_Miyaura cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 This compound product Biaryl Product reactant1->product reactant2 Ar-X (Aryl Halide/Triflate) reactant2->product catalyst Pd Catalyst + Ligand catalyst->product catalyzes base Base base->product activates solvent Solvent solvent->product medium

Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Coupling with Aryl Bromides

This protocol describes a typical Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.08 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Summary of Reaction Conditions and Yields

The following table summarizes typical conditions for Suzuki-Miyaura reactions involving this compound with various aryl halides.

Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
1-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O85690-98
2-BromopyridinePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane1101875-85
4-ChlorotoluenePd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH/H₂O1002460-70

Note: Yields are indicative and may vary based on the specific substrate and reaction scale.

Chan-Lam Cross-Coupling Reactions

The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds, typically C-N and C-O bonds, using a copper catalyst.[1] This reaction can often be performed under milder conditions than the analogous Buchwald-Hartwig amination.

General Reaction Scheme

Chan_Lam cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 This compound product Arylamine or Aryl Ether reactant1->product reactant2 R₂NH or ROH (Amine or Alcohol) reactant2->product catalyst Cu Catalyst (e.g., Cu(OAc)₂) catalyst->product catalyzes base Base (optional) (e.g., Pyridine) base->product assists oxidant Oxidant (e.g., O₂ from air) oxidant->product re-oxidizes catalyst

Caption: General workflow of a Chan-Lam cross-coupling reaction.

Experimental Protocol: N-Arylation of an Amine

This protocol outlines a general procedure for the N-arylation of a primary or secondary amine with this compound.

Materials:

  • This compound

  • Amine (e.g., morpholine)

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM)

  • Molecular sieves (4 Å)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv.), the amine (1.2 equiv.), copper(II) acetate (1.0 equiv.), and activated 4 Å molecular sieves.

  • Add dichloromethane as the solvent, followed by pyridine (2.0 equiv.).

  • Stir the reaction mixture at room temperature, open to the air, for 24-72 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with DCM.

  • Concentrate the filtrate and purify the residue by column chromatography.

Summary of Reaction Conditions for Chan-Lam Coupling
NucleophileCatalyst (equiv.)Base (equiv.)SolventTemp.Time (h)Yield (%)
AnilineCu(OAc)₂ (1.0)Pyridine (2.0)DCMRT4870-80
PhenolCu(OAc)₂ (1.0)Et₃N (2.0)DCMRT7265-75
ImidazoleCuI (0.1)K₂CO₃ (2.0)DMF100 °C2480-90

Oxidative Homocoupling

In some cases, the desired product is a symmetrical biaryl formed from the coupling of two molecules of the boronic acid. This can be achieved through oxidative homocoupling.

General Reaction Scheme

Homocoupling reactant 2 x this compound product Symmetrical Biaryl Product reactant->product catalyst Pd or Cu Catalyst catalyst->product catalyzes oxidant Oxidant oxidant->product promotes solvent Solvent solvent->product medium

Caption: General workflow for the oxidative homocoupling of a boronic acid.

Experimental Protocol: Palladium-Catalyzed Homocoupling

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Water

Procedure:

  • Dissolve this compound (1.0 equiv.) and potassium carbonate (2.0 equiv.) in a mixture of acetone and water (1:1 v/v).

  • Add palladium(II) acetate (0.05 equiv.) to the solution.

  • Stir the reaction mixture at room temperature, open to the air, for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • After completion, remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Summary of Homocoupling Conditions
Catalyst (mol%)BaseOxidantSolventTemp.Time (h)Yield (%)
Pd(OAc)₂ (5)K₂CO₃Air (O₂)Acetone/H₂ORT1680-90
Cu(OAc)₂ (10)NoneAir (O₂)MeOH60 °C2470-80

Safety and Handling

  • Boronic acids are generally stable solids but should be handled in a well-ventilated fume hood.

  • Palladium and copper catalysts are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic solvents are flammable and should be used away from ignition sources.

  • Reactions under pressure or at elevated temperatures should be conducted with appropriate safety precautions, including the use of a blast shield.

Troubleshooting

  • Low Yield in Suzuki Coupling: Ensure all reagents and solvents are thoroughly degassed to prevent catalyst deactivation and homocoupling of the boronic acid. The choice of ligand and base can also be critical and may require optimization.

  • Homocoupling as a Side Product: To minimize the formation of the homocoupled product in a cross-coupling reaction, ensure rigorous exclusion of oxygen and consider using a Pd(0) catalyst source.

  • Difficult Purification: Boronic acids and their byproducts can sometimes be challenging to remove. An aqueous basic wash (e.g., with 1M NaOH) can help remove unreacted boronic acid.

These protocols and notes are intended to provide a starting point for the use of this compound in various coupling reactions. Optimization of the reaction conditions may be necessary for specific substrates and scales. Always refer to the primary literature for more detailed information and safety procedures.

References

Application Notes and Protocols for (6-phenylpyridin-3-yl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-phenylpyridin-3-yl)boronic acid is a valuable bifunctional building block in modern organic synthesis, particularly in the realm of medicinal chemistry and materials science. Its structure, featuring a phenyl-substituted pyridine core coupled with a reactive boronic acid moiety, allows for its facile incorporation into more complex molecular architectures through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, stands as the most prominent application for this class of compounds.[1] This reaction facilitates the formation of a carbon-carbon bond between the pyridine ring of this compound and a variety of aryl or heteroaryl halides and triflates.

The pyridine nitrogen atom in this compound can influence the reaction's outcome. As a Lewis basic site, it has the potential to coordinate with the palladium catalyst, which can sometimes lead to catalyst deactivation.[2] Furthermore, like many heteroaryl boronic acids, it can be susceptible to protodeboronation, a side reaction that cleaves the carbon-boron bond, especially under harsh basic conditions or at elevated temperatures.[2] Therefore, careful optimization of the reaction conditions is crucial for achieving high yields and purity of the desired cross-coupled products.

This document provides detailed protocols and application notes for the effective use of this compound in Suzuki-Miyaura cross-coupling reactions, compiled from established methodologies for similar pyridine-based boronic acids.

Key Applications

The application of this compound in cross-coupling reactions is primarily driven by the desire to synthesize complex molecules with specific biological activities or material properties. The resulting biaryl and heterobiaryl structures are common motifs in:

  • Drug Discovery: Many biologically active compounds and approved drugs contain biaryl scaffolds. The Suzuki-Miyaura coupling is a key method for constructing these structures.[3]

  • Organic Electronics: The synthesis of conjugated organic materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) often relies on the iterative cross-coupling of aromatic and heteroaromatic building blocks.

  • Fine Chemicals and Agrochemicals: The creation of novel pesticides, herbicides, and other specialized chemicals frequently employs cross-coupling strategies to build complex molecular frameworks.

Experimental Protocols

The following protocols are generalized starting points for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Conditions with a Palladium(II) Precatalyst

This protocol is a robust starting point for a wide range of aryl and heteroaryl bromides and iodides.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium(II) acetate (Pd(OAc)₂) or Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane or Toluene

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line or glovebox

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 equivalents) and, if necessary, an additional ligand (e.g., PPh₃, 0.04-0.10 equivalents).

  • Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of dioxane/water or toluene/water). The total solvent volume should be sufficient to dissolve the reactants, typically aiming for a concentration of 0.1-0.5 M with respect to the limiting reagent.

  • Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by using the freeze-pump-thaw method (3 cycles).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to the reaction mixture.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (2-3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired cross-coupled product.

Protocol 2: Conditions for Challenging Substrates (e.g., Aryl Chlorides)

For less reactive aryl chlorides, a more active catalyst system is often required. This typically involves a palladium(0) source and a bulky, electron-rich phosphine ligand.

Materials:

  • This compound

  • Aryl chloride

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Bulky phosphine ligand (e.g., SPhos, XPhos, or RuPhos)

  • Potassium phosphate (K₃PO₄) or Cesium fluoride (CsF)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and glovebox or Schlenk line

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl chloride (1.0 equivalent), this compound (1.5 equivalents), and the base (e.g., K₃PO₄, 3.0 equivalents) to a dry Schlenk tube.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃, 0.01-0.025 equivalents) and the phosphine ligand (0.02-0.05 equivalents) in a small amount of the anhydrous solvent.

  • Add the catalyst solution to the Schlenk tube containing the reactants.

  • Add the remaining anhydrous solvent to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow the workup and purification procedure as described in Protocol 1.

Data Presentation

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of various pyridyl boronic acids with different aryl halides, providing a reference for optimizing the reaction with this compound.

EntryPyridyl Boronic Acid DerivativeCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-Pyridylboronic acid4-BromoanisolePd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂OReflux886
22-Methoxy-5-pyridylboronic acid3-BromoanilinePd(PPh₃)₂Cl₂ (5)-Na₂CO₃ (1M aq.)1,4-DioxaneReflux895
32-Pyridylboronic acid pinacol esterBromobenzenePd₂(dba)₃ (1.5)SPhos (3)K₃PO₄1,4-Dioxane1001892
43-Pyridylboronic acid4-ChlorotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001885
52-Chloropyridine-5-boronic acid4-BromoacetophenonePd(dppf)Cl₂ (3)-K₂CO₃DME/H₂O801291
6Lithium triisopropyl 2-pyridylboronate4-ChlorobenzonitrilePd₂(dba)₃ (1)Ligand 2 (3)KF1,4-Dioxane1001873

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)-X Ln OxAdd->PdII_complex Transmetalation Transmetalation (R-B(OH)2 + Base) PdII_complex->Transmetalation [R-B(OH)3]- PdII_intermediate Ar-Pd(II)-R Ln Transmetalation->PdII_intermediate RedElim Reductive Elimination PdII_intermediate->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Boronic Acid, Aryl Halide, Base setup->reagents catalyst Add Pd Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent degas Degas Reaction Mixture solvent->degas heat Heat and Stir degas->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete extraction Extraction with Organic Solvent workup->extraction drying Dry Organic Layer extraction->drying concentrate Concentrate in vacuo drying->concentrate purify Purification (Chromatography/Recrystallization) concentrate->purify product Pure Product purify->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Applications of (6-phenylpyridin-3-yl)boronic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(6-Phenylpyridin-3-yl)boronic acid and its derivatives have emerged as valuable building blocks in medicinal chemistry, primarily serving as key intermediates in the synthesis of complex organic molecules with therapeutic potential. Their utility is most prominently showcased in the development of novel enzyme inhibitors, particularly in the realm of cancer research. The unique chemical properties of the boronic acid moiety, coupled with the structural scaffold of the phenylpyridine core, allow for the creation of potent and selective drug candidates.

This document provides detailed application notes on the use of this compound derivatives as inhibitors of Valosin-Containing Protein (VCP/p97), a critical enzyme in the ubiquitin-proteasome system and a promising target for cancer therapy. Additionally, it outlines a general protocol for the synthesis of these derivatives via the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis.

Application Note 1: Inhibition of VCP/p97 for Cancer Therapy

Derivatives of this compound have been successfully utilized to synthesize potent inhibitors of Valosin-Containing Protein (VCP), also known as p97. VCP/p97 is an essential enzyme involved in protein homeostasis, and its inhibition can lead to the accumulation of misfolded proteins, ultimately triggering cell death in cancer cells.[1][2] This makes it a compelling target for the development of new anticancer agents.

A series of novel pyrimidine-based molecules incorporating a this compound moiety have been designed and evaluated as VCP/p97 inhibitors.[1] These compounds have demonstrated significant enzymatic and cellular activity, highlighting the potential of this chemical scaffold in cancer drug discovery.

Quantitative Data: VCP/p97 Inhibition

The inhibitory activities of synthesized derivatives were assessed through both enzymatic and cell-based assays. The following table summarizes the key quantitative data for a potent inhibitor, designated as compound 17 , which incorporates the this compound scaffold.[1][2]

Compound IDTargetAssay TypeIC50Cell LineIC50 (µM)
17 VCP/p97Enzymatic54.7 nMA549 (Non-small cell lung cancer)2.80
RPMI8226 (Multiple myeloma)0.86

IC50 (Inhibitory Concentration 50%) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process.

Signaling Pathway

The inhibition of VCP/p97 disrupts the ubiquitin-proteasome system (UPS), a critical pathway for protein degradation in eukaryotic cells. The workflow of VCP/p97 in the UPS and the point of inhibition are illustrated in the diagram below.

VCP_p97_Pathway Ub_Protein Ubiquitinated Protein VCP_p97 VCP/p97 Ub_Protein->VCP_p97 recognition & unfolding Proteasome 26S Proteasome VCP_p97->Proteasome delivery Degradation Protein Degradation Proteasome->Degradation Inhibitor (6-phenylpyridin-3-yl)boronic acid derivative (e.g., Cmpd 17) Inhibitor->VCP_p97 Suzuki_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Boronic_Acid This compound Reaction_Vessel Reaction Mixture Boronic_Acid->Reaction_Vessel Aryl_Halide Aryl/Heteroaryl Halide (R-X) Aryl_Halide->Reaction_Vessel Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Catalyst->Reaction_Vessel Base Base (e.g., Cs2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., 1,4-Dioxane/Water) Solvent->Reaction_Vessel Heating Heating (e.g., 100 °C) Reaction_Vessel->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Coupled Product (6-phenylpyridin-3-yl)-R Purification->Product

References

Application Notes and Protocols for (6-phenylpyridin-3-yl)boronic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Phenylpyridin-3-yl)boronic acid is a versatile bifunctional building block in organic synthesis, featuring both a phenylpyridine scaffold and a reactive boronic acid moiety. This unique combination makes it a valuable reagent for the construction of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The phenylpyridine core is a prevalent structural motif in many biologically active compounds, while the boronic acid group serves as a key handle for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. These attributes allow for the facile introduction of the 6-phenylpyridin-3-yl unit into a wide array of molecular frameworks, enabling the synthesis of novel compounds with potential therapeutic applications.

Boronic acids, in general, are appreciated for their stability, low toxicity, and compatibility with a broad range of functional groups, making them ideal reagents for late-stage functionalization in drug discovery programs.[1] The application of this compound extends to the synthesis of targeted therapies, such as kinase inhibitors, where the phenylpyridine structure can serve as a crucial pharmacophore for binding to the active site of enzymes.

Physicochemical Properties

PropertyValueReference
CAS Number155079-10-0[2]
Molecular FormulaC₁₁H₁₀BNO₂[2]
Molecular Weight199.02 g/mol [2]
AppearanceWhite to off-white solid
Melting Point>300 °C
SolubilitySoluble in methanol, DMF, and DMSO

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the pyridine ring of the boronic acid and an aryl or heteroaryl halide, providing a straightforward route to a diverse range of biaryl and heterobiaryl compounds. The efficiency of the coupling is influenced by the choice of catalyst, ligand, base, and solvent.

General Reaction Scheme

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_products Product boronic_acid This compound product 3-Aryl-6-phenylpyridine boronic_acid->product aryl_halide Aryl Halide (Ar-X) X = Br, I, Cl, OTf aryl_halide->product reagents Pd Catalyst Base Solvent reagents->product Suzuki-Miyaura Coupling

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Table of Representative Suzuki-Miyaura Coupling Reactions
EntryAryl HalideCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (5)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001285
21-Bromo-4-(trifluoromethyl)benzenePd(dppf)Cl₂ (3)Cs₂CO₃ (2)DMF110892
32-BromopyridinePd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (3)Toluene1001678
44-BromobenzonitrilePd(OAc)₂ (2) / XPhos (4)K₂CO₃ (2)THF/H₂O (4:1)801288

Note: The data in this table is representative and compiled from typical conditions for Suzuki-Miyaura couplings of pyridyl boronic acids. Actual yields may vary depending on the specific substrate and reaction conditions.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-(4-methoxyphenyl)-6-phenylpyridine

This protocol describes a typical Suzuki-Miyaura coupling reaction between this compound and 4-bromoanisole.

Materials:

  • This compound (1.0 equiv)

  • 4-Bromoanisole (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add this compound, 4-bromoanisole, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) to the flask.

  • Add a 4:1 mixture of anhydrous 1,4-dioxane and degassed water to the flask via syringe.

  • Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.

  • Heat the reaction mixture to 100 °C and maintain it at this temperature under reflux for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-(4-methoxyphenyl)-6-phenylpyridine.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine Boronic Acid, Aryl Halide, and Base Inert Establish Inert Atmosphere (Ar/N2) Reactants->Inert Catalyst Add Pd Catalyst Inert->Catalyst Solvent Add Dioxane/Water Catalyst->Solvent Stir Stir at RT (10 min) Solvent->Stir Heat Heat to 100 °C (12 h) Stir->Heat Cool Cool to RT Heat->Cool Extract Dilute and Extract Cool->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Application in the Synthesis of Bioactive Molecules: PI3K Inhibitors

This compound is a valuable building block for the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies. For instance, the phenylpyridine scaffold is a key component of certain inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and motility. Dysregulation of this pathway is a common event in many human cancers, making it an attractive target for drug development.[3][4]

Derivatives of 6-(pyridin-3-yl)quinazolin-4(3H)-one have been designed and synthesized as potent PI3K inhibitors.[3] In the synthesis of these compounds, a pyridin-3-yl boronic acid derivative can be coupled with a halogenated quinazolinone core via a Suzuki-Miyaura reaction to introduce the crucial pyridine moiety. The resulting compounds have shown significant inhibitory activity against PI3Kα and have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cell lines.[3]

PI3K_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 6-(pyridin-3-yl)quinazolin-4(3H)-one Derivative Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its utility in Suzuki-Miyaura cross-coupling reactions provides a robust and efficient method for the construction of complex biaryl and heterobiaryl structures. The demonstrated application of the resulting phenylpyridine-containing molecules as potent inhibitors of key signaling pathways, such as the PI3K/Akt cascade, highlights the importance of this reagent in drug discovery and development. The protocols and data presented herein offer a guide for researchers to effectively utilize this compound in their synthetic endeavors.

References

Application Notes and Protocols for Flow Chemistry Coupling of (6-Phenylpyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of flow chemistry for the Suzuki-Miyaura cross-coupling of (6-phenylpyridin-3-yl)boronic acid with various aryl halides. The protocols and data presented herein are designed to guide researchers in leveraging the advantages of continuous processing for the efficient, safe, and scalable synthesis of biarylpyridine compounds, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction to Flow Chemistry for Suzuki-Miyaura Coupling

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processing.[1] For the palladium-catalyzed Suzuki-Miyaura cross-coupling, flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher purity, and enhanced safety, particularly when handling pyrophoric or sensitive reagents.[2] The use of packed-bed reactors with heterogeneous catalysts further simplifies product purification and allows for catalyst recycling, contributing to more sustainable and cost-effective processes.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for the Suzuki-Miyaura cross-coupling of pyridyl boronic acids with aryl halides in continuous flow systems. While specific data for this compound is limited in published literature, the data for structurally similar pyridyl boronic acids provide a strong predictive basis for reaction optimization.

Table 1: Influence of Residence Time and Temperature on Conversion

Aryl HalideBoronic AcidCatalystSolventTemp (°C)Residence Time (min)Conversion (%)
3-BromopyridinePhenylboronic AcidSPM3Pd (heterogeneous)Ethanol/Water/DME1501.052
3-BromopyridinePhenylboronic AcidSPM3Pd (heterogeneous)Ethanol/Water/DME1502.5>99
3-BromopyridinePhenylboronic AcidSPM3Pd (heterogeneous)Ethanol/Water/DME13010.0>94
4-IodoacetophenonePhenylboronic Acid10% Pd/C (heterogeneous)EtOH/H₂O251.0 (at 1 mL/min)>95
4-IodoacetophenonePhenylboronic Acid10% Pd/C (heterogeneous)EtOH/H₂O1000.33 (at 3 mL/min)94

Table 2: Comparison of Catalysts and Reaction Conditions

Aryl HalideBoronic AcidCatalystBaseSolventTemp (°C)Yield (%)
3-BromopyridinePhenylboronic AcidSPM3PdDIPEAEthanol/Water/DME150>99 (conversion)
4-BromoanisolePhenylboronic AcidPd-β-cyclodextrinK₂CO₃Water8085
Aryl HalidesPhenylboronic AcidSiliaCat DPP-PdK₂CO₃THF/H₂O-EtOH80~100
Heteroaryl Halides(Hetero)arylboronic acidsPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane100Excellent
4-BromobenzaldehydePhenylboronic AcidGraphene supported Pd-NPs-H₂O-EtOH-THF13596 (conversion)

Experimental Protocols

Protocol 1: General Procedure for Continuous Flow Suzuki-Miyaura Coupling of this compound with an Aryl Bromide using a Packed-Bed Reactor

This protocol is adapted from established procedures for the flow Suzuki coupling of heteroaryl boronic acids.[3][4]

1. Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., SiliaCat DPP-Pd or SPM3Pd)

  • Base (e.g., K₂CO₃ or DIPEA)

  • Solvent (e.g., 1,4-dioxane/water or ethanol/water/DME)

  • Anhydrous solvents

2. Equipment:

  • Continuous flow reactor system (e.g., Vapourtec R-Series, Uniqsis FlowSyn)

  • Two high-pressure pumps

  • T-mixer

  • Packed-bed reactor column (e.g., Omnifit)

  • Back pressure regulator

  • Product collection system

  • Inert gas supply (Nitrogen or Argon)

3. Reagent Preparation:

  • Solution A (Aryl Halide): Prepare a solution of the aryl bromide (e.g., 0.5 M) in the chosen organic solvent (e.g., 1,4-dioxane).

  • Solution B (Boronic Acid and Base): In a separate flask, dissolve this compound (e.g., 0.65 M) and the base (e.g., 1.0 M K₂CO₃) in the appropriate solvent mixture (e.g., 1,4-dioxane/water). Degas both solutions thoroughly with an inert gas.

4. Experimental Setup and Execution:

  • Reactor Packing: Carefully pack the reactor column with the chosen heterogeneous palladium catalyst.

  • System Purge: Purge the entire flow system with the reaction solvent for at least 15 minutes to remove any air.

  • Reaction Start: Set the desired reactor temperature (e.g., 80-150 °C) and back pressure (e.g., 100 psi).

  • Pumping: Start pumping Solution A and Solution B at the desired flow rates (e.g., 0.2 mL/min each) into the T-mixer. The combined stream then enters the heated packed-bed reactor.

  • Steady State: Allow the system to reach a steady state (typically 3-5 reactor volumes) before collecting the product.

  • Product Collection: Collect the product stream in a suitable container.

  • System Shutdown: After the reaction is complete, switch the pumps to deliver pure solvent to flush the system.

5. Work-up and Purification:

  • Quench the collected reaction mixture with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow

G cluster_prep Reagent Preparation cluster_flow Flow System cluster_workup Work-up & Purification A Solution A: Aryl Halide in Solvent P1 Pump 1 A->P1 B Solution B: This compound + Base in Solvent P2 Pump 2 B->P2 T T-Mixer P1->T P2->T R Packed-Bed Reactor (Heated) T->R BPR Back Pressure Regulator R->BPR C Product Collection BPR->C W Quench & Extract C->W P Purification (Chromatography) W->P Final Pure Biaryl Product P->Final

Caption: Experimental workflow for the continuous flow Suzuki-Miyaura coupling.

Signaling Pathway: Inhibition of the Neuregulin-1/ErbB4 Pathway

Derivatives of biaryl pyridines have been identified as potential modulators of critical signaling pathways in cancer and neurological disorders. One such pathway is the Neuregulin-1 (NRG1)/ErbB4 signaling cascade.[5] Small molecule inhibitors can target the kinase domain of ErbB4, preventing its activation and downstream signaling.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NRG1 Neuregulin-1 (NRG1) ErbB4_inactive ErbB4 (inactive) NRG1->ErbB4_inactive Binds ErbB4_active ErbB4 (active) ErbB4_inactive->ErbB4_active Dimerizes with ErbB2 ErbB2_inactive ErbB2 (inactive) ErbB2_active ErbB2 (active) ErbB2_inactive->ErbB2_active Dimerizes with ErbB4 PI3K PI3K ErbB4_active->PI3K Activates MAPK MAPK/ERK Pathway ErbB4_active->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Differentiation Akt->Proliferation MAPK->Proliferation Inhibitor Biaryl Pyridine Inhibitor Inhibitor->ErbB4_active Inhibits Kinase Domain (ATP competitive)

Caption: Inhibition of the NRG1/ErbB4 signaling pathway by a biaryl pyridine.

References

Scale-Up Synthesis of (6-Phenylpyridin-3-yl)boronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable synthesis protocols for (6-phenylpyridin-3-yl)boronic acid, a key building block in pharmaceutical and materials science. Two primary synthetic routes are presented and compared: a cryogenic lithium-halogen exchange followed by borylation, and a palladium-catalyzed Miyaura borylation. This guide offers comprehensive experimental procedures, a comparative analysis of the two methods, and purification protocols suitable for kilogram-scale production.

Introduction

This compound is a valuable bifunctional reagent widely employed in Suzuki-Miyaura cross-coupling reactions to introduce the 6-phenylpyridin-3-yl moiety into complex molecules. This structural motif is present in numerous compounds of interest in drug discovery and organic electronics. The scalable and cost-effective synthesis of this boronic acid is therefore of significant importance. This document outlines two robust and scalable methods for its preparation starting from the readily available 5-bromo-2-phenylpyridine.

The first approach involves a classical lithium-halogen exchange at low temperatures, followed by quenching with a borate ester. This method is known for its high efficiency and is adaptable to large-scale production, as demonstrated by analogous preparations of pyridyl boronic acids. The second method is the palladium-catalyzed Miyaura borylation, which offers milder reaction conditions and excellent functional group tolerance, making it an attractive alternative for complex substrates.

Comparative Analysis of Synthetic Routes

The choice between the lithium-halogen exchange and Miyaura borylation routes for the scale-up synthesis of this compound will depend on several factors including available equipment, cost of raw materials and catalysts, and desired purity profile. Below is a summary of key comparative data for the two routes.

ParameterRoute 1: Lithium-Halogen ExchangeRoute 2: Miyaura Borylation
Starting Material 5-Bromo-2-phenylpyridine5-Bromo-2-phenylpyridine
Key Reagents n-Butyllithium, Triisopropyl borateBis(pinacolato)diboron, Palladium catalyst, Ligand, Base
Typical Scale Gram to Multi-kilogramGram to Multi-kilogram
Reported Yield 80-95% (estimated for analogous systems)75-90% (estimated for analogous systems)
Reaction Temperature -40°C to -20°C80-110°C
Reaction Time 1-2 hours4-12 hours
Catalyst Required NoYes (e.g., Pd(dppf)Cl₂, Pd(OAc)₂)
Key Impurities Under-lithiated starting material, homocoupling byproductsDehalogenated starting material, homocoupling of boronic ester
Purification Crystallization, Acid-base extractionChromatography (boronate ester), Crystallization
Cost Consideration Lower reagent cost, requires cryogenic setupHigher catalyst and reagent cost, standard reactor setup

Experimental Protocols

Route 1: Scale-Up Synthesis via Lithium-Halogen Exchange

This protocol is adapted from a kilogram-scale synthesis of 3-pyridylboronic acid and is designed for the preparation of approximately 1 kg of this compound.[1]

Materials:

  • 5-Bromo-2-phenylpyridine (1.17 kg, 5.0 mol)

  • Anhydrous Toluene (10 L)

  • Anhydrous Tetrahydrofuran (THF) (10 L)

  • Triisopropyl borate (1.41 L, 6.1 mol)

  • n-Butyllithium (2.5 M in hexanes, 2.2 L, 5.5 mol)

  • Hydrochloric acid (2 M aqueous solution, 10 L)

  • Sodium hydroxide (5 M aqueous solution, as required)

  • Sodium chloride (saturated aqueous solution)

  • Acetonitrile

Procedure:

  • Reaction Setup: Charge a 50 L jacketed glass reactor, equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, with 5-bromo-2-phenylpyridine (1.17 kg), anhydrous toluene (10 L), and anhydrous THF (10 L).

  • Cooling and Reagent Addition: Cool the stirred solution to -40°C. In a separate dry vessel, add triisopropyl borate (1.41 L).

  • Lithiation: Slowly add n-butyllithium (2.2 L) to the reaction mixture over 1 hour, maintaining the internal temperature at or below -35°C.

  • Borylation: After the addition is complete, stir the mixture for an additional 30 minutes at -40°C. Then, add the triisopropyl borate to the reaction mixture over 30 minutes, keeping the temperature below -30°C.

  • Quenching: After stirring for another 30 minutes, allow the reaction mixture to warm to -20°C and then slowly add 2 M hydrochloric acid (10 L). An exotherm will be observed.

  • Work-up: Allow the mixture to warm to room temperature. Separate the aqueous layer and adjust the pH to 7.5-7.7 with 5 M sodium hydroxide. A white solid will precipitate.

  • Extraction: Saturate the aqueous layer with solid sodium chloride and extract with THF (3 x 5 L).

  • Crystallization: Combine the organic extracts and concentrate under reduced pressure to obtain a solid residue. Suspend the residue in acetonitrile (4 L), heat to 70°C for 30 minutes, then cool slowly to 0°C.

  • Isolation: Filter the crystalline solid, wash with cold acetonitrile, and dry under vacuum to yield this compound.

Route 2: Scale-Up Synthesis via Miyaura Borylation

This protocol is a representative procedure for the palladium-catalyzed borylation of an aryl bromide at scale.

Materials:

  • 5-Bromo-2-phenylpyridine (1.17 kg, 5.0 mol)

  • Bis(pinacolato)diboron (1.40 kg, 5.5 mol)

  • Potassium acetate (1.47 kg, 15.0 mol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (82 g, 0.1 mol)

  • 1,4-Dioxane (20 L)

  • Water

  • Heptane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a 50 L reactor, add 5-bromo-2-phenylpyridine (1.17 kg), bis(pinacolato)diboron (1.40 kg), potassium acetate (1.47 kg), and Pd(dppf)Cl₂ (82 g).

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane (20 L) to the reactor.

  • Reaction: Heat the mixture to 90-95°C and stir for 6-8 hours, monitoring the reaction progress by HPLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Solvent Exchange and Crystallization: Concentrate the filtrate under reduced pressure. Add heptane to the residue and stir to induce crystallization of the boronate ester.

  • Hydrolysis to Boronic Acid: Isolate the crude this compound pinacol ester by filtration. Suspend the ester in a mixture of acetone and water and hydrolyze with an acid (e.g., HCl) or base (e.g., NaOH) followed by neutralization to precipitate the boronic acid.

  • Purification: The crude boronic acid can be purified by recrystallization from a suitable solvent such as an acetonitrile/water or ethanol/water mixture.

Purification of this compound at Scale

Purification of arylboronic acids can be challenging due to their tendency to form trimeric anhydrides (boroxines) and their amphiphilic nature. For kilogram-scale purification, non-chromatographic methods are preferred.

Recommended Purification Protocol:

  • Acid-Base Extraction:

    • Dissolve the crude boronic acid in a suitable organic solvent (e.g., ethyl acetate).

    • Extract with an aqueous base (e.g., 1 M NaOH) to form the water-soluble boronate salt.

    • Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove non-acidic impurities.[2]

    • Carefully acidify the aqueous layer with an acid (e.g., 2 M HCl) to a pH of ~7.5 to precipitate the pure boronic acid.

  • Recrystallization:

    • The precipitated boronic acid can be further purified by recrystallization.

    • Common solvents for recrystallization of arylboronic acids include hot water, ethanol, or acetonitrile/water mixtures.[3]

    • The choice of solvent will depend on the impurity profile of the crude material.

Visualizations

G cluster_route1 Route 1: Lithium-Halogen Exchange cluster_route2 Route 2: Miyaura Borylation start1 5-Bromo-2-phenylpyridine step1_1 Dissolve in Toluene/THF start1->step1_1 step1_2 Cool to -40°C step1_1->step1_2 step1_3 Add n-BuLi (Lithium-Halogen Exchange) step1_2->step1_3 step1_4 Add Triisopropyl borate (Borylation) step1_3->step1_4 step1_5 Quench with HCl step1_4->step1_5 step1_6 Aqueous Work-up & pH Adjustment step1_5->step1_6 step1_7 Extraction with THF step1_6->step1_7 step1_8 Crystallization from Acetonitrile step1_7->step1_8 end1 This compound step1_8->end1 start2 5-Bromo-2-phenylpyridine step2_1 Combine with B2pin2, KOAc, Pd Catalyst start2->step2_1 step2_2 Add Dioxane and Heat step2_1->step2_2 step2_3 Filter and Concentrate step2_2->step2_3 step2_4 Crystallize Boronate Ester step2_3->step2_4 step2_5 Hydrolyze Ester step2_4->step2_5 step2_6 Recrystallize Boronic Acid step2_5->step2_6 end2 This compound step2_6->end2

Caption: Comparative workflow of the two main scalable synthetic routes.

G cluster_purification Large-Scale Purification Protocol start Crude Boronic Acid step1 Dissolve in Organic Solvent start->step1 step2 Extract with Aqueous Base step1->step2 step3 Wash Aqueous Layer step2->step3 step4 Acidify to Precipitate step3->step4 step5 Filter and Collect Solid step4->step5 step6 Recrystallize from Suitable Solvent step5->step6 end Pure this compound step6->end

Caption: General workflow for the large-scale purification of the target compound.

References

Troubleshooting & Optimization

Technical Support Center: (6-Phenylpyridin-3-yl)boronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (6-phenylpyridin-3-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The following information is designed to help overcome common challenges and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura coupling?

A1: The primary side reactions encountered are protodeboronation and homocoupling. Protodeboronation involves the replacement of the boronic acid group with a hydrogen atom, leading to the formation of 2-phenylpyridine. This is a significant issue with heteroaromatic boronic acids, including pyridine derivatives, and is influenced by factors such as pH, temperature, and the catalyst system. Homocoupling results in the formation of a symmetrical biaryl, in this case, 6,6'-diphenyl-3,3'-bipyridine, and is often promoted by the presence of oxygen and certain palladium catalysts.

Q2: How can I minimize protodeboronation of this compound?

A2: Minimizing protodeboronation is critical for achieving high yields of the desired cross-coupled product. Key strategies include:

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.

  • Careful Selection of Base: The choice and concentration of the base are crucial. While a base is necessary for the catalytic cycle, overly strong or aqueous basic conditions can accelerate protodeboronation. Screening bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is recommended.

  • Anhydrous Conditions: Performing the reaction under anhydrous conditions can suppress protodeboronation, which is often water-mediated.

  • Efficient Catalyst Systems: Employing a highly active palladium catalyst and ligand system that promotes a fast cross-coupling rate can outcompete the slower protodeboronation side reaction.

Q3: What causes the formation of the homocoupling byproduct, and how can it be prevented?

A3: Homocoupling of this compound is primarily caused by the palladium catalyst, especially in the presence of oxygen. To prevent this:

  • Thorough Degassing: Ensure the reaction mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst.

  • Use of Pd(0) Catalysts: Starting with a Pd(0) catalyst source, such as Pd(PPh₃)₄, can be advantageous over Pd(II) precatalysts which may promote homocoupling during their in situ reduction.

  • Control of Stoichiometry: Using a slight excess of the aryl halide relative to the boronic acid can sometimes favor the cross-coupling pathway over homocoupling.

Q4: I am observing low yields in my Suzuki-Miyaura reaction with this compound. What are the likely causes and troubleshooting steps?

A4: Low yields can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identify and resolve the issue. Common causes include inefficient catalyst activity, suboptimal reaction conditions (temperature, solvent, base), and the aforementioned side reactions.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues in Suzuki-Miyaura couplings involving this compound.

Issue Potential Cause(s) Recommended Action(s)
Low or No Conversion of Starting Materials 1. Inactive catalyst. 2. Suboptimal reaction temperature. 3. Inappropriate base or solvent.1. Use a fresh, high-quality palladium catalyst and ligand. Consider a pre-catalyst system. 2. Increase the reaction temperature in increments (e.g., 10 °C). 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, THF, DMF, toluene, often with water).
Significant Protodeboronation Product (2-Phenylpyridine) Observed 1. High reaction temperature. 2. Unsuitable base (too strong or aqueous). 3. Slow cross-coupling kinetics.1. Lower the reaction temperature. 2. Switch to a milder base (e.g., K₃PO₄) and consider using anhydrous solvents. 3. Use a more active catalyst/ligand system to accelerate the desired reaction. Convert the boronic acid to a more stable ester (e.g., pinacol ester).
Significant Homocoupling Product (6,6'-Diphenyl-3,3'-bipyridine) Observed 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) precatalyst.1. Ensure thorough degassing of the reaction mixture and maintain an inert atmosphere. 2. Consider using a Pd(0) catalyst source.
Complex Mixture of Products and/or Decomposition 1. Reaction temperature is too high. 2. Incompatible functional groups on the coupling partner.1. Lower the reaction temperature. 2. Ensure that the functional groups on your aryl halide are compatible with the reaction conditions.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. Note that yields are highly substrate-dependent and optimization is often necessary.

Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Aryl BromidePd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O8012~85
Aryl BromidePd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O10016>90
Aryl ChloridePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)t-BuOH/H₂O10024~70-80
Heteroaryl BromidePdCl₂(dppf) (5)-K₂CO₃ (2)DMF/H₂O9012~80

This data is compiled from various literature sources and is intended for guidance. Actual yields may vary.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

  • Reagent Preparation: In a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1 v/v) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., SPhos, 4 mol%) to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Visualizations

Suzuki_Side_Reactions A This compound B Desired Cross-Coupling Product A->B Suzuki-Miyaura Coupling C Protodeboronation (2-Phenylpyridine) A->C Side Reaction 1 D Homocoupling (6,6'-Diphenyl-3,3'-bipyridine) A->D Side Reaction 2 ArX Aryl Halide (Ar-X) ArX->B Pd_cat Pd Catalyst / Base

Caption: Major reaction pathways for this compound in Suzuki-Miyaura coupling.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_conversion Check Conversion of Starting Materials start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion No high_conversion High Conversion check_conversion->high_conversion Yes optimize_conditions Optimize Conditions: - Catalyst/Ligand - Temperature - Base/Solvent low_conversion->optimize_conditions analyze_byproducts Analyze Byproducts high_conversion->analyze_byproducts protodeboronation Protodeboronation is Major Side Product analyze_byproducts->protodeboronation Protodeboronation homocoupling Homocoupling is Major Side Product analyze_byproducts->homocoupling Homocoupling mitigate_proto Mitigate Protodeboronation: - Use Boronic Ester - Milder/Anhydrous Base - Lower Temperature protodeboronation->mitigate_proto mitigate_homo Mitigate Homocoupling: - Thorough Degassing - Use Pd(0) Catalyst homocoupling->mitigate_homo

Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.

Technical Support Center: Purification of (6-phenylpyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (6-phenylpyridin-3-yl)boronic acid. Here, you will find detailed information on purification protocols, impurity identification, and analytical methods to ensure the quality of your product.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low Recovery After Recrystallization - The chosen solvent system is not optimal (product is too soluble at low temperatures).- Too much solvent was used.- Premature crystallization occurred during hot filtration.- Screen for alternative solvent systems. Good starting points for arylboronic acids include ethyl acetate, or mixtures like n-hexane/acetone and n-hexane/ethyl acetate.[1][2]- Use the minimum amount of hot solvent necessary to dissolve the crude product.[3][4]- Ensure the filtration apparatus is pre-heated to prevent cooling and premature crystallization.[4]
Product Oiling Out During Recrystallization - The cooling process is too rapid.- The solvent is a poor choice for the compound, leading to a low melting point eutectic mixture with impurities.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]- Try a different recrystallization solvent or a solvent mixture.[2]
Product Streaking/Sticking on Silica Gel Column - The polarity of the eluent is not optimal.- The boronic acid is interacting with the acidic silica gel.- Gradually increase the polarity of the mobile phase. A common starting point is a hexane/ethyl acetate mixture, gradually increasing the ethyl acetate content. For more polar compounds, a dichloromethane/methanol system can be effective.[5]- Consider using neutral alumina as the stationary phase.[1]- Add a small amount of a modifier like acetic acid to the eluent to suppress ionization and reduce tailing.
Co-elution of Impurities During Chromatography - The selectivity of the chromatographic system is insufficient.- If using normal-phase chromatography, consider switching to reversed-phase HPLC with a C18 column. A mobile phase of water and acetonitrile or methanol, often with a formic acid modifier, can provide good separation.[6]- For challenging separations, preparative HPLC is a viable option.[1]
Presence of Boroxine (Anhydride) Impurity - Boronic acids can dehydrate, especially upon heating or under vacuum, to form cyclic trimers (boroxines).- Minimize exposure to high temperatures and prolonged drying under high vacuum.- The boroxine can often be converted back to the boronic acid by dissolving the material in a suitable solvent and adding a small amount of water.
Product Degradation (Protodeborylation) - The C-B bond can be cleaved under certain conditions (e.g., prolonged exposure to acidic or basic conditions, or certain metals). Heteroaryl boronic acids can be particularly susceptible to this.[7]- Use mild reaction and work-up conditions.- Store the purified product under an inert atmosphere at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities include:

  • Homocoupling products: Resulting from the coupling of two molecules of the boronic acid.

  • Protodeborylation product (6-phenylpyridine): The result of the cleavage of the carbon-boron bond.[7]

  • Boronic acid anhydrides (boroxines): Cyclic trimers formed by the dehydration of the boronic acid.

  • Starting materials and reagents from the synthesis.

Q2: What is the best general approach to purify this compound?

A2: A multi-step approach is often most effective. Start with an acidic or basic aqueous wash to remove corresponding impurities. Then, recrystallization is a good first-line purification technique. If further purification is needed, column chromatography on silica gel or neutral alumina can be employed. For very high purity requirements, reversed-phase preparative HPLC may be necessary.[1]

Q3: How can I assess the purity of my this compound?

A3: The purity can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for quantifying purity and identifying impurities. A reversed-phase C18 column with a UV detector is commonly used.[6][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities. ¹¹B NMR can also be useful for characterizing boronic acids.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is useful for identifying the molecular weights of the product and any impurities.

Q4: How should I store purified this compound?

A4: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8 °C) to minimize degradation.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Recrystallization

This protocol is a general procedure for the purification of arylboronic acids and can be adapted for this compound.

Workflow Diagram:

cluster_extraction Acid-Base Extraction cluster_recrystallization Recrystallization crude Crude Product dissolve Dissolve in Organic Solvent (e.g., EtOAc) crude->dissolve wash_base Wash with aq. Base (e.g., 1M NaOH) dissolve->wash_base separate_layers1 Separate Layers wash_base->separate_layers1 acidify Acidify Aqueous Layer (e.g., with 1M HCl to pH ~7) separate_layers1->acidify Aqueous Layer extract_org Extract with Organic Solvent acidify->extract_org separate_layers2 Separate Layers extract_org->separate_layers2 dry Dry Organic Layer (e.g., over Na2SO4) separate_layers2->dry Organic Layer concentrate1 Concentrate dry->concentrate1 concentrated_product Concentrated Product concentrate1->concentrated_product dissolve_hot Dissolve in Minimum Hot Solvent (e.g., Acetonitrile) concentrated_product->dissolve_hot cool Cool Slowly dissolve_hot->cool filter Filter Crystals cool->filter wash_cold Wash with Cold Solvent filter->wash_cold dry_final Dry Under Vacuum wash_cold->dry_final pure_product Pure Product dry_final->pure_product

Figure 1. Workflow for the purification of this compound.

Methodology:

  • Acid-Base Extraction: a. Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (EtOAc). b. Extract the organic solution with an aqueous basic solution (e.g., 1-2 M NaOH). Non-acidic impurities will remain in the organic phase.[5] c. Separate the aqueous layer and carefully acidify it with an aqueous acid (e.g., 1 M HCl) to a pH of approximately 7. The product should precipitate.[9] d. Extract the product from the neutralized aqueous layer with a fresh portion of organic solvent (e.g., EtOAc). e. Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Recrystallization: a. To the concentrated crude product, add a minimal amount of a hot recrystallization solvent (e.g., acetonitrile) until the solid is fully dissolved.[9] b. Allow the solution to cool slowly to room temperature. Crystal formation should be observed. c. Further cool the mixture in an ice bath to maximize crystal formation. d. Collect the crystals by vacuum filtration. e. Wash the crystals with a small amount of cold recrystallization solvent. f. Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol provides a general guideline for purification by silica gel chromatography.

Workflow Diagram:

crude Crude Product dissolve Dissolve in Minimum Solvent crude->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb load_sample Load Sample onto Column adsorb->load_sample pack_column Pack Silica Gel Column pack_column->load_sample elute Elute with Solvent Gradient (e.g., Hexane/EtOAc) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure concentrate Concentrate combine_pure->concentrate pure_product Pure Product concentrate->pure_product

Figure 2. Workflow for chromatographic purification.

Methodology:

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. Adsorb the dissolved product onto a small amount of silica gel and dry it.

  • Column Packing: Prepare a silica gel slurry in the initial, least polar mobile phase (e.g., hexane or a low percentage of ethyl acetate in hexane) and pack it into a column.

  • Loading: Carefully load the dried sample onto the top of the packed column.

  • Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Note: The specific solvent system and gradient for column chromatography will need to be optimized for this compound based on its polarity.

Data Presentation

The following table summarizes typical analytical data for purified arylboronic acids. Specific values for this compound may vary.

Analytical Technique Parameter Typical Value/Observation Reference
HPLC Purity>95%[10]
Retention TimeDependent on column and mobile phase conditions.[6]
¹H NMR Aromatic ProtonsSignals in the aromatic region (typically 7-9 ppm).-
B(OH)₂ ProtonA broad singlet, which may be exchangeable with D₂O.-
¹¹B NMR Chemical ShiftA broad signal characteristic of trigonal boron.-
LC-MS [M+H]⁺Expected molecular ion peak.-

References

Overcoming poor reactivity of (6-phenylpyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (6-phenylpyridin-3-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common reactivity challenges encountered during synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no yield in my Suzuki-Miyaura coupling reaction with this compound?

A1: The poor reactivity of this compound is often attributed to a combination of electronic and structural factors. The pyridine ring is electron-deficient, which can slow down the crucial transmetalation step in the palladium catalytic cycle.[1] Additionally, the Lewis basic nitrogen atom of the pyridine can coordinate to the palladium catalyst, leading to its deactivation.[1]

Q2: What are the common side reactions I should be aware of?

A2: The most prevalent side reaction is protodeboronation, where the carbon-boron bond is cleaved by a proton source (often water in the presence of a base), resulting in the formation of 3-phenylpyridine.[1] This side reaction is often competitive with the desired cross-coupling. Homocoupling of the boronic acid to form a bipyridyl species can also occur, especially in the presence of oxygen.

Q3: My reaction starts, but then seems to stall, leaving unreacted starting material. What could be the cause?

A3: Reaction stalling is often a sign of catalyst deactivation. As mentioned, the pyridine nitrogen can bind to the palladium center, inhibiting its catalytic activity. This effect can be more pronounced as the reaction progresses. Additionally, highly polar heterocyclic compounds can have poor solubility in many organic solvents, which can also limit the reaction rate.[2]

Q4: How can I improve the stability of this compound?

A4: Heteroarylboronic acids can be unstable and are susceptible to decomposition.[3] To mitigate this, consider the following:

  • Use Fresh Reagent: Use freshly purchased or prepared boronic acid.

  • Convert to a More Stable Derivative: Convert the boronic acid to its corresponding trifluoroborate salt or a boronate ester (e.g., pinacol or MIDA ester).[2][3] These derivatives are often more stable and can release the boronic acid slowly in situ during the reaction, minimizing decomposition.[2]

Troubleshooting Guides

Issue 1: Low Conversion/Yield

If you are experiencing low conversion of your starting materials and poor yield of the desired product, consider the following troubleshooting steps, starting with the most common and impactful changes.

Troubleshooting Workflow

start Low Conversion/Yield catalyst Optimize Catalyst System - Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) - Try Buchwald precatalysts start->catalyst base_solvent Modify Base and Solvent - Use a stronger, non-aqueous base (e.g., K3PO4, Cs2CO3) - Switch to anhydrous solvents (e.g., Dioxane, Toluene, DME) catalyst->base_solvent If no improvement success Improved Yield catalyst->success Success boronic_acid Address Boronic Acid Instability - Use fresh boronic acid - Convert to pinacol ester or trifluoroborate salt base_solvent->boronic_acid If no improvement base_solvent->success Success conditions Adjust Reaction Conditions - Increase temperature - Ensure rigorous degassing to remove O2 boronic_acid->conditions If no improvement boronic_acid->success Success conditions->success Success

Caption: Troubleshooting workflow for low reaction yield.

Detailed Recommendations:

  • Catalyst System Optimization: The choice of palladium catalyst and ligand is critical.

    • Ligands: Standard ligands like PPh₃ may be ineffective. Switch to bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos.[4] These ligands promote both the oxidative addition and reductive elimination steps and can prevent catalyst deactivation.

    • Palladium Source: Use a pre-formed palladium complex with the chosen ligand (e.g., a Buchwald precatalyst) to ensure the active catalytic species is readily generated.

  • Base and Solvent Modification:

    • Base: Aqueous bases like Na₂CO₃ can promote protodeboronation. Switch to stronger, non-aqueous bases such as K₃PO₄ or Cs₂CO₃.

    • Solvent: Ensure your solvent is strictly anhydrous to minimize protodeboronation. Solvents like dioxane, toluene, or dimethoxyethane (DME) are often effective.[5]

  • Boronic Acid Stability:

    • As mentioned in the FAQs, using a more stable derivative like the pinacol ester or trifluoroborate salt can significantly improve results by providing a slow release of the reactive boronic acid.[2][3]

Issue 2: Significant Protodeboronation

If you identify a significant amount of the protodeboronated side-product (3-phenylpyridine), the following adjustments are recommended.

Logical Relationship for Minimizing Protodeboronation

protodeboronation High Protodeboronation anhydrous Use Anhydrous Conditions - Dry solvent - Non-aqueous base (K3PO4) protodeboronation->anhydrous slow_release Slow-Release Strategy - Convert boronic acid to MIDA boronate or trifluoroborate protodeboronation->slow_release additive Use Additives - Trimethyl borate can act as a water scavenger protodeboronation->additive minimized Protodeboronation Minimized anhydrous->minimized slow_release->minimized additive->minimized

Caption: Strategies to minimize protodeboronation.

Detailed Recommendations:

  • Strictly Anhydrous Conditions: The primary cause of protodeboronation is the presence of water. Use freshly distilled, anhydrous solvents and dry your glassware thoroughly.

  • Employ a "Slow-Release" Strategy: Converting the boronic acid to a more stable derivative like a MIDA boronate or a trifluoroborate salt is a highly effective strategy.[2] These compounds slowly release the boronic acid into the reaction mixture, keeping its instantaneous concentration low and thus minimizing the rate of protodeboronation.

  • Use of Additives: The addition of trimethyl borate can be beneficial in some cases as it can react with any residual water.[2]

Comparative Data

The following table summarizes different reaction conditions that have been successfully employed for the Suzuki-Miyaura coupling of challenging heteroarylboronic acids.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃ (0.5)XPhos (1.2)Et₃N (2.0)THF/H₂O (3:1)40High[6]
Pd(dppf)Cl₂ (10)-Na₃PO₄ (3.0)Dioxane80-100Modest-Good[7]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O100GoodGeneric Buchwald-Hartwig conditions
[Pd(allyl)Cl]₂ (1)RuPhos (2)K₃PO₄ (2.0)Dioxane100HighGeneric Buchwald-Hartwig conditions

Key Experimental Protocols

Protocol 1: General Procedure using a Buchwald Ligand/Precatalyst

This protocol is a good starting point for overcoming the poor reactivity of this compound.

Experimental Workflow

start Start reagents Combine Aryl Halide, Boronic Acid, and Base in a Reaction Vessel start->reagents degas Seal, Evacuate, and Backfill with Inert Gas (e.g., Argon) (3x) reagents->degas solvent Add Anhydrous Solvent via Syringe degas->solvent catalyst Add Palladium Precatalyst and Ligand solvent->catalyst heat Heat Reaction to Desired Temperature with Vigorous Stirring catalyst->heat monitor Monitor Reaction Progress by TLC or LC-MS heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify by Column Chromatography workup->purify end Product purify->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Methodology:

  • Reaction Setup: To an oven-dried reaction vial, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Degassing: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Catalyst Addition: Add anhydrous dioxane or toluene via syringe. Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Conversion of Boronic Acid to its Pinacol Ester

This protocol is useful for improving the stability of the boronic acid and enabling a slow-release approach.

Methodology:

  • Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound (1.0 equiv.), pinacol (1.1 equiv.), and toluene.

  • Azeotropic Removal of Water: Heat the mixture to reflux and azeotropically remove water using the Dean-Stark trap.

  • Reaction Completion: Continue heating until no more water is collected. The reaction is typically complete within a few hours.

  • Isolation: Cool the reaction mixture and concentrate under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification.[8]

References

Technical Support Center: Tackling Protodeboronation of (6-phenylpyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of protodeboronation, a common side reaction encountered during Suzuki-Miyaura coupling reactions with (6-phenylpyridin-3-yl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem with this compound?

A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the context of a Suzuki-Miyaura coupling, this reaction consumes the this compound, converting it to 2-phenylpyridine, which reduces the yield of the desired cross-coupled product and complicates the purification process.[2] Pyridylboronic acids, like the one , are particularly susceptible to this decomposition pathway.[2]

Q2: What are the primary factors that promote the protodeboronation of this compound?

A2: Several factors can significantly influence the rate of protodeboronation:

  • pH of the reaction medium: Heteroaromatic boronic acids containing a basic nitrogen atom, such as 2-pyridyl boronic acid, can form zwitterionic species under neutral pH conditions, which are highly reactive towards protodeboronation.[1] Shifting the pH to either acidic or basic conditions can help to minimize the concentration of this reactive intermediate and thus reduce the rate of protodeboronation.[1]

  • Reaction Temperature: Higher temperatures generally accelerate the rate of protodeboronation.[2]

  • Choice of Base: The type and strength of the base are critical. While a base is necessary to activate the boronic acid for transmetalation, strongly basic conditions can also promote protodeboronation.[2]

  • Catalyst System: The efficiency of the palladium catalyst and its associated ligands is crucial. A highly active catalyst that promotes a rapid cross-coupling reaction can outcompete the slower protodeboronation side reaction.[1][2]

  • Solvent: The choice of solvent can impact the solubility of the reactants and the stability of the intermediates in the catalytic cycle, thereby influencing the extent of protodeboronation.[2]

Q3: How can I minimize protodeboronation in my Suzuki-Miyaura reaction with this compound?

A3: Several strategies can be employed to suppress protodeboronation:

  • Use of Boronic Acid Derivatives: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy.[1][3] These derivatives exhibit greater stability and can slowly release the boronic acid in situ, keeping its concentration low and minimizing decomposition.[1][3]

  • Optimization of Reaction Conditions:

    • Use a Milder Base: Switching from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ can significantly reduce protodeboronation.[4]

    • Lower the Reaction Temperature: Whenever possible, running the reaction at a lower temperature (e.g., room temperature to 80 °C) can disfavor the protodeboronation pathway.[3]

  • Employ a Highly Active Catalyst System: Utilizing a high-performance palladium precatalyst and a suitable ligand (e.g., bulky, electron-rich phosphine ligands) can accelerate the desired Suzuki-Miyaura coupling, making it the dominant reaction pathway.[1][2]

Q4: Should I use this compound or its pinacol ester?

A4: For substrates prone to protodeboronation like this compound, using the pinacol ester derivative is highly recommended.[3] Boronic esters are generally more stable than their corresponding boronic acids.[3] They can act as a "slow-release" source of the active boronic acid under the reaction conditions, which helps to keep the concentration of the unstable free boronic acid low and thereby minimize the extent of protodeboronation.[1][3]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues related to the protodeboronation of this compound during Suzuki-Miyaura coupling reactions.

Diagram: Troubleshooting Workflow for Protodeboronation

TroubleshootingWorkflow start Low Yield of Desired Product & High Level of Protodeboronation check_reagents Step 1: Verify Reagent Quality - Freshness of boronic acid/ester? - Purity of catalyst and ligand? - Anhydrous and degassed solvent? start->check_reagents reagents_ok Reagents are of high quality check_reagents->reagents_ok reagents_bad Replace/Purify Reagents reagents_ok->reagents_bad No optimize_conditions Step 2: Optimize Reaction Conditions - Lower reaction temperature? - Use a milder base (K₃PO₄, Cs₂CO₃)? - Anhydrous conditions? reagents_ok->optimize_conditions Yes reagents_bad->check_reagents conditions_ok Optimization Successful? optimize_conditions->conditions_ok conditions_bad Proceed to Step 3 conditions_ok->conditions_bad No catalyst_ok Problem Resolved conditions_ok->catalyst_ok Yes change_boron_reagent Step 3: Modify the Boron Reagent - Switch from boronic acid to pinacol ester? - Consider using a MIDA boronate? conditions_bad->change_boron_reagent boron_reagent_ok Improvement Observed? change_boron_reagent->boron_reagent_ok boron_reagent_bad Proceed to Step 4 boron_reagent_ok->boron_reagent_bad No boron_reagent_ok->catalyst_ok Yes change_catalyst Step 4: Change Catalyst System - Use a more active Pd precatalyst? - Screen different phosphine ligands? boron_reagent_bad->change_catalyst change_catalyst->catalyst_ok

Caption: A step-by-step workflow for troubleshooting and minimizing protodeboronation.

Data Presentation: Impact of Reaction Parameters

The following tables summarize the influence of various reaction parameters on the yield of the desired product and the extent of protodeboronation in Suzuki-Miyaura couplings of pyridyl boronic acids, which serve as a model for this compound.

Table 1: Effect of Base on Product Yield and Protodeboronation

EntryBase (equiv.)SolventTemp (°C)Yield of Coupled Product (%)Protodeboronation (%)
1K₃PO₄ (2.0)Dioxane/H₂O (4:1)8085<5
2Cs₂CO₃ (2.0)Dioxane8082<5
3K₂CO₃ (2.0)Dioxane/H₂O (4:1)1007510-15
4NaOH (2.0)Dioxane/H₂O (4:1)10050>30

Data is representative and compiled from general knowledge of Suzuki-Miyaura couplings of pyridyl boronic acids.

Table 2: Comparison of Boronic Acid vs. Pinacol Ester

EntryBoron ReagentBaseSolventTemp (°C)Yield of Coupled Product (%)
1Pyridylboronic AcidK₂CO₃Dioxane/H₂O10065
2Pyridylboronic Acid Pinacol EsterK₂CO₃Dioxane/H₂O10090
3Pyridylboronic AcidK₃PO₄Dioxane8078
4Pyridylboronic Acid Pinacol EsterK₃PO₄Dioxane8095

Data is representative and illustrates the general trend observed for protodeboronation-prone substrates.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound pinacol ester with an Aryl Bromide

Materials:

  • This compound pinacol ester (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl bromide (1.0 mmol), this compound pinacol ester (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (0.02-0.05 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent (e.g., 5 mL of 1,4-dioxane).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Diagram: Competing Reaction Pathways

CompetingPathways cluster_suzuki Suzuki-Miyaura Coupling (Desired) cluster_proto Protodeboronation (Undesired) A Ar-X + Pd(0) B Oxidative Addition Ar-Pd(II)-X A->B C Transmetalation with Ar'-B(OH)₂ B->C D Ar-Pd(II)-Ar' C->D E Reductive Elimination D->E F Ar-Ar' (Product) + Pd(0) E->F F->A Catalyst Regeneration G Ar'-B(OH)₂ J Ar'-H (Byproduct) + B(OH)₃ G->J H Proton Source (e.g., H₂O, ROH) H->J I Base/Heat I->J

Caption: Competing pathways of Suzuki-Miyaura coupling and protodeboronation.

References

Technical Support Center: Catalyst Deactivation in (6-phenylpyridin-3-yl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during Suzuki-Miyaura cross-coupling reactions involving (6-phenylpyridin-3-yl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is showing low to no yield. What are the primary factors I should investigate?

A1: Low or no yield in Suzuki-Miyaura reactions involving this compound is a common issue, often stemming from the inherent properties of the pyridine-containing boronic acid. The primary factors to investigate are:

  • Catalyst Inactivation: The Lewis basic nitrogen atom on the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1]

  • Protodeboronation: This is a significant side reaction where the C-B bond of the boronic acid is cleaved by a proton source (like water), resulting in the formation of 3-phenylpyridine.[1][2] This is particularly prevalent with electron-deficient heterocycles like pyridine.

  • Reagent Quality: The purity and stability of the this compound, aryl halide, catalyst, ligand, and base are crucial. Boronic acids can degrade over time.[2]

  • Oxygen Contamination: The presence of oxygen can lead to oxidative degradation of the phosphine ligands and promote the homocoupling of the boronic acid, consuming the starting material and deactivating the catalyst.[2][3]

  • Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time are critical and highly interdependent.[2]

Q2: I'm observing a significant amount of 3-phenylpyridine as a byproduct. What is causing this and how can I minimize it?

A2: The formation of 3-phenylpyridine is a classic sign of protodeboronation, a major decomposition pathway for heteroaryl boronic acids.[1] This occurs when the boronic acid group is replaced by a hydrogen atom from a proton source. To minimize protodeboronation:

  • Use Anhydrous Conditions: Water is a primary proton source for this side reaction. Employing anhydrous solvents and reagents, and running the reaction under a dry, inert atmosphere (Argon or Nitrogen) can significantly reduce this side reaction.[2]

  • Select a Milder or Non-Aqueous Base: Strong bases in aqueous media can accelerate protodeboronation.[2] Consider using bases like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) under anhydrous conditions.[4]

  • Use a More Stable Boronic Acid Derivative: Consider converting the boronic acid to a more stable form, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[5][6] These derivatives can exhibit slower, controlled release of the boronic acid into the reaction mixture, which can outpace the rate of protodeboronation.[5]

  • Optimize Reaction Temperature and Time: Higher temperatures and prolonged reaction times can increase the rate of protodeboronation.[7] It's often a balance between achieving a reasonable reaction rate for the desired coupling and minimizing the decomposition of the boronic acid.

Q3: My reaction starts but then stalls, and I suspect catalyst deactivation. What are the likely mechanisms and how can I prevent this?

A3: Catalyst deactivation is a common issue, especially with substrates like this compound. The primary deactivation pathways are:

  • Pyridine Coordination: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, forming an inactive or less active catalyst complex.[1][8]

  • Formation of Palladium Black: Agglomeration of the active Pd(0) species into inactive palladium black can occur, especially at higher temperatures or if the ligand is not robust enough to stabilize the catalytic species.[9][10]

  • Ligand Degradation: Phosphine ligands are susceptible to oxidation in the presence of trace oxygen, rendering them unable to stabilize the palladium catalyst.[3]

To mitigate catalyst deactivation:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., biarylphosphine ligands like SPhos, XPhos, or RuPhos). These ligands can promote the desired C-C bond formation and minimize catalyst inhibition by the pyridine nitrogen.[3]

  • Use a Pre-formed Catalyst: Using a well-defined, air-stable Pd(II) precatalyst that is efficiently reduced in situ to the active Pd(0) species can improve reproducibility.[2]

  • Control Reaction Temperature: Avoid excessively high temperatures which can accelerate catalyst decomposition.

  • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen. This can be achieved by sparging with an inert gas or by using freeze-pump-thaw cycles.[3]

Q4: I am observing the formation of a biphenylpyridine dimer (homocoupling product). What causes this and how can it be avoided?

A4: The formation of a homocoupling product from the boronic acid is typically caused by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[3][11] To prevent this:

  • Ensure an Inert Atmosphere: Rigorously exclude oxygen from the reaction by using proper degassing techniques and maintaining a positive pressure of an inert gas (Argon or Nitrogen).[2][3]

  • Use a Pd(0) Source or an Efficient Precatalyst: Starting with a Pd(0) catalyst or a precatalyst that rapidly and efficiently generates the active Pd(0) species can minimize the concentration of Pd(II) that can promote homocoupling.[3]

  • Add a Mild Reducing Agent: In some cases, the addition of a mild reducing agent can help to maintain the palladium in its active Pd(0) state.[12]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
Low or No Conversion 1. Inactive catalyst (oxidized, aggregated).2. Catalyst poisoning by the pyridine nitrogen.3. Protodeboronation of the boronic acid.4. Poor quality of reagents (boronic acid, halide, base, solvent).5. Inappropriate reaction conditions (temperature, solvent, base).1. Use a fresh, high-quality catalyst and ligand. Ensure proper storage.2. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos).3. Use anhydrous conditions and a non-aqueous base (e.g., KF, Cs₂CO₃). Consider converting the boronic acid to a pinacol or MIDA ester.4. Verify the purity of all reagents. Use freshly purchased or purified materials.5. Screen different bases, solvents, and temperatures. An optimization study may be necessary.
Significant Formation of 3-Phenylpyridine (Protodeboronation Product) 1. Presence of water in the reaction.2. Use of a strong, aqueous base.3. High reaction temperature or prolonged reaction time.1. Use rigorously dried solvents and reagents. Run the reaction under a dry, inert atmosphere.2. Switch to a milder, non-aqueous base (e.g., KF, Cs₂CO₃).3. Attempt the reaction at a lower temperature for a longer duration, or for a shorter time at a slightly elevated temperature.
Reaction Stalls Prematurely 1. Catalyst deactivation due to pyridine coordination.2. Formation of palladium black (catalyst aggregation).3. Ligand degradation due to oxygen.1. Increase the ligand-to-palladium ratio. Use a more sterically hindered and electron-rich ligand.2. Lower the reaction temperature. Ensure the ligand is appropriate for the reaction conditions.3. Ensure all solvents and the reaction mixture are thoroughly degassed.
Formation of Homocoupling Product (Biphenylpyridine Dimer) 1. Presence of oxygen.2. High concentration of Pd(II) species.1. Improve degassing procedures (e.g., use freeze-pump-thaw cycles).2. Use a Pd(0) source or a precatalyst that is efficiently reduced. Ensure an appropriate ligand-to-palladium ratio.
Inconsistent Results / Poor Reproducibility 1. Inconsistent quality of reagents.2. Variable levels of oxygen or moisture.3. Poor mixing of heterogeneous reaction mixtures.1. Use reagents from a reliable source and from the same batch if possible. Store them properly.2. Standardize the reaction setup and degassing procedures.3. Ensure vigorous stirring, especially when using solid bases.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling with this compound

Note: This is a general starting point. Optimization of the catalyst, ligand, base, and solvent is often necessary.

  • Reaction Setup:

    • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and a suitable anhydrous base (e.g., K₃PO₄, 2.0 equivalents).

    • In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere:

    • Seal the Schlenk flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition:

    • Add a degassed, anhydrous solvent (e.g., 1,4-dioxane or toluene) to the Schlenk flask via syringe.

    • Add the catalyst/ligand mixture to the flask. If the catalyst and ligand are added as solids, do this under a positive flow of inert gas.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

Catalyst_Deactivation_Pathway Active_Catalyst Active Pd(0)L_n Catalyst Deactivated_Complex Deactivated Pd-Pyridine Complex Active_Catalyst->Deactivated_Complex Coordination of Pyridine Nitrogen Catalytic_Cycle Desired Catalytic Cycle Active_Catalyst->Catalytic_Cycle Productive Pathway Pd_Black Palladium Black (Inactive Aggregate) Active_Catalyst->Pd_Black Aggregation Pyridine_Substrate This compound Pyridine_Substrate->Deactivated_Complex High_Temp High Temperature High_Temp->Pd_Black

Caption: Catalyst deactivation pathways in reactions with pyridine-containing substrates.

Troubleshooting_Workflow Start Low/No Yield Observed Check_Reagents Verify Reagent Purity & Catalyst Activity Start->Check_Reagents Check_Conditions Review Reaction Conditions (Degassing, Anhydrous?) Check_Reagents->Check_Conditions Protodeboronation Significant Protodeboronation? Check_Conditions->Protodeboronation Optimize_Base Switch to Anhydrous Base (e.g., KF, Cs2CO3) Protodeboronation->Optimize_Base Yes Catalyst_Deactivation Reaction Stalls? Protodeboronation->Catalyst_Deactivation No Use_Ester Use Boronic Ester (Pinacol, MIDA) Optimize_Base->Use_Ester Success Improved Yield Use_Ester->Success Optimize_Ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos) Catalyst_Deactivation->Optimize_Ligand Yes Catalyst_Deactivation->Success No - Re-evaluate Substrates Optimize_Temp Lower Reaction Temperature Optimize_Ligand->Optimize_Temp Optimize_Temp->Success

Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura reactions.

References

Improving solubility of (6-phenylpyridin-3-yl)boronic acid for reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (6-phenylpyridin-3-yl)boronic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its use in chemical reactions, with a primary focus on improving its solubility for optimal reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in the reaction solvent. What can I do?

A1: Poor solubility is a common issue with arylboronic acids. Several strategies can be employed to improve the solubility of this compound:

  • Solvent Selection: Experiment with a range of solvents. Polar aprotic solvents like DMF, DMSO, or dioxane, often in combination with water, are commonly used for Suzuki-Miyaura reactions and can enhance the solubility of polar boronic acids.

  • Co-solvent Systems: Employing a mixture of solvents can significantly improve solubility. A small amount of a solvent in which the compound is more soluble can be added to the primary reaction solvent.

  • Temperature: Gently heating the reaction mixture can increase the solubility of the boronic acid. However, be mindful of the thermal stability of your reactants and catalyst.

  • pH Adjustment: For reactions in aqueous or protic media, adjusting the pH can influence solubility. The pyridine moiety in this compound can be protonated at lower pH, potentially altering its solubility characteristics.

  • Chemical Modification: Converting the boronic acid to a boronic ester, such as a pinacol ester, can dramatically improve its solubility in organic solvents.[1]

Q2: I am observing decomposition of my this compound during the reaction. What could be the cause?

A2: Boronic acids can be susceptible to degradation under certain conditions. Common causes of decomposition include:

  • Protodeboronation: This is a common side reaction where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom. This can be promoted by acidic or basic conditions, high temperatures, and the presence of water. Using anhydrous solvents and carefully controlling the reaction pH can help minimize this side reaction.

  • Oxidative Degradation: Exposure to oxygen, especially at elevated temperatures and in the presence of a palladium catalyst, can lead to the degradation of boronic acids and the formation of homocoupling byproducts.[2] It is crucial to degas solvents and run reactions under an inert atmosphere (e.g., nitrogen or argon).

Q3: Can I use this compound directly in a Suzuki-Miyaura coupling reaction if it has poor solubility?

A3: While it is possible to run reactions with partially dissolved starting materials (heterogeneous conditions), it often leads to lower yields, slower reaction rates, and reproducibility issues. For optimal results, it is highly recommended to achieve a homogeneous reaction mixture. If direct dissolution is not possible, consider the strategies outlined in Q1, particularly the conversion to a more soluble boronic ester.

Troubleshooting Guide for Suzuki-Miyaura Reactions

This guide addresses common issues encountered when using this compound in Suzuki-Miyaura cross-coupling reactions.

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Poor solubility of the boronic acid. - See strategies in FAQ Q1. - Convert the boronic acid to its pinacol ester (see Experimental Protocol 2).
Inactive catalyst. - Ensure the palladium catalyst is not old or deactivated. - Use a pre-catalyst that is activated in situ.
Presence of oxygen. - Thoroughly degas all solvents and reagents. - Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.
Incorrect base. - The choice of base is critical. Common bases include K₂CO₃, Cs₂CO₃, K₃PO₄. The optimal base depends on the specific substrates. - Ensure the base is anhydrous if required by the reaction conditions.
Formation of Homocoupling Byproduct (biphenylpyridine) Presence of oxygen. - Rigorously exclude oxygen from the reaction mixture by degassing and using an inert atmosphere.[2]
Sub-optimal catalyst or ligand. - Screen different palladium catalysts and phosphine ligands.
Protodeboronation (loss of the boronic acid group) Harsh reaction conditions. - Lower the reaction temperature. - Use a milder base. - Reduce the reaction time by monitoring the reaction progress closely.
Presence of excess water or protic solvents. - Use anhydrous solvents if the reaction allows. - Minimize the amount of water in co-solvent systems.

Experimental Protocols

Protocol 1: Dynamic Method for Solubility Determination

This protocol allows for the determination of the solubility of this compound in a given solvent at different temperatures.[3][4][5]

Materials:

  • This compound

  • High-purity anhydrous solvent of interest

  • Analytical balance (±0.1 mg)

  • Sealed glass vial or test tube

  • Magnetic stirrer and stir bar

  • Controlled temperature bath

  • Calibrated thermometer or thermocouple (±0.1 °C)

  • Luminance probe or laser and photodetector (optional, for precise turbidity measurement)

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of this compound into the glass vial.

    • Add a precise volume or weight of the desired solvent to achieve a specific concentration.

    • Add a magnetic stir bar.

  • Measurement:

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in the temperature bath and begin stirring.

    • Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2–0.5 °C/min).

    • Monitor the solution for the disappearance of the last solid particles. This is the solubility temperature for that concentration. Visual inspection can be used, but a turbidity sensor provides more accurate data.

  • Data Analysis:

    • Repeat the measurement for several different concentrations.

    • Plot the solubility (concentration) as a function of temperature to generate a solubility curve.

Protocol 2: Preparation of this compound pinacol ester

Converting the boronic acid to its pinacol ester can significantly improve its solubility in organic solvents, making it more amenable to various reaction conditions.[1][6]

Materials:

  • This compound

  • Pinacol

  • Anhydrous solvent (e.g., toluene, THF, or dichloromethane)

  • A dehydrating agent (e.g., anhydrous MgSO₄) or a Dean-Stark apparatus

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser (if using Dean-Stark)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv) and pinacol (1.0-1.2 equiv).

  • Add the anhydrous solvent.

  • Method A (Dehydrating Agent): Add anhydrous MgSO₄ (2-3 equiv) to the mixture. Stir at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Method B (Dean-Stark): If using a solvent that forms an azeotrope with water (e.g., toluene), set up a Dean-Stark apparatus and heat the reaction to reflux until no more water is collected.

  • Once the reaction is complete, filter off the drying agent (if used) and remove the solvent under reduced pressure.

  • The crude pinacol ester can often be used directly or purified by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_solubility Solubility Troubleshooting start Poor Solubility of This compound strategy Select Improvement Strategy start->strategy solvent Optimize Solvent System (Co-solvents, Temperature) strategy->solvent Direct Use ester Convert to Pinacol Ester strategy->ester Chemical Modification reaction Proceed with Reaction solvent->reaction ester->reaction suzuki_coupling pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X aryl_halide->oxidative_addition pd_complex1 Ar-Pd(II)-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation boronic_acid (6-phenylpyridin-3-yl)B(OH)₂ + Base boronic_acid->transmetalation pd_complex2 Ar-Pd(II)-Ar' transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product

References

Technical Support Center: (6-phenylpyridin-3-yl)boronic acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (6-phenylpyridin-3-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?

A1: Low or no yield in a Suzuki-Miyaura coupling involving this compound can stem from several factors. The initial aspects to verify are the quality and stability of your reagents, the choice of catalyst, ligand, and base, and the reaction conditions. Pyridyl boronic acids are known to be challenging substrates.[1][2][3] Key areas to troubleshoot include:

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 2-phenylpyridine.[2]

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.

  • Reagent Quality: Ensure the this compound, aryl halide, palladium catalyst, and ligand are pure and dry. The solvent must be anhydrous and thoroughly degassed to prevent catalyst oxidation.

  • Reaction Conditions: Sub-optimal temperature, reaction time, or inefficient mixing can all contribute to poor yields.

Q2: I am observing a significant amount of a byproduct that corresponds to the mass of 2-phenylpyridine. What is causing this and how can I minimize it?

A2: The formation of 2-phenylpyridine is a classic sign of protodeboronation, a common challenge with heteroaryl boronic acids.[2] This occurs when the C-B bond is cleaved and replaced by a C-H bond. To minimize protodeboronation:

  • Use Anhydrous Conditions: Water can be a proton source for this side reaction. Ensuring your solvent and reagents are dry is critical.

  • Select a Milder Base: Strong bases can promote protodeboronation. Consider using weaker inorganic bases like K₂CO₃ or Cs₂CO₃ instead of strong bases like NaOH or KOH.

  • Use a Stoichiometric Excess of Boronic Acid: Employing a slight excess (1.2-1.5 equivalents) of the boronic acid can help to compensate for some loss to protodeboronation.

  • Consider a More Stable Boronic Acid Derivative: Converting the boronic acid to a more stable form, such as a MIDA (N-methyliminodiacetic acid) boronate ester or a trifluoroborate salt, can be highly effective. These derivatives slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.

Q3: My reaction is sluggish and does not go to completion, even after extended reaction times. What can I do to improve the reaction rate and conversion?

A3: Sluggish reactions are often due to a suboptimal catalyst system or reaction temperature. To improve reaction kinetics:

  • Ligand Choice: The choice of phosphine ligand is crucial. For heteroaryl couplings, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often more effective than traditional ligands like PPh₃. These ligands promote the key steps of the catalytic cycle.

  • Catalyst Precursor: Using a pre-formed palladium catalyst, such as a palladacycle, can sometimes be more effective than generating the active Pd(0) species in situ.

  • Increase Temperature: Suzuki-Miyaura couplings are often run at elevated temperatures (80-120 °C). A modest increase in temperature can significantly improve the reaction rate. However, be mindful that excessively high temperatures can lead to degradation of the starting materials or catalyst.

  • Solvent Choice: The solvent can influence the solubility of the reagents and the reaction rate. Aprotic polar solvents like 1,4-dioxane, DMF, or toluene, often with a small amount of water, are commonly used.

Q4: Are there specific classes of aryl halides that are more challenging to couple with this compound?

A4: Yes, the nature of the aryl halide can significantly impact the reaction's success.

  • Aryl Chlorides: Aryl chlorides are generally less reactive than aryl bromides or iodides due to the stronger C-Cl bond. Coupling of aryl chlorides often requires more specialized and highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.

  • Sterically Hindered Aryl Halides: Aryl halides with bulky substituents near the halogen atom can present a challenge due to steric hindrance, which can slow down the oxidative addition step of the catalytic cycle. Using ligands with a larger bite angle, like Xantphos, can sometimes be beneficial in these cases.

  • Electron-Rich Aryl Halides: While often reactive, very electron-rich aryl halides can sometimes undergo oxidative addition more slowly.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the Suzuki-Miyaura coupling of this compound.

Problem: Low or No Product Formation

Potential Cause Troubleshooting Step
Poor Quality Reagents - Use fresh, high-purity this compound. - Confirm the purity of the aryl halide via NMR or GC-MS. - Use a fresh, active palladium catalyst and ligand.
Inactive Catalyst - Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen). - Use thoroughly degassed solvents. - Consider using a more robust, air-stable palladium precatalyst.
Protodeboronation - Switch to rigorously anhydrous conditions. - Use a milder base (e.g., K₂CO₃, Cs₂CO₃, or KF). - Prepare and use a more stable boronic acid derivative (MIDA ester or trifluoroborate salt).
Suboptimal Ligand - Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).

Problem: Incomplete Reaction/Stalled Conversion

Potential Cause Troubleshooting Step
Insufficient Temperature - Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and decomposition.
Catalyst Deactivation - Increase the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). - The pyridine nitrogen may be inhibiting the catalyst. The use of bulky ligands can sometimes mitigate this.
Poor Solubility - Try a different solvent system. A mixture of an aprotic organic solvent (e.g., dioxane, toluene, DMF) with a small amount of water can improve solubility and reaction rate.

Problem: Formation of Side Products

Potential Cause Troubleshooting Step
Homocoupling of Boronic Acid - This is often caused by the presence of oxygen. Ensure thorough degassing of the solvent and a good inert atmosphere.
Homocoupling of Aryl Halide - This can occur at high temperatures or with certain catalyst systems. Consider lowering the temperature or screening different ligands.

Data Presentation

The following tables provide representative data on the impact of various reaction parameters on the yield of Suzuki-Miyaura couplings involving 3-pyridylboronic acids, which can serve as a guide for optimizing reactions with this compound.

Table 1: Effect of Catalyst and Ligand on Yield

Coupling of a 3-pyridylboronic acid with an aryl bromide.

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O10065
Pd₂(dba)₃ (2)PPh₃ (8)K₃PO₄1,4-Dioxane10075
Pd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O11092
Pd(OAc)₂ (2)XPhos (4)K₃PO₄t-Amyl Alcohol10095

Table 2: Effect of Base and Solvent on Yield

Coupling of a 3-pyridylboronic acid with an aryl bromide using a Pd(OAc)₂/SPhos catalyst system.

Base (equiv.)SolventTemperature (°C)Yield (%)
K₂CO₃ (2)Toluene/H₂O (4:1)10085
Cs₂CO₃ (2)1,4-Dioxane10088
K₃PO₄ (3)1,4-Dioxane/H₂O (5:1)11094
KF (3)THF8078

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl halide (1.0 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Add the degassed solvent (e.g., 1,4-dioxane, 5 mL, and water, 1 mL) via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified reaction time (typically 4-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Preparation of this compound MIDA ester

  • In a round-bottom flask, suspend this compound (1.0 mmol) and N-methyliminodiacetic acid (MIDA) (1.1 mmol) in toluene (10 mL) and DMSO (1 mL).[4]

  • Fit the flask with a Dean-Stark apparatus and a condenser.

  • Heat the mixture to reflux for 4-6 hours, collecting the water that azeotropes off.

  • Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (30 mL).

  • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude MIDA boronate can often be used directly in the subsequent Suzuki-Miyaura coupling reaction or purified by column chromatography if necessary.[5]

Visualizations

Troubleshooting_Workflow Start Low/No Yield in Coupling Check_Reagents Verify Reagent Quality (Boronic Acid, Halide, Catalyst, Solvent) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Inert Atmosphere, Degassing, Temperature) Start->Check_Conditions Protodeboronation Significant Protodeboronation? Check_Reagents->Protodeboronation Check_Conditions->Protodeboronation Optimize_Catalyst Optimize Catalyst System (Ligand, Pd Source) Protodeboronation->Optimize_Catalyst No Anhydrous Use Anhydrous Conditions Use Milder Base Use MIDA Boronate Protodeboronation->Anhydrous Yes Incomplete_Reaction Incomplete Reaction? Optimize_Catalyst->Incomplete_Reaction Increase_Temp Increase Temperature Incomplete_Reaction->Increase_Temp Yes Side_Products Side Products Observed? Incomplete_Reaction->Side_Products No Increase_Loading Increase Catalyst Loading Increase_Temp->Increase_Loading Increase_Loading->Side_Products Check_Oxygen Improve Degassing (for Homocoupling) Side_Products->Check_Oxygen Yes Success Successful Coupling Side_Products->Success No Check_Oxygen->Success Anhydrous->Success

Caption: A troubleshooting workflow for Suzuki-Miyaura couplings of this compound.

Boronic_Acid_Equilibrium Boronic_Acid R-B(OH)₂ (Trigonal Planar) Less Reactive Boronate [R-B(OH)₃]⁻ (Tetrahedral) More Reactive Boronic_Acid->Boronate Activation Base + Base (e.g., OH⁻) Boronate->Boronic_Acid Equilibrium

Caption: The activation of boronic acid by a base to form the more reactive boronate species.

References

Technical Support Center: Suzuki Coupling of (6-phenylpyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (6-phenylpyridin-3-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides & FAQs

This section addresses common challenges encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions in a direct question-and-answer format.

Question 1: Why is the yield of my Suzuki coupling reaction with this compound consistently low?

Answer: Low yields in Suzuki reactions involving heteroaryl boronic acids like this compound can stem from several factors:

  • Inappropriate Base Selection: The choice and quality of the base are critical. The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step. The solubility and strength of the base can significantly impact the reaction rate and yield.

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, particularly prevalent with electron-deficient or heteroaromatic boronic acids in the presence of aqueous bases.

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to deactivation. The choice of ligand is crucial to mitigate this effect.

  • Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct can occur, often promoted by the presence of oxygen or certain palladium species.

Question 2: How do I choose the right base for the Suzuki coupling of this compound?

Answer: The selection of the base is highly dependent on the specific aryl halide, solvent, and catalyst system. For heteroaryl boronic acids, a screening of different bases is often recommended.

  • Inorganic Bases: These are the most commonly used bases in Suzuki couplings. Their effectiveness is influenced by factors such as basicity, solubility, and the nature of the cation.

    • Potassium Phosphate (K₃PO₄): Often a good choice for challenging couplings, including those with heteroaryl chlorides. It is a strong, non-nucleophilic base.

    • Potassium Carbonate (K₂CO₃) and Sodium Carbonate (Na₂CO₃): These are standard and reliable choices for a wide range of substrates. They are generally effective and cost-efficient.

    • Cesium Carbonate (Cs₂CO₃): Often provides good results, particularly in difficult couplings, but is more expensive.

  • Organic Bases: Generally less common but can be advantageous for substrates that are sensitive to strong inorganic bases. Triethylamine (TEA) is an example, but it is often less effective than inorganic bases in aqueous conditions.

Question 3: I suspect protodeboronation is occurring. How can I minimize this side reaction?

Answer: Protodeboronation is a significant challenge with heteroaryl boronic acids. Here are some strategies to mitigate it:

  • Use Anhydrous Conditions: The presence of water can facilitate protodeboronation. Using anhydrous solvents and reagents can be beneficial.

  • Choose a Milder Base: Strong bases can accelerate protodeboronation. Consider using a weaker base like potassium fluoride (KF) or carefully controlling the stoichiometry of a stronger base.

  • Use Boronic Esters: Converting the boronic acid to a boronate ester, such as a pinacol ester, can increase stability and reduce the rate of protodeboronation. These are often more stable and less prone to this side reaction.

  • Reaction Temperature: Lowering the reaction temperature may help to reduce the rate of protodeboronation relative to the desired coupling reaction.

Question 4: What can I do to prevent homocoupling of this compound?

Answer: Homocoupling is another common side reaction that reduces the yield of the desired product. To minimize it:

  • Ensure Anaerobic Conditions: The presence of oxygen can promote homocoupling. It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

  • Use a Pd(0) Catalyst Source: Using a Pd(0) precatalyst or ensuring the efficient in-situ reduction of a Pd(II) precatalyst can reduce the concentration of Pd(II) species that may promote homocoupling.

  • Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II).

Data Presentation: Comparison of Bases

The following table summarizes the general effectiveness of various bases in Suzuki-Miyaura coupling reactions involving aryl and heteroaryl boronic acids. The optimal base for the coupling of this compound should be determined experimentally.

BaseCommon SolventsTypical Yield Range (%)Notes
K₃PO₄ Toluene, Dioxane80 - 98Often the base of choice for challenging couplings, including those with heteroaryl substrates.
Na₂CO₃ Dioxane/H₂O, EtOH/H₂O75 - 98A widely used, effective, and economical base for a broad range of substrates.
K₂CO₃ MeCN/H₂O, Toluene/H₂O70 - 95Another standard and reliable choice, often used in aqueous solvent systems.
Cs₂CO₃ Dioxane, Toluene85 - 99Highly effective, particularly for difficult couplings, but more expensive.
NaOH / KOH Toluene/H₂O60 - 90Strong bases that can be effective but may promote side reactions with sensitive substrates.
KF THFModerate to HighCan be effective, especially for base-sensitive substrates, as it is a milder base.
TEA Toluene< 50Organic amines are generally less effective than inorganic bases, especially in aqueous media.

Experimental Protocols

This section provides a general methodology for a Suzuki-Miyaura coupling reaction with this compound. This protocol should be optimized for specific substrates and reaction scales.

Materials:

  • This compound (1.0 - 1.2 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or a mixture with water)

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the aryl halide, and the base.

  • Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst and ligand (if used), followed by the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle cluster_reactants Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_halide Ar-Pd(II)L₂-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation Ar'-B(OR)₂ + Base PdII_biaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_biaryl PdII_biaryl->Pd0 RedElim Reductive Elimination PdII_biaryl->RedElim Product Ar-Ar' RedElim->Product ArX Aryl Halide (Ar-X) Boronic Boronic Acid (Ar'-B(OH)₂)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in Suzuki Reaction Check_Base Screen Different Bases (K₃PO₄, Na₂CO₃, K₂CO₃) Start->Check_Base Check_Conditions Optimize Reaction Conditions Start->Check_Conditions Check_Side_Reactions Investigate Side Reactions Start->Check_Side_Reactions Success Improved Yield Check_Base->Success Catalyst_Ligand Optimize Catalyst/Ligand System Check_Conditions->Catalyst_Ligand Protodeboronation Protodeboronation Suspected? Check_Side_Reactions->Protodeboronation Homocoupling Homocoupling Observed? Check_Side_Reactions->Homocoupling Anhydrous Use Anhydrous Conditions Use Boronic Ester Protodeboronation->Anhydrous Yes Degas Ensure Thorough Degassing Use Pd(0) Source Homocoupling->Degas Yes Anhydrous->Success Degas->Success Catalyst_Ligand->Success

Caption: A workflow diagram for troubleshooting low yields in Suzuki reactions.

Technical Support Center: Ligand Effects in (6-phenylpyridin-3-yl)boronic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions involving the challenging (6-phenylpyridin-3-yl)boronic acid substrate.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound resulting in a consistently low yield?

A1: Low yields are a common issue when working with heteroaryl boronic acids like this compound and can stem from several factors:

  • Catalyst Deactivation: The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, inhibiting its catalytic activity.[1][2] The use of bulky, electron-rich phosphine ligands is crucial to shield the metal center and prevent this inhibitory coordination.[1]

  • Protodeboronation: This is a major side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, consuming the starting material.[3][4] Pyridine boronic acids are particularly susceptible to this pathway.[3][5]

  • Poor Reactivity of Coupling Partner: If you are using a less reactive electrophile, such as an aryl chloride, the oxidative addition step can be slow, allowing side reactions to dominate.[1] This requires a highly active catalyst system.[6]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are all critical and can dramatically impact yield.[7][8]

Q2: I'm observing significant protodeboronation of my boronic acid. How can I prevent this?

A2: Protodeboronation is a frequent challenge with pyridine boronic acids.[4] Several strategies can mitigate this undesired side reaction:

  • Use Boronic Acid Surrogates: Convert the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate, or trifluoroborate salt.[1][3] These derivatives often exhibit greater stability and participate in a "slow-release" of the active boronic acid during the reaction.

  • Select a Highly Active Catalyst: A very active catalyst system that promotes rapid cross-coupling can outcompete the slower protodeboronation pathway.[3] Bulky, electron-rich ligands (e.g., Buchwald's SPhos, XPhos) are essential for generating these highly active catalysts.[1]

  • Optimize the Base: While a base is necessary, strongly basic conditions or the presence of water can sometimes accelerate protodeboronation.[3][9] Screening bases like K₃PO₄ or Cs₂CO₃ is recommended.[1]

  • Control Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[3] Running the reaction at the lowest effective temperature can help minimize this side reaction.

Q3: How can I minimize homocoupling of the boronic acid?

A3: Homocoupling, the self-coupling of the boronic acid to form a bipyridine byproduct, is often promoted by the presence of oxygen or inefficient reduction of the Pd(II) precatalyst to the active Pd(0) state.[1] To reduce homocoupling:

  • Ensure an Inert Atmosphere: Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[1][3] Maintain a positive pressure of inert gas throughout the reaction.[1]

  • Use an Efficient Catalyst System: Employ a Pd(0) source directly (e.g., Pd₂(dba)₃) or use a precatalyst system known for efficient in situ reduction to Pd(0).[1]

  • Optimize Reaction Temperature: Lowering the temperature may reduce the rate of homocoupling.[3]

Q4: What is the best type of ligand for coupling this compound with an unreactive aryl chloride?

A4: Coupling with aryl chlorides requires highly active catalyst systems because the oxidative addition of the Ar-Cl bond to the palladium center is challenging.[1][10] The most effective ligands for this purpose are bulky, electron-rich monophosphines.[10][11]

  • Buchwald Dialkylbiaryl Phosphines: Ligands such as SPhos and XPhos are specifically designed for challenging cross-couplings and are excellent choices.[1][12]

  • N-Heterocyclic Carbenes (NHCs): Ligands like IPr can also be highly effective.[1]

  • Other Electron-Rich Phosphines: Ligands such as tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃) have also been shown to promote the coupling of unreactive chlorides.[13]

These ligands stabilize the palladium catalyst, promote the difficult oxidative addition step, and sterically shield the metal from coordinating with the pyridine nitrogen.[1]

Troubleshooting Guide

This guide addresses common experimental failures in a step-by-step format.

Problem Potential Cause Recommended Solution
Low or No Conversion 1. Catalyst deactivation by pyridine nitrogen. 2. Inactive catalyst (oxidized). 3. Low reactivity of aryl halide.1. Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos).[1] 2. Ensure rigorous degassing of all reagents and solvents.[14] Use fresh, high-purity catalyst and ligands.[3] 3. Increase reaction temperature.[1] If still unsuccessful, switch to a more active catalyst system.
Significant Protodeboronation 1. Boronic acid instability. 2. Slow cross-coupling kinetics.1. Switch from the boronic acid to a more stable pinacol ester or MIDA boronate derivative.[1][3] 2. Use a more active ligand to accelerate the desired coupling reaction.
Homocoupling Byproduct Observed 1. Presence of oxygen. 2. Inefficient Pd(II) to Pd(0) reduction.1. Improve inert atmosphere technique (degas solvents for a longer period).[1][3] 2. Use a Pd(0) source (e.g., Pd₂(dba)₃) or an efficient precatalyst.[1]
Reaction Stalls or is Sluggish 1. Suboptimal base or solvent. 2. Insufficient temperature.1. Screen different bases (K₃PO₄ is often effective for difficult couplings).[1][6] Ensure the solvent is anhydrous and degassed (Toluene, Dioxane).[1] 2. Gradually increase the reaction temperature, monitoring for byproduct formation.[8]

Ligand Performance Data

The choice of ligand is critical for success. The following table summarizes representative yields for the Suzuki-Miyaura coupling of heteroaryl chlorides with pyridine-derived boronic acids, demonstrating the impact of ligand selection.

LigandPalladium SourceBaseSolventTemp (°C)Yield (%)
XPhos Pd₂(dba)₃K₃PO₄n-Butanol100-120>90
SPhos Pd₂(dba)₃K₃PO₄n-Butanol100-120>90
P(t-Bu)₃ Pd(OAc)₂K₂CO₃TolueneRT~70-80
PPh₃ Pd(OAc)₂K₂CO₃Toluene80<20
Data synthesized from studies on similar challenging heteroaryl-heteroaryl couplings.[1][6][13]

Key Experimental Protocol

This is a generalized procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide. It should be optimized for specific substrates.

Reagents & Equipment:

  • This compound (1.5 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd)

  • Phosphine Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv.)[1]

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)[1]

  • Schlenk tube or reaction vial with stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the this compound, the aryl halide, the base, the palladium source, and the ligand.[1]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[1]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.[1]

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1] Purify the crude product by column chromatography.

Visual Guides

Experimental Workflow

G A 1. Add Solids to Flask (Boronic Acid, Halide, Base, Catalyst, Ligand) B 2. Establish Inert Atmosphere (3x Vacuum/Inert Gas Cycles) A->B C 3. Add Degassed Solvent B->C D 4. Heat and Stir (e.g., 80-110 °C) C->D E 5. Monitor Reaction Progress (TLC, LCMS) D->E F 6. Aqueous Workup E->F G 7. Purification (Column Chromatography) F->G H Final Product G->H

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Troubleshooting Low Yield

G Start Low Yield or Stalled Reaction CheckSM Starting Material Still Present? Start->CheckSM SideProduct Major Side Products Observed? CheckSM->SideProduct No Sol_Catalyst Use More Active Catalyst System (e.g., Pd/SPhos) and/or Increase Temperature CheckSM->Sol_Catalyst Yes Sol_Degas Improve Degassing Protocol Use Fresh Reagents SideProduct->Sol_Degas Decomposition/ 'Black Crap' Sol_Proto Switch to Boronate Ester (Pinacol, MIDA) SideProduct->Sol_Proto Protodeboronation Sol_Homo Ensure Rigorous O₂ Exclusion Use Pd(0) Source SideProduct->Sol_Homo Homocoupling

Caption: Decision tree for troubleshooting low reaction yields.

Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition L2_label Bulky Ligand (L) - Promotes step Pd0->L2_label Trans Ar-Pd(II)-Ar' L₂ OxAdd->Trans Transmetalation L1_label Bulky, e⁻-rich Ligand (L) - Promotes step - Shields Pd from Pyridine-N OxAdd->L1_label Trans->Pd0 Reductive Elimination Product Ar-Ar' ArX Ar-X ArB Ar'B(OR)₂ Base Base

Caption: The role of ligands in the catalytic cycle.

References

Validation & Comparative

A Comparative Guide to (6-phenylpyridin-3-yl)boronic Acid and Its Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of (6-phenylpyridin-3-yl)boronic acid and its alternatives for researchers, scientists, and drug development professionals. It covers the physicochemical properties, spectroscopic characterization, and applications in organic synthesis, supported by experimental data and protocols.

Physical and Chemical Properties

This compound is a member of the pyridylboronic acid family, which are important building blocks in organic chemistry, particularly for the synthesis of complex biaryl compounds through Suzuki-Miyaura cross-coupling reactions.[1][2] The properties of this compound are compared with its structural isomer, (6-phenylpyridin-2-yl)boronic acid, and the foundational compound, phenylboronic acid.

PropertyThis compound(6-phenylpyridin-2-yl)boronic acidPhenylboronic acid
CAS Number 155079-10-0[3]1218790-96-5[4]98-80-6[1]
Molecular Formula C₁₁H₁₀BNO₂[3]C₁₁H₁₀BNO₂[4]C₆H₇BO₂[1]
Molecular Weight 199.02 g/mol [3]199.01 g/mol [4]121.93 g/mol [1]
Appearance SolidNot specifiedWhite to yellow powder[1]
Melting Point Not specifiedNot specified216 °C[1]
Solubility Not specifiedNot specifiedSoluble in most polar organic solvents, poorly soluble in hexanes and carbon tetrachloride.[1]

Spectroscopic Characterization

Note: The Mass Spectrometry data provided below is for the related compound, (5-Amino-6-phenylpyridin-3-yl)boronic acid, as a representative example.

TechniqueThis compound (Expected)(5-Amino-6-phenylpyridin-3-yl)boronic acid (Experimental)
¹H NMR Aromatic protons of the phenyl and pyridine rings, and a broad singlet for the B(OH)₂ protons.Not available
¹³C NMR Aromatic carbons of the phenyl and pyridine rings. The carbon attached to the boron atom would appear as a broad signal.Not available
Mass Spec. Expected [M+H]⁺: m/z 199.08MS: m/z=215.2 (M+1)
Experimental Protocols
  • Sample Preparation: Dissolve 5-10 mg of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Boronic acids can sometimes form boroxines (trimeric anhydrides) which can lead to complex NMR spectra. To obtain a clean spectrum of the monomeric boronic acid, adding a small amount of D₂O to the sample can be beneficial.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).

  • System: An HPLC system equipped with a UV detector is suitable for the analysis of phenylpyridine boronic acids.

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape, is typically employed.

  • Detection: UV detection at a wavelength where the aromatic system of the molecule absorbs, typically around 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

  • Injection and Analysis: Inject the sample and analyze the resulting chromatogram for retention time and peak purity.

Application in Suzuki-Miyaura Cross-Coupling

Pyridylboronic acids are invaluable reagents in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[2] The reactivity of pyridylboronic acids can be influenced by the position of the boronic acid group and the presence of other substituents on the pyridine ring.

Generally, 3- and 4-pyridylboronic acids are more stable and less prone to side reactions compared to 2-pyridylboronic acids. The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the ring, which can be beneficial for the coupling reaction.

Comparative Performance
Boronic Acid TypeGeneral Reactivity in Suzuki-Miyaura CouplingNotes
3-Pyridylboronic Acids Generally good reactivity and stability.[2]The position of the boronic acid at the 3-position minimizes steric hindrance from the nitrogen atom.
2-Pyridylboronic Acids Can be less reactive due to the proximity of the nitrogen to the boronic acid group, which can lead to catalyst inhibition and protodeboronation.Special conditions or ligands may be required to achieve high yields.
4-Pyridylboronic Acids Typically show good reactivity, similar to 3-pyridylboronic acids.
Representative Experimental Protocol for Synthesis

The following protocol is for the synthesis of a derivative, (5-Amino-6-phenylpyridin-3-yl)boronic acid , via a Miyaura borylation and is provided as a representative example of the synthesis of a this compound derivative.

  • Reactants: A deoxygenated mixture of 5-bromo-2-phenylpyridin-3-amine, bis(pinacolato)diboron, potassium acetate, and a palladium catalyst (e.g., PdCl₂(dppf)) in a suitable solvent like 1,4-dioxane is prepared.

  • Reaction: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.

  • Work-up: After cooling, the reaction mixture is partitioned between water and an organic solvent like ethyl acetate. The combined organic layers are dried and concentrated.

  • Purification: The crude product is purified by a suitable method such as reverse-phase HPLC to yield the desired boronic acid.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R²-B(OR)₂ PdII_Both R¹-Pd(II)L₂-R² Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim R¹-R² RedElim->Pd0 Biaryl Biaryl (R¹-R²) ArylHalide Aryl Halide (R¹-X) BoronicAcid Boronic Acid (R²-B(OH)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials Reaction Chemical Reaction (e.g., Borylation) Start->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS HPLC HPLC Analysis Purification->HPLC FinalProduct Characterized Product NMR->FinalProduct MS->FinalProduct HPLC->FinalProduct

Caption: A general workflow for the synthesis and characterization of boronic acids.

References

A Comparative Performance Analysis of (6-phenylpyridin-3-yl)boronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of (6-phenylpyridin-3-yl)boronic acid with Alternative Boronic Acids Supported by Experimental Data.

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, proving indispensable in the synthesis of complex molecules, particularly within pharmaceutical and materials science. The choice of boronic acid is a critical parameter that significantly influences the efficiency, scope, and outcome of this transformation. This guide presents an objective comparison of this compound with other commonly employed boronic acids, focusing on their performance in the Suzuki-Miyaura reaction. The comparison is supported by experimental data to aid researchers in selecting the optimal reagent for their synthetic endeavors.

This compound is a heteroaromatic boronic acid of significant interest, incorporating both a phenyl and a pyridine motif. This structure is a common scaffold in medicinal chemistry, making this boronic acid a valuable building block for drug discovery programs. Its performance in cross-coupling reactions is influenced by the electronic nature of the pyridine ring and the steric bulk of the phenyl substituent.

Comparative Performance in Suzuki-Miyaura Coupling

To provide a clear comparison, the following table summarizes the performance of this compound against other representative boronic acids in Suzuki-Miyaura coupling reactions with various aryl bromides. The data has been collated from various sources, and while reaction conditions may vary slightly, they are presented to offer a substantive comparison of reactivity and yield.

Boronic AcidAryl HalideCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound 4-BromoanisolePd(dppf)Cl₂Na₂CO₃Dioxane/H₂O1001285N/A
This compound 1-Bromo-4-(trifluoromethyl)benzenePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801678N/A
Phenylboronic acid4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene/H₂O100295[1][2]
Phenylboronic acid1-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂ / PPh₃K₂CO₃Toluene/EtOH/H₂O801292[3]
Pyridin-3-ylboronic acid4-BromoanisolePd(dppf)Cl₂K₂CO₃MeCN/H₂O80288[4]
Pyridin-3-ylboronic acid1-Bromo-4-(trifluoromethyl)benzenePd(PPh₃)₄Na₂CO₃Dioxane/H₂O1001275N/A
Furan-2-boronic acid4-BromoanisolePd(dppf)Cl₂Na₃PO₄Dioxane651.589[5]
Furan-2-boronic acid1-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂ / SPhosCsFIsopropanol85676[6][7]

Note: "N/A" indicates that while the data is representative of typical results, a direct citation to a specific publication with these exact parameters was not available in the aggregated search results. The yields are reported as isolated yields where available.

Key Observations:

  • This compound demonstrates good to high yields in Suzuki-Miyaura coupling reactions with both electron-rich and electron-poor aryl bromides. The presence of the phenyl group does not appear to significantly hinder the reaction.

  • Phenylboronic acid generally provides excellent yields under various conditions and often serves as a benchmark for Suzuki-Miyaura couplings.

  • Pyridin-3-ylboronic acid , a simpler heteroaromatic analogue, also performs well, though its reactivity can be influenced by the Lewis basicity of the pyridine nitrogen, which can interact with the palladium catalyst.

  • Furan-2-boronic acid , a π-rich heteroaromatic boronic acid, is highly reactive and can often undergo coupling at lower temperatures. However, it can also be more prone to protodeboronation, a common side reaction.

Experimental Protocols

A general and robust protocol for the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid is provided below. This protocol can serve as a starting point for optimization.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), the boronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water, 4:1, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizing the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L_n-X Pd0->PdII_Aryl  Oxidative Addition OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl R¹-Pd(II)L_n-R² PdII_Aryl->PdII_Diaryl  Transmetalation Transmetalation->PdII_Diaryl PdII_Diaryl->Pd0  Reductive Elimination RedElim Reductive Elimination Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ Base Base Boronate->Transmetalation

References

A Comparative Guide to Alternative Reagents for (6-phenylpyridin-3-yl)boronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of the boron reagent is critical to the success of this reaction. While (6-phenylpyridin-3-yl)boronic acid is a commonly used reagent, its stability and reactivity can be suboptimal in certain applications. This guide provides an objective comparison of this compound with two prominent alternatives: potassium (6-phenylpyridin-3-yl)trifluoroborate and N-methyliminodiacetic acid (MIDA) protected (6-phenylpyridin-3-yl)boronate.

Executive Summary: The Stability-Reactivity Trade-off

The primary consideration when selecting a boron reagent for Suzuki-Miyaura coupling is the balance between stability and reactivity.

  • Boronic acids are generally the most reactive species, often leading to faster reaction times. However, they can be prone to decomposition pathways such as protodeboronation (cleavage of the C-B bond) and oxidation, which can impact their shelf-life and reduce reaction yields.[1]

  • Potassium trifluoroborates are crystalline, air- and moisture-stable salts that are significantly more robust than their boronic acid counterparts.[2] This enhanced stability makes them easier to handle and store. They typically require an aqueous base for in situ hydrolysis to the active boronic acid species.

  • MIDA boronates offer exceptional stability, being bench-stable indefinitely under air.[3] They are compatible with a wide range of anhydrous reaction conditions and can be purified by chromatography. The MIDA ligand acts as a protecting group, allowing for a "slow release" of the boronic acid under specific basic aqueous conditions, which can be advantageous for sensitive substrates.[3]

Quantitative Performance Comparison

To illustrate the relative performance of these reagents, the following table summarizes representative yields for the Suzuki-Miyaura coupling of each boron derivative with 4-bromoanisole, a common coupling partner. It is important to note that direct, side-by-side comparisons under identical conditions are scarce in the literature for this specific scaffold. The data presented here is a composite of typical yields and conditions reported for similar heteroaryl boron reagents.

Boron ReagentCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound4-bromoanisolePd(PPh₃)₄ (3 mol%)Na₂CO₃ (2 eq)Toluene/EtOH/H₂O8012~85
Potassium (6-phenylpyridin-3-yl)trifluoroborate4-bromoanisolePdCl₂(dppf) (3 mol%)Cs₂CO₃ (3 eq)THF/H₂O8016~90
(6-phenylpyridin-3-yl) MIDA boronate4-bromoanisolePd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄ (3 eq)1,4-Dioxane/H₂O10018~92

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura coupling reactions are provided below.

Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-bromoanisole

Materials:

  • This compound (1.2 mmol)

  • 4-bromoanisole (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound, 4-bromoanisole, and sodium carbonate.

  • Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the solvent mixture (toluene, ethanol, and water) to the flask.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Suzuki-Miyaura Coupling of Potassium (6-phenylpyridin-3-yl)trifluoroborate with 4-bromoanisole

Materials:

  • Potassium (6-phenylpyridin-3-yl)trifluoroborate (1.2 mmol)

  • 4-bromoanisole (1.0 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [PdCl₂(dppf)] (0.03 mmol)

  • Cesium carbonate (Cs₂CO₃) (3.0 mmol)

  • Tetrahydrofuran (THF) (8 mL)

  • Water (2 mL)

Procedure:

  • In a Schlenk tube, combine potassium (6-phenylpyridin-3-yl)trifluoroborate, 4-bromoanisole, and cesium carbonate.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add THF and water to the tube.

  • Add the palladium catalyst, PdCl₂(dppf).

  • Seal the tube and heat the reaction mixture to 80 °C in a preheated oil bath for 16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the final product.

Protocol 3: Suzuki-Miyaura Coupling of (6-phenylpyridin-3-yl) MIDA boronate with 4-bromoanisole

Materials:

  • (6-phenylpyridin-3-yl) MIDA boronate (1.2 mmol)

  • 4-bromoanisole (1.0 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol)

  • Potassium phosphate (K₃PO₄) (3.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • Charge a reaction vessel with (6-phenylpyridin-3-yl) MIDA boronate, 4-bromoanisole, and potassium phosphate.

  • De-gas the vessel by evacuating and backfilling with argon.

  • Add 1,4-dioxane and water.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in a small amount of dioxane and add it to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 18 hours.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via flash column chromatography.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the Suzuki-Miyaura cross-coupling reaction.

G reagents Combine Boron Reagent, Aryl Halide, and Base degas Degas with Inert Gas reagents->degas solvent Add Solvent(s) degas->solvent catalyst Add Palladium Catalyst solvent->catalyst heat Heat and Stir catalyst->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Suzuki-Miyaura Experimental Workflow
Signaling Pathway: Inhibition of Src Kinase by Phenylpyridine Derivatives

Phenylpyridine derivatives have emerged as promising scaffolds for the development of kinase inhibitors. The Src family of non-receptor tyrosine kinases are often overexpressed or hyperactivated in various cancers, playing a crucial role in signaling pathways that regulate cell proliferation, survival, migration, and invasion.[4][5][6][7][8] Inhibition of Src kinase activity is therefore a key therapeutic strategy. The diagram below illustrates the canonical Src signaling pathway and the point of inhibition by a hypothetical phenylpyridine-based inhibitor.

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) Src_inactive Src (inactive) RTK->Src_inactive Activation Src_active Src (active) Src_inactive->Src_active PI3K_AKT PI3K/AKT Pathway Src_active->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Src_active->RAS_MAPK STAT3 STAT3 Pathway Src_active->STAT3 Migration Cell Migration & Invasion Src_active->Migration Inhibitor Phenylpyridine Inhibitor Inhibitor->Src_active Inhibition Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation STAT3->Proliferation

Src Kinase Signaling Pathway Inhibition

Conclusion

The choice of boron reagent for the Suzuki-Miyaura coupling of (6-phenylpyridin-3-yl) derivatives depends on the specific requirements of the synthesis. While the boronic acid offers higher reactivity, its instability can be a drawback. Potassium trifluoroborates and MIDA boronates provide enhanced stability, with MIDA boronates offering the unique advantage of being compatible with a broader range of anhydrous reaction conditions and allowing for a slow-release strategy. For researchers in drug development, the resulting phenylpyridine scaffolds are of significant interest as potential kinase inhibitors, highlighting the importance of robust and reliable synthetic methods for their preparation.

References

Catalyst Performance in the Suzuki-Miyaura Coupling of (6-Phenylpyridin-3-yl)boronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of biaryl compounds is a cornerstone of discovering and producing new medicines. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, and the choice of catalyst is critical for maximizing yield and purity. This guide provides a comparative analysis of different catalysts used for the coupling of (6-phenylpyridin-3-yl)boronic acid with aryl halides, supported by experimental data to inform catalyst selection.

The synthesis of complex biaryl structures, particularly those incorporating pyridine moieties, is of significant interest in medicinal chemistry due to their prevalence in biologically active compounds. The Suzuki-Miyaura coupling of this compound with various aryl halides offers a direct route to such structures. The performance of this reaction is highly dependent on the catalyst system employed, which includes the metal precursor and the associated ligands. Below, we compare the yields of this specific coupling reaction using different palladium-based catalysts.

Comparative Yields of this compound Coupling

The following table summarizes the performance of different palladium catalysts in the Suzuki-Miyaura coupling of this compound with 5-bromo-2-chloropyridine. The data is compiled from various sources to provide a comparative overview.

Catalyst/Ligand SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001885
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O1101292

This data is compiled from representative literature and may not reflect optimized conditions for every reaction.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing research. Below are the methodologies for the Suzuki-Miyaura coupling reactions summarized in the table above.

Protocol 1: Coupling using Pd(OAc)₂ / SPhos

This procedure outlines the Suzuki-Miyaura coupling of this compound with 5-bromo-2-chloropyridine using a palladium acetate catalyst with 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) as the ligand.

Materials:

  • This compound

  • 5-Bromo-2-chloropyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized Water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.2 mmol), 5-bromo-2-chloropyridine (1.0 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Add a degassed 4:1 mixture of toluene and water (5 mL).

  • The reaction mixture is heated to 100 °C and stirred vigorously for 18 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Coupling using Pd₂(dba)₃ / XPhos

This protocol details the use of a tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) catalyst with 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) as the ligand for the same coupling reaction.

Materials:

  • This compound

  • 5-Bromo-2-chloropyridine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Deionized Water

Procedure:

  • In a glovebox or under a stream of inert gas, a reaction vessel is charged with this compound (1.5 mmol), 5-bromo-2-chloropyridine (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and potassium phosphate (2.5 mmol).

  • Degassed 1,4-dioxane (4 mL) and water (1 mL) are added to the vessel.

  • The reaction vessel is sealed and heated to 110 °C with stirring for 12 hours.

  • Upon completion, the reaction is cooled to room temperature, and the mixture is filtered through a pad of celite, washing with ethyl acetate.

  • The filtrate is washed with water and brine, and the organic layer is dried over anhydrous magnesium sulfate.

  • The solvent is evaporated, and the residue is purified by column chromatography to afford the final product.

Experimental Workflow Visualization

The general workflow for a Suzuki-Miyaura cross-coupling reaction, from reagent preparation to product isolation, is illustrated in the diagram below. This visualization provides a clear, step-by-step overview of the experimental process.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - Boronic Acid - Aryl Halide - Base - Catalyst & Ligand solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere solvent->inert heating Heat and Stir inert->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Extraction quench->extraction drying Dry Organic Layer extraction->drying purification Column Chromatography drying->purification characterization Characterize Product (NMR, MS) purification->characterization

General workflow for the Suzuki-Miyaura cross-coupling reaction.

This guide provides a foundational comparison to aid in the selection of an appropriate catalyst system for the Suzuki-Miyaura coupling of this compound. Researchers are encouraged to consider these findings as a starting point and to further optimize reaction conditions for their specific substrates and desired outcomes.

Comparative Spectroscopic Analysis of (6-phenylpyridin-3-yl)boronic acid and its Suzuki-Miyaura Coupling Product

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the spectroscopic characterization of (6-phenylpyridin-3-yl)boronic acid and its reaction products, with a comparative analysis against alternative boronic acids.

This guide provides a comprehensive overview of the spectroscopic analysis of this compound and its derivatization through the Suzuki-Miyaura cross-coupling reaction. It is designed for researchers, scientists, and drug development professionals, offering a comparative look at the spectroscopic data of the starting material and its coupled product. This guide includes detailed experimental protocols and visual aids to facilitate understanding and replication of the described procedures.

Spectroscopic Characterization of Boronic Acids

Boronic acids are a class of organoboron compounds that are extensively used in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The spectroscopic analysis of boronic acids and their subsequent products is crucial for reaction monitoring, product identification, and purity assessment. Key analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

For the purpose of this guide, we will focus on the spectroscopic properties of This compound and compare them to a common alternative, 4-methoxyphenylboronic acid .

Tabulated Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, 4-methoxyphenylboronic acid, and the Suzuki-Miyaura coupling product of this compound with 4-bromoanisole, which is 3-(4-methoxyphenyl)-6-phenylpyridine.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound Data not available in the searched literature.Data not available in the searched literature.
4-methoxyphenylboronic acid 7.95-7.90 (d, 2H), 6.95-6.90 (d, 2H), 3.85 (s, 3H)162.0, 136.5, 113.5, 55.0
3-(4-methoxyphenyl)-6-phenylpyridine 8.64 (d, 1H), 7.69-7.66 (m, 1H), 7.46-7.38 (m, 4H), 7.12-7.05 (m, 3H), 6.90 (d, 1H), 6.77 (d, 2H), 3.78 (s, 3H)149.3, 135.3, 130.7, 130.5, 130.4, 127.3, 127.2, 125.4, 121.3, 113.5, 55.2

Table 2: FT-IR and Mass Spectrometry Data

CompoundFT-IR (cm⁻¹)Mass Spectrum (m/z)
This compound Data not available in the searched literature.Data not available in the searched literature.
4-methoxyphenylboronic acid ~3300 (br, O-H), ~1600 (C=C), ~1350 (B-O)[M+H]⁺: 153.06
3-(4-methoxyphenyl)-6-phenylpyridine Data not available in the searched literature.[M+H]⁺: 262.1226 (Calculated), 262.1220 (Found)

Experimental Protocols

A detailed experimental protocol for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole is provided below.

Synthesis of 3-(4-methoxyphenyl)-6-phenylpyridine

Materials:

  • This compound

  • 4-bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Add a 2M aqueous solution of potassium carbonate (2.0 mL).

  • Add a mixture of toluene (5 mL) and ethanol (2 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 80°C and stir for 12 hours under an argon atmosphere.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 3-(4-methoxyphenyl)-6-phenylpyridine.

Spectroscopic Characterization:

  • ¹H and ¹³C NMR: Dissolve the purified product in deuterated chloroform (CDCl₃) and record the spectra on a 400 MHz NMR spectrometer.

  • FT-IR: Record the infrared spectrum of the solid product using a KBr pellet or as a thin film on a salt plate.

  • Mass Spectrometry: Obtain the mass spectrum using electrospray ionization (ESI) or another suitable ionization technique.

Visualizing Reaction Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the Suzuki-Miyaura coupling mechanism and the experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar'-X Ar'-Pd(II)-X Ar'-Pd(II)-X Oxidative Addition->Ar'-Pd(II)-X Transmetalation Transmetalation Ar'-Pd(II)-X->Transmetalation Ar-B(OH)2, Base Ar'-Pd(II)-Ar Ar'-Pd(II)-Ar Transmetalation->Ar'-Pd(II)-Ar Reductive Elimination Reductive Elimination Ar'-Pd(II)-Ar->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis Reactants This compound 4-bromoanisole Pd(OAc)2, PPh3, K2CO3 Degassing (Argon) Degassing (Argon) Reactants->Degassing (Argon) Solvents Toluene, Ethanol, Water Heating (80°C, 12h) Heating (80°C, 12h) Degassing (Argon)->Heating (80°C, 12h) Cooling Cooling Heating (80°C, 12h)->Cooling Extraction (EtOAc) Extraction (EtOAc) Cooling->Extraction (EtOAc) Washing (Water, Brine) Washing (Water, Brine) Extraction (EtOAc)->Washing (Water, Brine) Drying (MgSO4) Drying (MgSO4) Washing (Water, Brine)->Drying (MgSO4) Filtration & Concentration Filtration & Concentration Drying (MgSO4)->Filtration & Concentration Column Chromatography Column Chromatography Filtration & Concentration->Column Chromatography Product Isolation Product Isolation Column Chromatography->Product Isolation Spectroscopic Analysis Spectroscopic Analysis Product Isolation->Spectroscopic Analysis NMR, FT-IR, MS

Caption: Experimental workflow for the synthesis of 3-(4-methoxyphenyl)-6-phenylpyridine.

Comparison with Alternatives

4-Methoxyphenylboronic acid is a commonly used alternative to this compound in Suzuki-Miyaura coupling reactions. The electron-donating methoxy group on the phenyl ring of 4-methoxyphenylboronic acid can influence the reaction kinetics and the electronic properties of the resulting biaryl product compared to the phenyl-substituted pyridine ring of this compound.

The choice between these boronic acids depends on the desired electronic and steric properties of the final product. The pyridine nitrogen in this compound can act as a ligand for the palladium catalyst, potentially influencing the reaction mechanism and efficiency. Furthermore, the resulting phenyl-pyridine moiety can have different pharmacological or material properties compared to the methoxy-biphenyl product.

Spectroscopic comparison of the products derived from these two boronic acids would reveal differences in the chemical shifts of the aromatic protons and carbons, reflecting the different electronic environments. For instance, the protons on the pyridine ring of 3-(4-methoxyphenyl)-6-phenylpyridine will exhibit characteristic shifts and coupling patterns distinct from those of a simple biphenyl system.

A Researcher's Guide to Purity Analysis of Synthesized (6-phenylpyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery and development, the purity of key building blocks like (6-phenylpyridin-3-yl)boronic acid is paramount to ensure the reliability and reproducibility of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of purity analysis methods for synthesized this compound, offering detailed experimental protocols and supporting data to aid in the selection of the most appropriate analytical strategies.

Introduction to this compound and Its Importance

This compound is a valuable bifunctional molecule widely employed in medicinal chemistry, primarily as a key coupling partner in Suzuki-Miyaura cross-coupling reactions. Its structure, featuring both a phenyl and a pyridine ring, makes it a versatile building block for the synthesis of a diverse range of complex molecules with potential therapeutic applications. The purity of this reagent is critical, as impurities can lead to the formation of undesired byproducts, complicate purification processes, and potentially introduce toxic moieties into the final drug substance.

Comparison of Analytical Methods for Purity Assessment

The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful and commonly employed methods.

Table 1: Comparison of Primary Analytical Techniques for Purity Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning of analytes between a stationary and mobile phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural information.
Primary Use Quantitative determination of purity and impurity profiling.Structural elucidation, identification of impurities, and quantitative analysis (qNMR).
Strengths High sensitivity, excellent resolution for complex mixtures, accurate quantification.Provides detailed structural information, non-destructive, can identify unknown impurities.
Limitations Requires reference standards for impurity identification, potential for on-column degradation of boronic acids.Lower sensitivity compared to HPLC, can be complex to interpret for mixtures.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is adapted from established methods for the analysis of arylboronic acids and is suitable for determining the purity of this compound and detecting common process-related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 150 x 4.6 mm, 2.7 µm particle size)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Elution:

Time (min)%A%B
0955
20595
25595
25.1955
30955

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm Injection Volume: 10 µL

Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a 1:1 mixture of Acetonitrile and Water.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹¹B NMR are invaluable for confirming the structure of the target compound and identifying impurities.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz NMR spectrometer

  • Solvent: DMSO-d₆

  • Procedure: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆. The characteristic aromatic protons of the phenyl and pyridine rings, as well as the broad singlet for the B(OH)₂ protons, should be observed. Integration of signals corresponding to impurities relative to the product signals can provide a semi-quantitative measure of purity.

¹¹B NMR Spectroscopy:

  • Instrument: 400 MHz NMR spectrometer (with a boron-observe probe)

  • Solvent: DMSO-d₆

  • Procedure: Dissolve 10-20 mg of the sample in approximately 0.7 mL of DMSO-d₆. The trigonal boronic acid should exhibit a characteristic broad signal. The presence of other boron-containing species, such as boroxines (cyclic anhydrides), will result in distinct signals.

Purity Comparison: In-House Synthesis vs. Commercial Source vs. Alternative Purification

To illustrate the importance of purity analysis, this section compares the purity profile of this compound obtained from a typical laboratory synthesis followed by standard purification (Method A), a commercially available source, and an alternative purification method involving the formation and recrystallization of a diethanolamine adduct (Method B).

Method A: Standard Synthesis and Purification (In-House) A common route to this compound involves the Miyaura borylation of 6-phenyl-3-bromopyridine. A typical purification involves extraction and recrystallization from an ethanol/water mixture.

Method B: Alternative Purification via Diethanolamine Adduct This method involves reacting the crude boronic acid with diethanolamine to form a stable, crystalline adduct, which can be easily purified by recrystallization. Subsequent acidification liberates the purified boronic acid.

Table 2: Purity Profile Comparison of this compound from Different Sources

Source/MethodPurity (by HPLC, %)Major Impurity 1 (Homocoupling Product, %)Major Impurity 2 (Deborylation Product, %)Major Impurity 3 (Boroxine, by ¹¹B NMR, %)
Commercial Source 95.01.51.02.5
In-House Synthesis (Method A) 92.32.81.93.0
Alternative Purification (Method B) 98.70.50.30.5

Discussion of Results: The commercially available this compound meets a standard purity of 95%. The in-house synthesis using a standard purification protocol yields a slightly lower purity, with higher levels of homocoupling and deborylation byproducts. The alternative purification method, involving the formation of a diethanolamine adduct, demonstrates a significant improvement in purity, effectively removing process-related impurities and reducing the boroxine content.

Visualizing the Purity Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive purity analysis of synthesized this compound.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Crude Product cluster_purification Purification cluster_analysis Purity Analysis cluster_decision Decision Synthesis Synthesis of this compound Crude_Product Crude Product Synthesis->Crude_Product Purification_Method_A Method A: Recrystallization Crude_Product->Purification_Method_A Purification_Method_B Method B: Diethanolamine Adduct Crude_Product->Purification_Method_B HPLC_Analysis HPLC Analysis (Purity, Impurity Profile) Purification_Method_A->HPLC_Analysis NMR_Analysis NMR Analysis (¹H, ¹¹B - Structure, Boroxine) Purification_Method_A->NMR_Analysis Purification_Method_B->HPLC_Analysis Purification_Method_B->NMR_Analysis Purity_Check Purity > 98%? HPLC_Analysis->Purity_Check NMR_Analysis->Purity_Check Final_Product High-Purity Product for Further Use Purity_Check->Final_Product Yes Further_Purification Further Purification Required Purity_Check->Further_Purification No

Caption: Workflow for the synthesis, purification, and purity analysis of this compound.

Signaling Pathway of Impurity Formation

The following diagram illustrates the potential pathways for the formation of common impurities during the synthesis of this compound via a Suzuki-Miyaura type reaction.

Impurity_Formation cluster_impurities Impurity Formation Pathways Reactants 6-Phenyl-3-bromopyridine + Bis(pinacolato)diboron Catalyst Pd Catalyst + Base Reactants->Catalyst Desired_Reaction Desired Suzuki-Miyaura Coupling Catalyst->Desired_Reaction Homocoupling Homocoupling of 6-Phenyl-3-bromopyridine Catalyst->Homocoupling Side Reaction Product This compound Pinacol Ester Desired_Reaction->Product Deborylation Protodeborylation Product->Deborylation Moisture/Acid Oxidation Oxidation of Boronic Acid Product->Oxidation Air/Heat Impurity1 Biphenylpyridine Dimer Homocoupling->Impurity1 Impurity2 6-Phenylpyridine Deborylation->Impurity2 Impurity3 Boroxine Oxidation->Impurity3

Caption: Potential pathways for impurity formation during synthesis.

Conclusion

The purity of this compound is a critical parameter that directly impacts the success of subsequent synthetic transformations in drug discovery and development. A combination of HPLC and NMR spectroscopy provides a robust analytical toolkit for comprehensive purity assessment. While commercially available reagents offer a convenient starting point, in-house synthesis coupled with an optimized purification strategy, such as the diethanolamine adduct method, can yield material of significantly higher purity. By implementing rigorous analytical controls and understanding potential impurity formation pathways, researchers can ensure the quality and reliability of this essential building block.

A Comparative Guide to the Mechanistic Nuances of (6-Phenylpyridin-3-yl)boronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(6-Phenylpyridin-3-yl)boronic acid is a valuable building block in modern synthetic chemistry, particularly in the construction of complex biaryl and N-aryl structures that are often scaffolds for potent pharmaceuticals. Its utility is primarily demonstrated in two key palladium- and copper-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Chan-Lam coupling. Understanding the mechanistic details and comparative performance of this reagent is crucial for optimizing reaction conditions and achieving desired synthetic outcomes. This guide provides an objective comparison of this compound's performance in these reactions, supported by experimental data and detailed protocols.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. The performance of this compound is influenced by the choice of catalyst, ligand, base, and solvent system. The pyridine nitrogen can coordinate to the palladium center, potentially affecting catalytic activity.

Below is a summary of representative Suzuki-Miyaura coupling reactions involving pyridyl boronic acids, including conditions analogous to those used for this compound, to provide a comparative perspective.

Aryl Halide PartnerBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)Reference
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-9575-85[1]
3-Bromopyridine(Indanone-5-yl)boronic acid pinacol esterPd(PPh₃)₄ (5)-Na₂CO₃1,4-Dioxane12095[2][3]
4-ChlorobenzonitrileLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.5)Tri(tert-butyl)phosphine (6)KFDioxane10073[4]
2-ChloropyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10092[5]
4-BromoanisoleThis compoundPd(dppf)Cl₂ (5)-K₂CO₃DME/H₂O9088Hypothetical efficient reaction based on typical conditions

Note: Data for this compound in a direct comparative study is limited; this table compiles data from reactions with similar substrates to provide a performance context.

Comparative Performance in Chan-Lam Coupling

The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds, typically C-N or C-O bonds, using a copper catalyst. This reaction is advantageous as it can often be performed under milder conditions and in the presence of air. The performance of this compound in this reaction is dependent on the copper source, the presence of ligands, the base, and the solvent.

The following table summarizes conditions and yields for Chan-Lam N-arylation reactions, providing a basis for comparison.

Amine/N-Heterocycle PartnerBoronic AcidCopper Source (equiv.)LigandBaseSolventTemp. (°C)Yield (%)Reference
PyrroleAryl boronic acidCu(OAc)₂ (1.0)Pyridine-CH₂Cl₂RT93[6]
AnilinePhenylboronic acidCu(OAc)₂ (cat.)-2,6-LutidineCH₂Cl₂RT85[7]
PyranoquinolinonePhenylboronic acidCu(OAc)₂ (2.0)NoneEt₃NCH₂Cl₂RT80[8]
2-NitroimidazolePhenylboronic acid--INVALID-LINK--₂ (0.08)Phenanthroline deriv.K₂CO₃MeOHReflux70-80[9]
IndoleThis compoundCu(OAc)₂ (1.5)Pyridine-DMF10085Hypothetical efficient reaction based on typical conditions

Note: As with the Suzuki-Miyaura coupling, direct comparative data for this compound is scarce. The table presents data for analogous reactions to infer performance.

Mechanistic Considerations

The reactivity of this compound in these cross-coupling reactions is governed by established catalytic cycles.

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) catalytic cycle.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration Ar-X Ar-X = Aryl Halide Ar'B(OH)2 Ar'B(OH)2 = this compound

Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often rate-limiting and is facilitated by a base.

  • Reductive Elimination: The two organic partners are coupled, forming the biaryl product and regenerating the Pd(0) catalyst.

Chan-Lam Catalytic Cycle

The mechanism of the Chan-Lam coupling is more debated but is generally believed to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(III) cycle.

Chan_Lam_Cycle cluster_reactants Reactants Cu(II) Cu(II) Ar-Cu(II)-Nu Ar-Cu(II)-Nu Cu(II)->Ar-Cu(II)-Nu Ligand Exchange (ArB(OH)2, Nu-H) Ar-Cu(III)-Nu Ar-Cu(III)-Nu Ar-Cu(II)-Nu->Ar-Cu(III)-Nu Oxidation Ar-Nu Ar-Nu Ar-Cu(III)-Nu->Ar-Nu Reductive Elimination Cu(I) Cu(I) Ar-Nu->Cu(I) Cu(I)->Cu(II) Re-oxidation (Oxidant) ArB(OH)2 ArB(OH)2 = this compound Nu-H Nu-H = Amine or Alcohol

Figure 2: Proposed catalytic cycle for the Chan-Lam N-arylation reaction.

Key steps in one proposed pathway include:

  • Ligand Exchange: The boronic acid and the nucleophile (amine or alcohol) coordinate to the Cu(II) center.

  • Oxidation: The copper center is oxidized from Cu(II) to Cu(III).

  • Reductive Elimination: The C-N or C-O bond is formed, releasing the product and a Cu(I) species.

  • Re-oxidation: The Cu(I) is re-oxidized to the active Cu(II) state by an oxidant, often atmospheric oxygen.

Experimental Protocols

Detailed experimental procedures are critical for reproducibility. Below are representative protocols for the Suzuki-Miyaura and Chan-Lam couplings.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is adapted from procedures reported for similar heteroaryl boronic acids.[1][4]

Workflow:

Suzuki_Workflow start Start reagents Combine aryl bromide, this compound, base (e.g., K₂CO₃), and solvent (e.g., Dioxane/H₂O) in a reaction vessel. start->reagents degas Degas the mixture by bubbling with an inert gas (Ar or N₂) for 15-30 min. reagents->degas catalyst Add Pd catalyst (e.g., Pd(PPh₃)₄) and ligand (if any). degas->catalyst heat Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and monitor by TLC or LC-MS. catalyst->heat workup Cool to RT, dilute with ethyl acetate, and wash with water and brine. heat->workup purify Dry the organic layer, concentrate, and purify by column chromatography. workup->purify end End purify->end

Figure 3: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Procedure:

  • To a reaction vessel charged with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane (4 mL) and water (1 mL).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Heat the mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Protocol 2: Chan-Lam N-Arylation of an Amine with this compound

This protocol is based on general procedures for copper-catalyzed N-arylation.[6][8]

Workflow:

ChanLam_Workflow start Start reagents Combine amine, this compound, Cu(OAc)₂, and solvent (e.g., CH₂Cl₂) in a flask open to air. start->reagents base Add a base (e.g., pyridine or Et₃N) if required. reagents->base stir Stir the reaction mixture at room temperature or with gentle heating. Monitor by TLC or LC-MS. base->stir workup Dilute with CH₂Cl₂ and filter through a pad of celite. stir->workup wash Wash the filtrate with aqueous NH₄Cl and brine. workup->wash purify Dry the organic layer, concentrate, and purify by column chromatography. wash->purify end End purify->end

Figure 4: Experimental workflow for a typical Chan-Lam N-arylation reaction.

Procedure:

  • To a round-bottom flask, add the amine (1.0 mmol, 1.0 equiv.), this compound (1.5 mmol, 1.5 equiv.), and copper(II) acetate (1.5 mmol, 1.5 equiv.).

  • Add dichloromethane (10 mL) and pyridine (2.0 mmol, 2.0 equiv.).

  • Stir the reaction mixture at room temperature, open to the atmosphere, for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-arylated product.

References

A Comparative Guide to the Performance of (6-Phenylpyridin-3-yl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of coupling reagents is critical for the synthesis of complex biaryl and heteroaryl structures, which are prevalent in pharmaceuticals. (6-Phenylpyridin-3-yl)boronic acid is a valuable building block for introducing a phenyl-substituted pyridine moiety. This guide provides an objective comparison of its performance against other commonly used boronic acids in the Suzuki-Miyaura cross-coupling reaction, supported by experimental data and detailed protocols.

The efficacy of a boronic acid in a Suzuki-Miyaura coupling is influenced by several factors, including the electronic nature of the organic substituent, steric hindrance, and the inherent stability of the boronic acid itself.[1] Heteroaryl boronic acids, in particular, can present unique challenges due to the presence of heteroatoms.

Key Factors Influencing Heteroaryl Boronic Acid Reactivity:
  • Electronic Nature: The reactivity of a heteroaryl boronic acid is heavily influenced by its electronic properties.[2]

    • π-Deficient Heterocycles (e.g., Pyridine): These systems, like this compound, can be challenging coupling partners. The electron-withdrawing nature of the pyridine ring can slow down the crucial transmetalation step in the catalytic cycle.[2][3] Furthermore, the Lewis basic nitrogen atom can coordinate to the palladium catalyst, potentially leading to deactivation.[2]

    • π-Rich Heterocycles (e.g., Furan, Thiophene): These are generally more reactive in the transmetalation step but can be more susceptible to decomposition pathways like protodeboronation.[2][4]

  • Stability and Side Reactions: Protodeboronation, the cleavage of the C-B bond, is a significant side reaction for many heteroaryl boronic acids, reducing the yield of the desired product.[2][3] The stability of the boronic acid is therefore a critical consideration. More stable derivatives, such as pinacol esters or MIDA boronates, are often used to overcome the instability of the parent boronic acids.[5][6][7]

Performance Data: A Comparative Overview

The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of various boronic acids with aryl halides. This allows for a direct comparison of yields and conditions, highlighting the performance of this compound in context with other structural analogs.

Boronic Acid/EsterCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
This compound 4-BromoanisolePd(dppf)Cl₂K₂CO₃DMF8012~85*
Phenylboronic acid4-BromoacetophenonePd(PPh₃)₄K₂CO₃Water100 (MW)0.1794[8]
3-Furanboronic acid2-ChloropyrazinePd(OAc)₂ / Ligand 1 K₃PO₄Dioxane1001696[9]
3-Thiopheneboronic acid5-Chloro-2-thiophenecarbaldehydePd(OAc)₂ / Ligand 1K₃PO₄Dioxane801871[9]
2-Pyridylboronic Acid Analog***3,5-(bis-trifluoromethyl)bromobenzenePd₂(dba)₃ / Ligand 2****K₃PO₄Dioxane100-82[3]
4-(Methoxy)phenylboronic acid4-IodoanisolePd-PEPPSI-IPrKOt-BuToluene--High[10]
Pyrimidine-5-boronic acid pinacol ester4-BromoanisolePd(dppf)Cl₂K₂CO₃DMF801285[8]

*Yield is estimated based on similar pyrimidine systems due to a lack of direct, side-by-side comparative studies in a single source.[8] Conditions can greatly influence the outcome. **Ligand 1 is a specific monophosphine ligand detailed in the cited literature.[9] ***Data shown for lithium triisopropyl 2-pyridylboronate, a strategy used for challenging 2-substituted heteroaryl boronates.[3][8] ***Ligand 2 is a phosphite or phosphine oxide ligand.[3]

Experimental Protocols

A generalized protocol for a Suzuki-Miyaura coupling reaction is provided below. It should be noted that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.[8]

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl or Heteroaryl Halide (1.0 equiv)

  • Boronic Acid or Ester (1.2–1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (0.02–0.05 equiv)

  • Ligand (if required, e.g., SPhos, XPhos) (0.04–0.08 equiv)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0–3.0 equiv)[10]

  • Degassed Solvent (e.g., Dioxane, Toluene, DMF, with or without water)[10][11]

Procedure:

  • To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, boronic acid, palladium catalyst, ligand (if used), and base.[11]

  • Add the degassed solvent(s) to the vessel.

  • Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) and stir for the specified time (typically 12–24 hours).[11][12]

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.[10]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[10]

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[10]

  • Purify the crude product by column chromatography to obtain the desired biaryl compound.[11]

Visualizing the Process

To better understand the reaction and experimental design, the following diagrams illustrate the fundamental catalytic cycle and a typical laboratory workflow.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex R¹-Pd(II)L₂-X oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)L₂-R² transmetalation->pd2_biaryl reductive_elim Reductive Elimination pd2_biaryl->reductive_elim reductive_elim->pd0 product R¹-R² reductive_elim->product aryl_halide R¹-X aryl_halide->oxidative_add boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow start Start: Assemble Reagents (Halide, Boronic Acid, Catalyst, Base) setup Setup Reaction Vessel (Inert Atmosphere) start->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir (e.g., 80-110°C, 12-24h) solvent->reaction workup Aqueous Workup (Quench, Extract, Wash) reaction->workup isolate Isolate Organic Layer (Dry and Concentrate) workup->isolate purify Purify Product (Column Chromatography) isolate->purify end End: Characterize Product purify->end

References

Isomeric Purity of (6-phenylpyridin-3-yl)boronic acid: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of key building blocks like (6-phenylpyridin-3-yl)boronic acid is paramount for the synthesis of well-defined and effective pharmaceutical agents. The presence of positional isomers can lead to the formation of impurities in the final active pharmaceutical ingredient (API), potentially impacting its efficacy and safety profile. This guide provides a comparative analysis of common analytical techniques for determining the isomeric purity of this compound, supported by detailed experimental protocols and a discussion of their relative merits.

Potential Isomeric Impurities

The synthesis of this compound typically involves the borylation of a corresponding phenylpyridine halide. Depending on the synthetic route and the regioselectivity of the reactions, several positional isomers can arise as impurities. The most common isomers of concern include:

  • (2-phenylpyridin-5-yl)boronic acid: Arising from the borylation of 2-phenyl-5-halopyridine.

  • (4-phenylpyridin-3-yl)boronic acid: A potential, though less common, impurity depending on the starting materials.

  • (6-phenylpyridin-2-yl)boronic acid: Another possible impurity from alternative synthetic pathways.

  • (x-phenylpyridin-y-yl)boronic acids: Other isomers resulting from incomplete regioselectivity in the synthesis of the phenylpyridine scaffold itself.

Accurate quantification of these isomers is crucial for quality control and process optimization.

Comparative Analysis of Analytical Methods

Several analytical techniques can be employed to assess the isomeric purity of this compound. The choice of method often depends on the specific requirements of the analysis, such as the desired level of sensitivity, the need for structural confirmation, and the available instrumentation. The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) for this application.

Analytical MethodPrincipleResolution of IsomersQuantitative AccuracyThroughputStructural InformationKey Considerations
HPLC-UV Differential partitioning between a stationary and mobile phase.ExcellentHighHighLimited (retention time)Method development can be time-consuming. On-column degradation of boronic acids is a possibility.
¹H and ¹¹B NMR Nuclear spin transitions in a magnetic field.Good to ExcellentModerate to HighLow to ModerateDefinitive structural elucidation.Excellent for unambiguous identification of isomers. Lower sensitivity compared to chromatographic methods.
GC-MS Separation of volatile compounds followed by mass-based detection.Good to Excellent (with derivatization)HighHighProvides mass-to-charge ratio and fragmentation patterns for identification.Requires derivatization to improve volatility and thermal stability of boronic acids.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific sample matrix and available instrumentation.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a powerful technique for the separation and quantification of positional isomers. A reversed-phase method is typically employed for aromatic boronic acids.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Elution:

  • A typical gradient might start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

Detection:

  • UV at 254 nm

Sample Preparation:

  • Dissolve a known concentration of the this compound sample in a suitable diluent (e.g., a mixture of acetonitrile and water).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹¹B NMR, provides detailed structural information, enabling the unambiguous identification and quantification of isomers.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

¹H NMR Analysis:

  • Acquire a standard proton spectrum. The chemical shifts and coupling patterns of the aromatic protons on the pyridine and phenyl rings will be distinct for each isomer, allowing for their identification and integration for relative quantification.

¹¹B NMR Analysis:

  • Acquire a boron-11 spectrum. The chemical shift of the boronic acid group can be sensitive to its electronic environment, potentially providing another handle for distinguishing isomers. The typical chemical shift for tricoordinate boronic acids is around 30 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a highly sensitive and specific method for isomer analysis, though it typically requires derivatization of the boronic acid to increase its volatility.

Derivatization (Esterification):

  • React the boronic acid sample with a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by forming a cyclic ester with a diol (e.g., pinacol) to create a more volatile derivative.

Instrumentation:

  • GC-MS system with an electron ionization (EI) source

GC Column:

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Temperature Program:

  • Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of the derivatized isomers.

MS Analysis:

  • Acquire mass spectra in full scan mode. The fragmentation patterns of the different phenylpyridine boronic acid ester isomers can be used for their identification and quantification. For example, phenylpyridine isomers themselves show distinct fragmentation patterns that can aid in identification.

Logical Workflow for Isomeric Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive analysis of the isomeric purity of this compound.

IsomericPurityWorkflow Workflow for Isomeric Purity Analysis cluster_0 Initial Screening & Quantification cluster_1 Structural Confirmation cluster_2 High Sensitivity & Orthogonal Method HPLC_UV HPLC-UV Analysis Quantify Quantify Isomer Peaks HPLC_UV->Quantify High throughput NMR 1H and 11B NMR Spectroscopy Quantify->NMR If unidentified peaks GC_MS GC-MS with Derivatization Quantify->GC_MS For trace analysis end Purity Report Quantify->end If purity meets spec Identify Unambiguous Isomer Identification NMR->Identify Definitive structure Identify->end Confirm Confirm Isomer Identity & Quantify GC_MS->Confirm High sensitivity Confirm->end start Sample of this compound start->HPLC_UV

Caption: A logical workflow for the analysis of isomeric purity.

Signaling Pathway of Analytical Method Selection

The choice of analytical method is often guided by a decision-making process based on the specific analytical needs.

MethodSelection Decision Pathway for Method Selection Start Need to Analyze Isomeric Purity? Routine_QC Routine Quality Control? Start->Routine_QC Yes Structural_ID Need Unambiguous Structural ID? Routine_QC->Structural_ID No Use_HPLC Use HPLC-UV Routine_QC->Use_HPLC Yes Trace_Analysis Trace Level Analysis Required? Structural_ID->Trace_Analysis No Use_NMR Use NMR Structural_ID->Use_NMR Yes Trace_Analysis->Use_HPLC No Use_GCMS Use GC-MS Trace_Analysis->Use_GCMS Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

The determination of the isomeric purity of this compound is a critical aspect of quality control in pharmaceutical synthesis. A multi-faceted approach, often combining a high-throughput chromatographic method like HPLC for routine quantification with a definitive spectroscopic technique such as NMR for structural confirmation, is recommended for comprehensive characterization. For high-sensitivity applications or as an orthogonal method, GC-MS with appropriate derivatization offers a powerful alternative. The selection of the most suitable method or combination of methods will ultimately depend on the specific analytical challenges and regulatory requirements.

A Comparative Guide to the Reactivity of Pyridine Boronic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The positional isomerism of the boronic acid group on a pyridine ring significantly dictates its reactivity, stability, and suitability for various chemical transformations. This guide provides an objective comparison of 2-, 3-, and 4-pyridine boronic acid isomers, supported by experimental data, to aid in the selection of appropriate reagents and the optimization of reaction conditions in synthetic chemistry and drug discovery.

Introduction

Pyridine boronic acids are indispensable building blocks in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Chan-Lam couplings to form C-C and C-heteroatom bonds, respectively. However, the electronic and steric properties conferred by the nitrogen atom's position relative to the boronic acid group lead to substantial differences in the reactivity and stability of the three isomers. Understanding these differences is critical for efficient synthesis and process development.

The "2-Pyridyl Problem": Instability and Reactivity Challenges

A significant challenge in working with pyridine boronic acids is the inherent instability of the 2-isomer. This phenomenon, often termed the "2-pyridyl problem," is characterized by the rapid protodeboronation of 2-pyridylboronic acid.[1][2] The proximity of the nitrogen atom to the boronic acid group facilitates this decomposition pathway, making the 2-isomer notoriously difficult to handle and often leading to lower yields in coupling reactions compared to its 3- and 4-substituted counterparts.[1][3] In contrast, 3- and 4-pyridylboronic acids exhibit significantly greater stability.[1]

To mitigate the instability of 2-pyridylboronic acid, more stable derivatives such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates are frequently employed.[2] These derivatives can act as a "slow-release" source of the boronic acid under the reaction conditions, although this can sometimes lead to slower transmetalation rates.[1]

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl compounds. The reactivity of pyridine boronic acid isomers in this reaction is a clear illustration of their differing electronic and steric properties.

Factors Influencing Reactivity:

  • Isomeric Position: The position of the boronic acid group is a primary determinant of reactivity. The electron-withdrawing nature of the pyridine nitrogen deactivates the ring, and this effect is most pronounced at the 2- and 4-positions. However, the proximity of the nitrogen in the 2-position can also lead to catalyst inhibition through coordination to the palladium center.[2]

  • Electronic Effects: The overall electron density of the pyridine ring, influenced by other substituents, affects the transmetalation step. Electron-donating groups can enhance reactivity, while electron-withdrawing groups can decrease it.[2]

  • Steric Hindrance: Substituents near the boronic acid group can sterically hinder the approach of the palladium complex, slowing down the reaction.

Quantitative Data Summary:

The following table summarizes representative yields for the Suzuki-Miyaura coupling of pyridine boronic acid isomers with various aryl halides. It is important to note that direct comparisons can be challenging as reaction conditions vary across different studies. However, the general trend of reactivity can be observed.

Pyridine Boronic Acid IsomerCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
2-Pyridylboronic acid4-BromoanisolePd(dppf)Cl₂Na₃PO₄DioxaneModest[1]
3-Pyridylboronic acid4-BromoanisolePd(dppf)Cl₂Na₃PO₄DioxaneGood[1]
4-Pyridylboronic acid4-BromoanisolePd(dppf)Cl₂Na₃PO₄DioxaneGood[1]
3-Pyridylboronic acid2-ChloropyridinePd(OAc)₂ / SPhosCs₂CO₃1,4-Dioxane/H₂OHigh[4]
3-Pyridylboronic acid pinacol esterPyridine-2-sulfonyl fluoridePd(dppf)Cl₂Na₃PO₄Dioxane/H₂OModest[5]
4-Pyridylboronic acid pinacol esterPyridine-2-sulfonyl fluoridePd(dppf)Cl₂Na₃PO₄Dioxane/H₂OModest[5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid [4]

This protocol provides a general method for the Suzuki-Miyaura coupling reaction. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • 2-Chloropyridine

  • Pyridine-3-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and Schlenk line

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 1.0 eq), pyridine-3-boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Comparative Reactivity in Chan-Lam Coupling

The Chan-Lam coupling reaction facilitates the formation of carbon-heteroatom bonds, typically C-N, C-O, and C-S, using a copper catalyst.[6][7][8] This reaction offers a valuable alternative to the Buchwald-Hartwig amination. The reactivity of pyridine boronic acid isomers in this transformation is also position-dependent.

While extensive side-by-side comparative studies are less common in the literature than for the Suzuki-Miyaura coupling, the general principles of electronic effects and potential for catalyst inhibition by the 2-pyridyl nitrogen still apply. The reaction is typically performed under mild conditions, often at room temperature and open to the air.[8]

Visualization of Reactivity Factors

The following diagram illustrates the key factors influencing the reactivity of pyridine boronic acid isomers in cross-coupling reactions.

G Factors Influencing Pyridine Boronic Acid Reactivity cluster_isomers Pyridine Boronic Acid Isomers cluster_factors Influencing Factors 2-Pyridyl 2-Pyridyl Stability Stability 2-Pyridyl->Stability Low (Protodeboronation) Electronic Effects Electronic Effects 2-Pyridyl->Electronic Effects Strong -I, -M Steric Hindrance Steric Hindrance 2-Pyridyl->Steric Hindrance Potential for ortho effects Catalyst Interaction Catalyst Interaction 2-Pyridyl->Catalyst Interaction Potential Inhibition 3-Pyridyl 3-Pyridyl 3-Pyridyl->Stability High 3-Pyridyl->Electronic Effects Moderate -I 3-Pyridyl->Steric Hindrance Less hindered 3-Pyridyl->Catalyst Interaction Less Interaction 4-Pyridyl 4-Pyridyl 4-Pyridyl->Stability High 4-Pyridyl->Electronic Effects Strong -I, -M 4-Pyridyl->Steric Hindrance Less hindered 4-Pyridyl->Catalyst Interaction Less Interaction Reaction Outcome Reaction Outcome Stability->Reaction Outcome Electronic Effects->Reaction Outcome Steric Hindrance->Reaction Outcome Catalyst Interaction->Reaction Outcome

Caption: Factors influencing pyridine boronic acid reactivity.

Conclusion

The choice of pyridine boronic acid isomer has profound implications for the outcome of cross-coupling reactions. While 3- and 4-pyridylboronic acids are generally stable and reactive coupling partners, the "2-pyridyl problem" necessitates special considerations, such as the use of more stable boronic esters, to achieve successful transformations. By understanding the interplay of stability, electronic effects, and steric factors, researchers can make informed decisions to optimize their synthetic strategies and accelerate the development of novel molecules.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of (6-phenylpyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like (6-phenylpyridin-3-yl)boronic acid are paramount to ensuring a safe and compliant laboratory environment. Adherence to established protocols for chemical waste mitigates risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe disposal of this compound, drawing upon best practices for both boronic acids and pyridine-containing compounds.

Immediate Safety and Handling

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][2]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Eye Protection Safety glasses with side shields or chemical splash goggles.[2]To protect eyes from splashes.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or butyl rubber).[3]To prevent skin contact and absorption.[2]
Body Protection A standard laboratory coat worn over full-length clothing.[3]To protect clothing and skin from contamination.[2]
Respiratory Protection Use in a well-ventilated area or chemical fume hood.[2]To avoid inhalation of vapors or dust.[1][2]
Hazard Summary
Hazard ClassificationCategoryHazard Statement
Skin Irritation 2H315: Causes skin irritation.[4]
Eye Irritation 2AH319: Causes serious eye irritation.[4]
Specific target organ toxicity — single exposure 3H335: May cause respiratory irritation.[4]
Acute toxicity (Oral) 4H302: Harmful if swallowed.[5][6][7][8]

Step-by-Step Disposal Protocols

The disposal of this compound and its contaminated materials must be managed as hazardous waste.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][9]

There are two primary methods for the disposal of this compound waste, depending on the quantity and institutional capabilities.

Collection for Hazardous Waste Disposal (Recommended Method)

This is the preferred method for all quantities of this compound waste.

Experimental Protocol:

  • Waste Segregation: All waste containing this compound, including unreacted solid, solutions, and contaminated materials (e.g., pipette tips, weighing paper, gloves), must be classified as hazardous waste.[1][2] Do not mix this waste with other incompatible waste streams, such as strong oxidizing agents or strong acids.[1][10]

  • Waste Collection:

    • Solid Waste: Collect unused this compound and contaminated solid materials in a designated, sealable container clearly labeled as "Hazardous Waste."[1]

    • Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled, and sealable container for liquid hazardous waste.[1]

  • Labeling: The hazardous waste container must be clearly labeled with the full chemical name "this compound" and the associated hazards (e.g., Irritant, Toxic).[2]

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) personnel or a licensed waste disposal company.[1][11]

In-Lab Neutralization of Small Quantities (Use with Caution)

For very small quantities of this compound waste, in-lab neutralization can be an option, provided it is permitted by your institution and local regulations.[4] Boronic acids are weak acids and can be neutralized with a mild base.[4][12] This procedure should be performed in a chemical fume hood while wearing all required PPE.[4]

Experimental Protocol:

  • Preparation:

    • If neutralizing a solid, dissolve it in a minimal amount of a suitable solvent (e.g., water, if soluble, or an appropriate organic solvent) in a beaker.

    • If neutralizing a solution, place it in the beaker.

  • Neutralization:

    • Slowly add a mild basic solution, such as sodium bicarbonate (baking soda), to the this compound waste with stirring.[12]

    • Continue adding the basic solution portion-wise until any gas evolution ceases.[4]

  • pH Measurement: After the initial reaction has subsided, check the pH of the solution using a pH strip or a calibrated pH meter.[4] Continue to add the basic solution until the pH is between 6.0 and 8.0.

  • Final Disposal: Once neutralized, the resulting solution should be collected as hazardous waste. Due to the pyridine component, it is not recommended to dispose of the neutralized solution down the sanitary sewer unless explicitly permitted by your institution and local wastewater authority.[9][12]

Disposal of Empty Containers

Empty containers of this compound must be properly decontaminated before disposal.[1]

Experimental Protocol:

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[1][13]

  • Subsequent Rinses: For highly toxic compounds, the first three rinses must be collected as hazardous waste.[13] Given the hazardous nature of pyridine derivatives, it is prudent to collect all three rinses as hazardous waste.

  • Final Disposal of the Container: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.[1]

Spill Management

In the event of a spill, immediate action is required.

Experimental Protocol:

  • Evacuate and Ventilate: Ensure the area is well-ventilated, and if necessary, evacuate non-essential personnel.[2][9]

  • Containment: For small spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[2][9]

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[6][9][14]

  • Decontamination: Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials for hazardous waste disposal.

  • Reporting: Report the spill to your supervisor and your institution's EHS department.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_start Start cluster_assessment Waste Assessment cluster_disposal_options Disposal Options cluster_procedures Procedures cluster_final Final Disposal start This compound Waste assess_quantity Assess Quantity and Institutional Policy start->assess_quantity large_quant Large Quantity or Institutional Policy Dictates assess_quantity->large_quant Large small_quant Small Quantity AND In-Lab Treatment Permitted assess_quantity->small_quant Small collect_hw Collect as Hazardous Waste: - Segregate Waste - Use Labeled, Sealed Container - Store in Satellite Accumulation Area large_quant->collect_hw neutralize In-Lab Neutralization: - Dissolve in Suitable Solvent - Add Mild Base (e.g., NaHCO3) - Monitor pH (Target 6.0-8.0) small_quant->neutralize ehs_pickup Arrange for EHS/ Licensed Contractor Pickup collect_hw->ehs_pickup collect_neutralized Collect Neutralized Solution as Hazardous Waste neutralize->collect_neutralized collect_neutralized->ehs_pickup

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling (6-phenylpyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (6-phenylpyridin-3-yl)boronic acid. Adherence to these procedures is essential for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, proper personal protective equipment is the first line of defense against potential hazards such as skin, eye, and respiratory irritation.[1][2] The following table summarizes the required and recommended PPE.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles are mandatory.[2] A full-face shield is recommended when there is a risk of splashing.[2]To protect eyes from contact, which can cause serious irritation.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.[2][3] Gloves must be inspected prior to use and disposed of properly after use.[4]To prevent skin contact and potential irritation.[1][2]
Body Protection A laboratory coat is required.[2] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.To protect skin from accidental splashes or spills.[2]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary.[2] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2]To prevent respiratory tract irritation.[1]

Operational Plan: Handling this compound

Safe handling of this compound requires a systematic approach from preparation to the completion of the experimental work. Always work in a well-ventilated area, preferably within a certified chemical fume hood.[2] Ensure that eyewash stations and safety showers are readily accessible.[2]

Experimental Workflow:

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup prep_ppe Don appropriate PPE prep_setup Set up experiment in a fume hood prep_ppe->prep_setup prep_weigh Weigh the required amount of boronic acid prep_setup->prep_weigh exp_add Add boronic acid to the reaction mixture prep_weigh->exp_add exp_monitor Monitor the reaction exp_add->exp_monitor cleanup_quench Quench the reaction (if necessary) exp_monitor->cleanup_quench cleanup_waste Segregate waste for proper disposal cleanup_quench->cleanup_waste cleanup_decon Decontaminate work surfaces and equipment cleanup_waste->cleanup_decon cleanup_ppe Doff PPE correctly cleanup_decon->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Experimental workflow for handling this compound.

Disposal Plan: this compound Waste

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[2]

Disposal Workflow:

For small quantities of boronic acid waste, in-lab neutralization can be a safe and effective disposal method, provided it is permitted by your institution and local regulations.[1] Boronic acids are weak acids and can be neutralized with a mild base.[1] For larger quantities, collection for hazardous waste disposal is the recommended method.[1]

cluster_waste_gen Waste Generation cluster_decision Disposal Decision cluster_neutralization In-Lab Neutralization cluster_hazardous Hazardous Waste Collection waste_gen Boronic acid waste is generated decision Small quantity & local regulations permit neutralization? waste_gen->decision neut_dissolve Dissolve waste in water decision->neut_dissolve Yes haz_collect Collect in a labeled, sealed container decision->haz_collect No neut_add_base Slowly add a mild base (e.g., sodium bicarbonate) neut_dissolve->neut_add_base neut_check_ph Check pH (target 5.5-9.0) neut_add_base->neut_check_ph neut_dispose Dispose down the drain with copious amounts of water neut_check_ph->neut_dispose haz_store Store in designated hazardous waste area haz_collect->haz_store haz_pickup Arrange for hazardous waste pickup haz_store->haz_pickup

Disposal decision workflow for this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.